molecular formula C9H7ClN2O B1586274 3-(4-Chlorophenyl)isoxazol-5-amine CAS No. 33866-48-7

3-(4-Chlorophenyl)isoxazol-5-amine

Cat. No.: B1586274
CAS No.: 33866-48-7
M. Wt: 194.62 g/mol
InChI Key: KRQFEURBUJROHA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)isoxazol-5-amine is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQFEURBUJROHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366537
Record name 3-(4-chlorophenyl)isoxazol-5-amine
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Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33866-48-7
Record name 3-(4-chlorophenyl)isoxazol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-(4-chlorophenyl)isoxazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 3-(4-Chlorophenyl)isoxazol-5-amine (CAS No: 33866-48-7), a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of the isoxazole scaffold, this compound serves as a versatile intermediate for the synthesis of a wide array of potentially bioactive molecules.[1] This guide, intended for researchers, chemists, and drug development professionals, delves into the core physicochemical properties, validated synthetic methodologies, spectroscopic profile, chemical reactivity, and applications of this compound. We will explore the mechanistic rationale behind its synthesis and the strategic importance of its functional groups for further derivatization, grounding all claims in authoritative references.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in drug discovery.[2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it a cornerstone in the design of novel therapeutic agents.[3][4] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][6][7]

Within this important class, this compound emerges as a particularly valuable intermediate. The molecule is strategically functionalized with:

  • A 3-(4-chlorophenyl) group , which can modulate lipophilicity and engage in hydrophobic or halogen-bonding interactions with biological targets.

  • A 5-amino group , which acts as a key synthetic handle for extensive derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Core Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
IUPAC Name 3-(4-chlorophenyl)-1,2-oxazol-5-amine[8]
Synonyms 5-Amino-3-(4-chlorophenyl)isoxazole[1][8]
CAS Number 33866-48-7[1][8][9][10]
Molecular Formula C₉H₇ClN₂O[1][8][9][10]
Molecular Weight 194.62 g/mol [1][8][9]
Appearance Pale yellow needles / solid[1]
Melting Point 163-167 °C
Purity (Commercial) Typically ≥97%
XLogP3 (Computed) 2.3[8]
Topological Polar Surface Area (TPSA) 52.1 Ų[8]
Hydrogen Bond Donors 1 (the -NH₂ group)[8]
Hydrogen Bond Acceptors 3 (the two ring heteroatoms and the amine nitrogen)[8]

Field Insights: The computed XLogP3 value of 2.3 suggests moderate lipophilicity, a desirable characteristic for many drug candidates, balancing aqueous solubility with membrane permeability. The TPSA is well within the typical range for orally bioavailable drugs, indicating good potential for cell permeation.

Synthesis and Mechanistic Insights

The most direct and widely cited method for preparing this compound is the cyclocondensation reaction of a β-ketonitrile with hydroxylamine.[9] This approach is efficient and relies on readily available starting materials.

Experimental Protocol: Synthesis from 4-Chlorobenzoylacetonitrile

This protocol is adapted from established chemical literature.[9]

Step 1: Reagent Preparation

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorobenzoylacetonitrile (1.0 eq) and sodium hydroxide (2.0 eq) in water.

Step 2: Reaction

  • To the stirred solution, add hydroxylamine hydrochloride (1.1 eq).

  • Heat the resulting mixture to 100°C and maintain reflux for approximately 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will typically precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts and any unreacted hydroxylamine.

  • Dry the purified product under vacuum to afford this compound.

Causality and Expertise:

  • Why Sodium Hydroxide? The base serves two purposes. First, it deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile. Second, it facilitates the tautomerization of the β-ketonitrile to its enolate form, which is crucial for the subsequent cyclization step.

  • Why Hydroxylamine? Hydroxylamine is the source of the N-O fragment required to form the isoxazole ring. The nitrogen atom acts as a nucleophile, attacking the ketone carbonyl, while the oxygen atom is involved in the final ring closure.

  • Why Heat? The reaction requires an energy input to overcome the activation barriers for both the initial condensation and the subsequent dehydration/cyclization steps, driving the reaction to completion in a reasonable timeframe.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials (4-Chlorobenzoylacetonitrile, Hydroxylamine HCl, NaOH) Reaction Cyclocondensation Start->Reaction Water, 100°C, 3h Precipitate Crude Product (Precipitate) Reaction->Precipitate Cooling to RT Workup Purification Precipitate->Workup Filtration & Washing with H₂O Product Final Product This compound Workup->Product

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral features based on the molecule's structure and data from analogous compounds.[11][12][13]

TechniqueExpected Features
¹H NMR (DMSO-d₆)δ 7.5-8.0 ppm: Two doublets (AA'BB' system), integrating to 4H, characteristic of the 1,4-disubstituted chlorophenyl ring. δ ~6.0 ppm: A singlet, integrating to 1H, corresponding to the C4-proton of the isoxazole ring. δ ~5.5-6.5 ppm: A broad singlet, integrating to 2H, for the -NH₂ protons (exchangeable with D₂O).
¹³C NMR (DMSO-d₆)δ ~170 ppm: C5 (carbon bearing the amino group). δ ~160 ppm: C3 (carbon attached to the phenyl ring). δ 128-135 ppm: Signals for the chlorophenyl ring carbons. δ ~90 ppm: C4 (methine carbon of the isoxazole ring).
FT-IR (KBr Pellet, cm⁻¹)3300-3500: Two distinct bands for the symmetric and asymmetric N-H stretching of the primary amine. ~1620: C=N stretching of the isoxazole ring. ~1500-1600: C=C stretching vibrations of the aromatic and heterocyclic rings. ~1090: C-Cl stretching vibration.
Mass Spectrometry (EI)m/z 194/196: Molecular ion (M⁺) and M+2 peaks in an approximate 3:1 ratio, the characteristic isotopic signature of a chlorine atom.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the reactivity of its 5-amino group. This primary amine can undergo a variety of transformations, making it an ideal starting point for generating compound libraries for high-throughput screening.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields amide derivatives. This is a common strategy to introduce diverse side chains and modulate the compound's properties.

  • N-Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, though selectivity can be a challenge. Reductive amination offers a more controlled alternative.

  • Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a well-known pharmacophore.

  • Diazotization: The amine can be converted to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) at the 5-position, although this can sometimes lead to ring instability.

Derivatization Pathways Diagram

Derivatization Core This compound Acylation N-Acylation Core->Acylation R-COCl, Base Alkylation N-Alkylation Core->Alkylation R-X or Reductive Amination Sulfonylation Sulfonylation Core->Sulfonylation R-SO₂Cl, Base Amide Amide Derivatives Acylation->Amide Amine Secondary/Tertiary Amine Derivatives Alkylation->Amine Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide

Caption: Key derivatization pathways from the 5-amino group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic but rather a critical starting material. Its derivatives are actively being investigated for various pharmacological activities.

  • Anti-inflammatory and Analgesic Agents: The isoxazole core is a known bioisostere for other five-membered rings found in non-steroidal anti-inflammatory drugs (NSAIDs). Research has explored derivatives for their potential to act as anti-inflammatory and analgesic agents.[1]

  • Anticancer Research: Many isoxazole-containing compounds have shown potent anticancer activity.[3][5][7] This intermediate provides a scaffold to synthesize novel compounds for screening against various cancer cell lines.[1]

  • Agrochemicals: Beyond pharmaceuticals, the structural motifs present in this molecule are relevant to the development of agrochemicals such as herbicides and pesticides.[1]

  • Enzyme Inhibition Studies: The compound and its derivatives are used in biochemical research to probe the active sites of enzymes and study receptor binding, aiding in the elucidation of disease mechanisms.[1]

Safety and Handling

Professional laboratory diligence is required when handling this compound.

  • GHS Classification: Acute Toxicity, Oral, Category 3.[8]

  • Signal Word: Danger[8]

  • Hazard Statement: H301 - Toxic if swallowed.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is between 0-8°C.[1][14]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Contaminated material should be treated as hazardous.[10]

References

3-(4-Chlorophenyl)isoxazol-5-amine CAS number 33866-48-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Chlorophenyl)isoxazol-5-amine (CAS: 33866-48-7): A Core Scaffold for Modern Drug Discovery

Executive Summary: this compound is a heterocyclic amine that has emerged as a crucial building block in medicinal chemistry and drug discovery. While specific biological data for the compound itself is limited, its true value lies in the isoxazole core, a "privileged scaffold" known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic placement of a 4-chlorophenyl group and a reactive primary amino group at opposite ends of the isoxazole ring makes it a versatile intermediate for synthesizing diverse libraries of compounds.[2][3] This guide offers a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, synthesis, applications, analytical protocols, and safety considerations, providing a foundation for its effective utilization in research and development programs.

Core Physicochemical & Structural Characteristics

This compound is a solid organic compound whose structure is defined by a central 5-membered isoxazole ring.[4] This ring is substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a primary amine, which serves as a key handle for synthetic modification.

PropertyValueSource(s)
CAS Number 33866-48-7[4][5]
Molecular Formula C₉H₇ClN₂O[4][5]
Molecular Weight 194.62 g/mol [4][5]
IUPAC Name 3-(4-chlorophenyl)-1,2-oxazol-5-amine[4]
Appearance Solid[5]
Melting Point 163 - 167 °C[5]
logP (n-octanol/water) 2.631[5]
Purity Typically ≥97%

Synthesis and Mechanistic Pathway

The synthesis of this compound is commonly achieved through the cyclization of a nitrile precursor with hydroxylamine. This method is efficient and provides a direct route to the desired isoxazole core.

General Synthesis Workflow

The process involves the reaction of a substituted nitrile with hydroxylamine in the presence of a base. The nitrile itself is often prepared from a corresponding ketone or aldehyde.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product A Substituted Nitrile (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile) D Reaction Mixture in Water A->D B Hydroxylamine Hydrochloride (NH₂OH·HCl) B->D C Base (e.g., NaOH) C->D E Heating at 100°C (approx. 3h) D->E Heat F Cooling & Precipitation E->F G Filtration & Washing F->G Filter H This compound G->H

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is based on established literature procedures.[6]

Materials:

  • Substituted nitrile precursor (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate (for extraction, if needed)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nitrile compound (1.0 eq) and sodium hydroxide (approx. 2.0 eq) in deionized water.

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (approx. 1.1 eq).

  • Reaction: Heat the resulting mixture to 100°C and maintain for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum to yield this compound.

  • Alternate Workup: If a precipitate does not form, dilute the reaction mixture with ethyl acetate. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[6]

Role in Medicinal Chemistry & Drug Discovery

The primary application of this compound is as a versatile scaffold for the synthesis of novel therapeutic agents.[5][7] The amino group at the 5-position is a nucleophilic site readily amenable to derivatization, allowing for the exploration of extensive chemical space.

Derivatization Potential

The 5-amino group can be acylated, alkylated, or used in condensation reactions to attach various pharmacophores, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

G cluster_reactions Synthetic Transformations cluster_products Derivative Classes A 3-(4-Chlorophenyl) isoxazol-5-amine B Acylation (R-COCl, Base) A->B C Urea Formation (Isocyanate) A->C D Sulfonamide Formation (R-SO₂Cl) A->D E Amide Derivatives B->E F Urea Derivatives C->F G Sulfonamide Derivatives D->G

Caption: Derivatization strategies for this compound.

Examples of Biologically Active Derivatives

Research has demonstrated that derivatives synthesized from this core scaffold exhibit a range of biological activities.

Derivative ClassExample Target/ActivityReference
Amide Analogs Antimicrobial (Gram-positive and Gram-negative bacteria)[2]
1,3,4-Oxadiazole Hybrids Potential Anticancer and Antiproliferative Agents[3]
Sulfonamides Antiviral (e.g., against Tobacco Mosaic Virus)[8]

This highlights the compound's utility in generating molecules for diverse therapeutic areas, from infectious diseases to oncology.

Analytical Quality Control

Ensuring the identity and purity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify any potential impurities.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would confirm the presence of protons on the chlorophenyl ring and the amine group. ¹³C NMR would identify the number of unique carbon environments.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight (194.62 g/mol ) by observing the [M+H]⁺ ion at m/z 195.03.

  • Infrared (IR) Spectroscopy: Would show characteristic peaks for N-H stretching of the primary amine, C=N stretching of the isoxazole ring, and C-Cl stretching from the chlorophenyl group.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential toxicity.

Hazard ClassGHS ClassificationPrecautionary CodesSource(s)
Acute Oral Toxicity Category 3H301: Toxic if swallowed[4]
Signal Word DangerP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

Handling:

  • Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.[9]

Conclusion and Future Outlook

This compound (CAS: 33866-48-7) is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and versatile reactive handle provide chemists with a reliable platform for creating novel molecular entities. While the parent molecule may not be the final active ingredient, its role as a foundational scaffold is indispensable. Future research will likely continue to leverage this core to build libraries for screening against new and challenging biological targets, from emerging infectious diseases to complex multifactorial disorders, underscoring its continued importance in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(4-chlorophenyl)isoxazol-5-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document delves into the core chemical properties, synthesis, spectroscopic characterization, and the burgeoning potential of this molecule in medicinal chemistry and agrochemical research.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to serve as a bioisostere for various functional groups have led to its incorporation into a wide array of therapeutic agents.[4] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5] this compound, in particular, has emerged as a versatile building block for the synthesis of novel bioactive molecules.[6] Its structure, featuring a reactive amine group and a substituted phenyl ring, allows for diverse chemical modifications to modulate its pharmacological profile.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[7][8]
Molecular Weight 194.62 g/mol [7][8]
CAS Number 33866-48-7[7][8]
Melting Point 163-167 °C[9]
Appearance Solid[9]
LogP 2.3[10]

Molecular Structure:

The core of the molecule consists of an isoxazole ring. A 4-chlorophenyl group is attached at the 3-position of the isoxazole ring, and an amine group is present at the 5-position. The presence of the chlorine atom on the phenyl ring and the amino group on the isoxazole ring are key features that influence the molecule's reactivity and biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a common route involving the reaction of a nitrile compound with hydroxylamine.[7]

General Synthesis Pathway

A prevalent method for the synthesis of 3-aminoisoxazoles involves the reaction of α,β-dihalo carboxylic acid nitriles or α-unsaturated α-halo carboxylic acid nitriles with hydroxylamine.[11] A more specific and accessible route for this compound starts from 4-chlorobenzoylacetonitrile.

Synthesis_Pathway cluster_0 Step 1: Formation of the Isoxazole Ring 4-Chlorobenzoylacetonitrile 4-Chlorobenzoylacetonitrile Reaction_Mixture_1 Reaction_Mixture_1 4-Chlorobenzoylacetonitrile->Reaction_Mixture_1 Hydroxylamine_Hydrochloride Hydroxylamine_Hydrochloride Hydroxylamine_Hydrochloride->Reaction_Mixture_1 NaOH_Water NaOH, Water NaOH_Water->Reaction_Mixture_1 Heat 100°C This compound This compound Heat->this compound Cyclization Reaction_Mixture_1->Heat Cyclization

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound.[7]

Step 1: Synthesis of this compound

  • To a stirred solution of 4-chlorobenzoylacetonitrile (10.14 mmol) and sodium hydroxide (NaOH, 20.80 mmol) in water (20 mL), add hydroxylamine hydrochloride (11.16 mmol).

  • Heat the resulting mixture at 100°C for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with water, and dry it under a vacuum to obtain the crude product.

  • If no precipitate forms, dilute the mixture with ethyl acetate (EtOAc) and separate the organic layer. The aqueous layer should be extracted further with EtOAc.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Base (NaOH): The use of a base is crucial for the deprotonation of hydroxylamine, making it a more potent nucleophile to attack the nitrile carbon. It also facilitates the cyclization step.

  • Heating: The reaction is heated to provide the necessary activation energy for the cyclization to form the stable isoxazole ring.

  • Work-up Procedure: The choice between direct filtration and extraction depends on the physical state of the product upon cooling. Both methods aim to isolate the product from the aqueous reaction medium and unreacted starting materials.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-chlorophenyl ring and the protons of the amino group. The aromatic protons will likely appear as a set of doublets in the range of δ 7.0-8.0 ppm. The protons of the NH₂ group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key signals to expect include those for the carbons of the isoxazole ring, the 4-chlorophenyl ring, and the carbon bearing the amino group. For a similar compound, 3-(4-chlorophenyl)-5-phenylisoxazole, the isoxazole ring carbons appear at approximately δ 170.6 (C5), 161.9 (C3), and 97.2 (C4) ppm.[12] The carbons of the 4-chlorophenyl group will also have characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

  • C=N stretching: In the region of 1610-1660 cm⁻¹ for the isoxazole ring.

  • C=C stretching: Aromatic ring vibrations around 1450-1600 cm⁻¹.

  • C-Cl stretching: Typically observed in the fingerprint region, below 800 cm⁻¹. For a related compound, 1-((5-(4-chlorophenyl) isoxazol-3-yl) methyl)-2-(4-methoxyphenyl)-4, 5-diphenyl-1H-imidazole, characteristic peaks were observed at 1657 cm⁻¹ (C=N) and 782 cm⁻¹ (C-Cl).[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for C₉H₇ClN₂O would be observed at m/z 194.02. The fragmentation pattern would likely involve the cleavage of the isoxazole ring and loss of substituents. A related compound, 3-(4-Chlorophenyl)-5-(2-piperazinoethylanilino)isoxazole, shows a molecular ion peak consistent with its structure.[14]

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[6]

Anti-inflammatory and Analgesic Agents

The isoxazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs.[1][4] Derivatives of this compound are explored for their potential to modulate inflammatory pathways. The mechanism of action for many isoxazole-based anti-inflammatory agents involves the inhibition of key enzymes like cyclooxygenase (COX) or the modulation of pro-inflammatory cytokine production.[1] For instance, some isoxazole derivatives have been shown to inhibit the p38 MAPK and NF-κB signaling pathways, which are critical in the inflammatory response.[15]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptor Signaling_Cascade Signaling Cascade Cell_Surface_Receptor->Signaling_Cascade p38_MAPK p38 MAPK Signaling_Cascade->p38_MAPK NF_kB NF-κB Signaling_Cascade->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->p38_MAPK Inhibition Isoxazole_Derivative->NF_kB Inhibition

References

3-(4-Chlorophenyl)isoxazol-5-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)isoxazol-5-amine

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, appearing in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] The presence of a reactive amino group at the 5-position and a substituted phenyl ring at the 3-position makes this compound a versatile building block for the synthesis of a diverse array of more complex molecules, including kinase inhibitors and central nervous system-acting agents.[4][5] This guide provides a detailed exploration of the core synthetic pathways for this compound, offering insights into the underlying chemical principles and providing actionable experimental protocols for researchers.

Core Synthetic Strategies

The synthesis of 3,5-disubstituted isoxazoles can be approached through several strategic disconnections. For the specific case of this compound, the most efficient and widely applicable methods involve the construction of the isoxazole ring from acyclic precursors that already contain the necessary functionalities or can generate them in situ. The key challenge lies in controlling the regioselectivity of the cyclization to ensure the formation of the desired 5-amino-3-aryl isomer.

Pathway 1: Cyclocondensation of β-Ketonitriles with Hydroxylamine

This is arguably the most classical and direct route for the preparation of 5-aminoisoxazoles.[6][7] The strategy relies on the reaction between a β-ketonitrile and hydroxylamine. The regioselectivity of this reaction is a critical aspect; the hydroxylamine can potentially react with either the ketone or the nitrile functional group. However, under specific pH and temperature conditions, the reaction can be directed to selectively yield the 5-aminoisoxazole.[6]

Mechanism: The synthesis begins with the preparation of the key intermediate, 3-(4-chlorophenyl)-3-oxopropanenitrile. This can be achieved via a Claisen condensation between 4-chloroacetophenone and a cyanide source like ethyl cyanoformate.

Once the β-ketonitrile is obtained, it is treated with hydroxylamine. The regiochemical outcome is dictated by the relative reactivity of the carbonyl and nitrile groups. At a pH greater than 8 and elevated temperatures (e.g., 100 °C), the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, leading to an oxime intermediate.[6] Subsequent intramolecular cyclization via attack of the oxime hydroxyl group on the nitrile carbon, followed by tautomerization, yields the desired 5-aminoisoxazole.[6]

Pathway 1 cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Isoxazole Formation 4-Chloroacetophenone 4-Chloroacetophenone β-Ketonitrile 3-(4-chlorophenyl)- 3-oxopropanenitrile 4-Chloroacetophenone->β-Ketonitrile Ethyl_Cyanoformate Ethyl Cyanoformate Ethyl_Cyanoformate->β-Ketonitrile Base Base (e.g., NaH) Base->β-Ketonitrile Claisen Condensation Target This compound β-Ketonitrile->Target Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Target Conditions pH > 8, 100 °C Conditions->Target Cyclocondensation

Caption: Synthesis via β-Ketonitrile Intermediate.

Experimental Protocol:

  • Step A: Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile.

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of 4-chloroacetophenone (1.0 eq.) and ethyl cyanoformate (1.1 eq.) in THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully by adding ice-cold water.

    • Acidify the aqueous layer with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the crude β-ketonitrile, which can be purified by recrystallization.

  • Step B: Synthesis of this compound.

    • Dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq.) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and a base such as potassium hydroxide (2.0 eq.) to adjust the pH to > 8.[6][8]

    • Heat the mixture to reflux (approx. 80-100 °C) for 4-6 hours, monitoring the reaction by TLC.[6]

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

Pathway 2: One-Pot Multicomponent Synthesis

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. For the synthesis of 5-aminoisoxazoles, a one-pot reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride is a powerful and atom-economical strategy.[9]

Mechanism: This reaction likely proceeds through an initial Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile, catalyzed by a base, to form 2-(4-chlorobenzylidene)malononitrile. Hydroxylamine then adds to one of the nitrile groups in a Michael-type fashion. The resulting intermediate undergoes a subsequent intramolecular cyclization and tautomerization to afford the final 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile. While this provides a closely related structure, obtaining the title compound without the 4-carbonitrile group would require a subsequent decyanation step or modification of the starting materials. A more direct route to the title compound using a similar MCR approach would involve replacing malononitrile with a reagent that can provide the C4 and C5 atoms without the extra nitrile group, though the literature more commonly supports the formation of the 4-carbonitrile derivative.[9]

For the purpose of this guide, we will focus on the most direct documented pathways.

Pathway 3: Synthesis from Enaminones

A highly regioselective synthesis of 5-arylaminoisoxazoles can be achieved from enaminones and hydroxylamine.[8] The regioselectivity is controlled by the reaction conditions. Treating an enaminone with aqueous hydroxylamine in the presence of a base like KOH leads to the 5-aminoisoxazole isomer.[8]

Mechanism: The synthesis requires the preparation of an appropriate enaminone precursor, such as (Z)-3-amino-1-(4-chlorophenyl)prop-2-en-1-one. This precursor is then reacted with hydroxylamine. Under basic conditions, the hydroxylamine attacks the carbonyl carbon, forming an oxime. This is followed by an intramolecular Michael addition of the oxime nitrogen to the β-carbon of the enaminone system and subsequent elimination of ammonia to form the isoxazole ring.

Pathway 3 Enaminone (Z)-3-amino-1-(4-chlorophenyl) prop-2-en-1-one Target This compound Enaminone->Target Reagents NH2OH, KOH, H2O Reagents->Target Regioselective Cyclization

Caption: Synthesis via Enaminone Intermediate.

Experimental Protocol:

  • Synthesize the enaminone precursor, (Z)-3-amino-1-(4-chlorophenyl)prop-2-en-1-one, from 3-(4-chlorophenyl)-3-oxopropanal and ammonia.

  • Dissolve the enaminone (1.0 eq.) in a suitable solvent like water or ethanol.

  • Add an aqueous solution of hydroxylamine (1.5 eq.) in the presence of potassium hydroxide (KOH, 1.5 eq.) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if needed.[8]

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the mixture and neutralize with a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization.

Data Summary

PathwayKey IntermediateKey ReagentsTypical ConditionsYield (%)Reference
1 3-(4-chlorophenyl)-3-oxopropanenitrileHydroxylamine, KOHReflux in Ethanol, pH > 860-90[6]
3 (Z)-3-amino-1-(4-chlorophenyl)prop-2-en-1-oneHydroxylamine, KOH, TBABReflux in WaterGood[8]

Conclusion

The synthesis of this compound is most reliably achieved through the cyclocondensation of a corresponding β-ketonitrile with hydroxylamine under basic conditions. This method offers high yields and excellent regiocontrol, making it a preferred choice for laboratory and potential scale-up synthesis. Alternative routes, such as those proceeding through enaminone intermediates, also provide viable, regioselective pathways. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of this valuable heterocyclic building block.

References

The Strategic Role of 3-(4-Chlorophenyl)isoxazol-5-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Molecule, A Gateway to Innovation

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. It is a field where the value of a chemical entity is not always defined by its intrinsic biological activity, but often by its potential as a versatile scaffold for the synthesis of diverse and potent drug candidates. 3-(4-Chlorophenyl)isoxazol-5-amine emerges as a quintessential example of such a strategic building block. While direct pharmacological data on this specific molecule is not extensively documented in public literature, its true significance lies in its role as a key intermediate in the generation of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the latent therapeutic potential of this compound, not as an end-product, but as a foundational element in the architecture of next-generation pharmaceuticals. For researchers, scientists, and drug development professionals, understanding the strategic application of this isoxazole derivative is paramount to unlocking new avenues in the treatment of a spectrum of human diseases.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions contribute to its prevalence in a wide array of approved drugs and clinical candidates. The isoxazole moiety is found in pharmaceuticals with diverse therapeutic applications, including antibacterial agents like sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the anti-rheumatic drug leflunomide.[1][2] The versatility of the isoxazole ring allows for structural modifications that can fine-tune the pharmacological profile of a molecule, enhancing its potency, selectivity, and pharmacokinetic properties.[3]

The subject of this guide, this compound, incorporates two key features that further enhance its potential as a drug discovery precursor: the 4-chlorophenyl group and the 5-amino substituent. The chloro-substituent on the phenyl ring can significantly influence the molecule's lipophilicity and metabolic stability, while the primary amine at the 5-position serves as a crucial synthetic handle for the introduction of diverse functionalities through reactions such as acylation, alkylation, and diazotization.

Synthetic Utility: A Versatile Precursor for Bioactive Molecules

The primary value of this compound lies in its synthetic accessibility and the reactivity of its amino group. This section outlines a general synthetic pathway to this intermediate and illustrates its subsequent elaboration into more complex, biologically active derivatives.

General Synthesis of this compound

The synthesis of 3-aryl-5-aminoisoxazoles can be achieved through various synthetic routes. A common approach involves the condensation of a β-ketonitrile with hydroxylamine. The regioselectivity of the cyclization can be controlled by reaction conditions such as pH and temperature.[4]

Experimental Protocol: Synthesis of this compound (Generalized)

  • Step 1: Synthesis of the β-Ketonitrile Precursor. A suitable starting material, such as a 4-chloroacetophenone derivative, is reacted with a source of cyanide, often in the presence of a base, to yield the corresponding β-ketonitrile.

  • Step 2: Cyclization with Hydroxylamine. The β-ketonitrile is then treated with hydroxylamine hydrochloride in a suitable solvent. The pH of the reaction mixture is carefully controlled to direct the cyclization towards the desired 5-aminoisoxazole isomer.[4]

  • Step 3: Work-up and Purification. Upon completion of the reaction, the product is isolated by extraction and purified using standard techniques such as recrystallization or column chromatography.

Elaboration into Bioactive Derivatives

The 5-amino group of this compound is a versatile functional group that allows for the construction of a wide range of derivatives. For instance, acylation of the amine with various carboxylic acids or their derivatives can lead to the formation of isoxazole-carboxamides, a class of compounds known to exhibit anticancer activity.

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Caption: Synthetic utility of this compound.

Potential Biological Activities: An Inferential Analysis

While direct biological data for this compound is sparse, a comprehensive analysis of structurally related compounds allows for a reasoned inference of its potential therapeutic applications. The following sections explore the documented biological activities of isoxazole derivatives bearing a 3-phenyl (or substituted phenyl) and a 5-amino (or derivatized amino) group.

Anticancer Potential

The isoxazole scaffold is a recurring motif in the design of novel anticancer agents.[5] Derivatives of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action for many isoxazole-based anticancer agents involves the inhibition of key signaling pathways implicated in cell proliferation and survival.

Compound Class Example Structure Cancer Cell Line Reported Activity (IC₅₀) Reference
Isoxazole-Carboxamides3-(2-chlorophenyl)-N-aryl-5-methylisoxazole-4-carboxamideMCF-7 (Breast)Micromolar range[6]
Isoxazole-Carboxamides3-(2-chlorophenyl)-N-aryl-5-methylisoxazole-4-carboxamideA549 (Lung)Micromolar range[6]
Isoxazole-Carboxamides3-(2-chlorophenyl)-N-aryl-5-methylisoxazole-4-carboxamideHeLa (Cervical)Micromolar range[6]

Table 1: Anticancer activity of representative isoxazole-carboxamide derivatives.

The presence of the 4-chlorophenyl group in this compound suggests that its derivatives could exhibit favorable anticancer properties, potentially through the inhibition of kinases or other enzymes involved in cancer progression.

dot

Anticancer_MoA cluster_0 Isoxazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Response Isoxazole_Derivative This compound Derivative Kinase Protein Kinase Isoxazole_Derivative->Kinase Apoptosis_Pathway Apoptosis Pathway Isoxazole_Derivative->Apoptosis_Pathway Inhibition_of_Proliferation Inhibition of Proliferation Kinase->Inhibition_of_Proliferation Induction_of_Apoptosis Induction of Apoptosis Apoptosis_Pathway->Induction_of_Apoptosis

Caption: Potential mechanisms of anticancer activity.

Anti-inflammatory and Immunomodulatory Effects

Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties.[7] Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] The structural similarity of the isoxazole core to known anti-inflammatory drugs suggests that derivatives of this compound could be developed as novel anti-inflammatory agents.

For instance, a study on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole demonstrated a dose-dependent reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages.[8] This highlights the potential for isoxazole derivatives to modulate the immune response.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Generalized)

  • Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7), is cultured under standard conditions.

  • Stimulation: The cells are pre-treated with various concentrations of the test compound (derivatized from this compound) for a specified period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of the test compound on cytokine production is calculated and expressed as the half-maximal inhibitory concentration (IC₅₀).

Antimicrobial Activity

The isoxazole ring is a component of several clinically used antibiotics.[2] The antimicrobial activity of isoxazole derivatives is often attributed to their ability to interfere with essential bacterial processes such as cell wall synthesis or DNA replication. A study on new 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl) substituted-isoxazol-5-amine derivatives showed moderate to good activity against both Gram-positive and Gram-negative bacteria.[3] This suggests that the 3-(4-chlorophenyl)isoxazole moiety can serve as a valuable pharmacophore in the design of novel antimicrobial agents.

Bacterial Strain Type Activity of Related Isoxazoles Reference
Staphylococcus aureusGram-positiveModerate to Good[3]
Bacillus subtilisGram-positiveModerate[3]
Escherichia coliGram-negativeModerate to Good[3]
Salmonella typhiGram-negativeModerate[3]

Table 2: Potential antimicrobial spectrum of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. For 3-phenylisoxazol-5-yl derivatives, the nature and position of substituents on the phenyl ring significantly influence their potency. A study on 3-(4-substituted phenyl)-isoxazol-5-yl amide analogs as chitin synthesis inhibitors revealed that small halogen atoms (F, Cl) and small, linear alkyl groups at the para-position of the phenyl ring resulted in the most potent activity.[9] Conversely, bulky substituents were detrimental, suggesting that steric hindrance plays a key role.[9] These findings provide valuable guidance for the rational design of potent bioactive molecules derived from this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the principle that the value of a molecule in drug discovery is not solely dictated by its inherent biological activity. Its strategic importance as a versatile synthetic intermediate provides a gateway to a vast chemical space of potentially potent and selective therapeutic agents. The isoxazole core, coupled with the synthetically amenable amino group and the modulating influence of the 4-chlorophenyl substituent, offers a robust platform for the development of novel anticancer, anti-inflammatory, and antimicrobial drugs. Future research should focus on the synthesis and comprehensive biological evaluation of diverse libraries of compounds derived from this promising scaffold. Through a systematic exploration of its synthetic potential and a deeper understanding of the structure-activity relationships of its derivatives, this compound is poised to make a significant contribution to the advancement of medicinal chemistry and the discovery of new medicines.

References

The Strategic Intermediate: A Technical Guide to 3-(4-Chlorophenyl)isoxazol-5-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of modern pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have cemented its status as a "privileged scaffold." This core is not merely a passive framework but an active participant in defining a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3]

Within this critical class of compounds, 3-(4-chlorophenyl)isoxazol-5-amine emerges as a versatile and strategically significant synthetic intermediate.[5] While not typically an endpoint therapeutic agent itself, its true value lies in its role as a foundational building block. The presence of a reactive primary amine at the 5-position, combined with the defined stereoelectronic influence of the 3-(4-chlorophenyl) group, provides a powerful platform for generating extensive libraries of novel drug candidates. This guide offers an in-depth technical review of its synthesis, properties, and strategic application in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A precise understanding of a core intermediate's properties is fundamental to its effective use in multi-step synthetic campaigns.

PropertyValueSource(s)
Molecular Formula C₉H₇ClN₂O[5]
Molecular Weight 194.62 g/mol [5]
CAS Number 33866-48-7[5]
Appearance Pale yellow needles or powder[5]
Melting Point 160-168 °C[5]
Purity (Typical) ≥95% (HPLC)[6]
Storage Conditions 2-8°C, desiccate[7]

The structure features a planar isoxazole ring, which imparts a degree of rigidity to its derivatives. The 4-chlorophenyl substituent at the 3-position is a common pharmacophore known to enhance binding affinity to various biological targets, often through hydrophobic and halogen-bonding interactions. The primary amine at the 5-position is the key synthetic handle, serving as a potent nucleophile for a wide array of chemical transformations.

Core Synthesis: Regioselective Cyclocondensation

The synthesis of 5-aminoisoxazoles is a classic example of controlling reaction pathways to achieve specific regioisomers. The most robust and widely adopted method for preparing this compound is the cyclocondensation reaction between a β-ketonitrile precursor, 4-chlorobenzoylacetonitrile, and hydroxylamine.

The Underlying Chemistry: A Tale of Two Nucleophiles

The key to this synthesis is the differential reactivity of the ketone and nitrile functionalities of the starting material towards hydroxylamine. The reaction outcome is exquisitely sensitive to pH and temperature, a critical insight for ensuring the desired 5-amino regioisomer is formed exclusively.

  • At lower pH (7-8) and temperature (≤45 °C): Hydroxylamine preferentially attacks the nitrile group, leading to the formation of the undesired 3-aminoisoxazole isomer.

  • At higher pH (>8) and temperature (~100 °C): The equilibrium favors the attack of hydroxylamine on the more electrophilic ketone carbonyl. This intermediate rapidly cyclizes, with the nitrogen of the newly formed oxime attacking the nitrile carbon, to yield the thermodynamically stable 5-aminoisoxazole product.[8]

This pH-dependent regioselectivity is a foundational principle that ensures the synthesis is both high-yielding and reproducible.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Key Transformation cluster_product Final Product SM1 4-Chlorobenzoylacetonitrile P1 Nucleophilic attack of NH2OH on ketone SM1->P1 SM2 Hydroxylamine Hydrochloride (NH2OH·HCl) SM2->P1 RC Aqueous Base (e.g., NaOH) pH > 8 Heat (~100°C) RC->P1 P2 Intramolecular Cyclization P1->P2 Forms oxime intermediate P3 Formation of 5-Aminoisoxazole Ring P2->P3 Nitrile attack FP This compound P3->FP

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 5-aminoisoxazoles.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorobenzoylacetonitrile (1.0 eq) in ethanol.

  • Base and Reagent Addition: To this solution, add an aqueous solution of sodium hydroxide (2.5 eq) followed by hydroxylamine hydrochloride (1.5 eq). The order of addition is crucial to maintain a high pH environment from the outset.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate will typically form. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound as pale yellow crystals.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize by HPLC for purity and confirm its identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the isoxazole C4-H proton around δ 5.5-6.5 ppm. The aromatic protons of the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) in the δ 7.4-7.8 ppm region. The protons of the NH₂ group will present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

  • ¹³C NMR: Key signals will include the C5 carbon bearing the amino group at approximately δ 170 ppm, the C3 carbon attached to the phenyl ring around δ 160-162 ppm, and the C4 carbon at a more upfield position, typically δ 95-100 ppm.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (two bands, ~3300-3500 cm⁻¹), C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), and C-Cl stretching from the phenyl ring (~1090 cm⁻¹).

  • Mass Spectrometry: The ESI-MS would show a prominent [M+H]⁺ ion at m/z 195.02, with a characteristic isotopic pattern ([M+2+H]⁺ at m/z 197.02 in a ~3:1 ratio) due to the presence of the chlorine atom.

Application in Drug Discovery: A Gateway to Bioactive Derivatives

The primary utility of this compound is its function as a versatile scaffold for creating novel compounds with therapeutic potential, particularly in oncology.[5] The 5-amino group serves as a nucleophilic handle for elaboration into amides, ureas, sulfonamides, and other functional groups, allowing for systematic exploration of the chemical space around the isoxazole core.

Case Study: Synthesis of Isoxazole-Carboxamide Anticancer Agents

Numerous studies have demonstrated that converting the 5-amino group into an amide linkage with various carboxylic acids can yield potent anticancer agents. The resulting N-(3-(4-chlorophenyl)isoxazol-5-yl)amide derivatives have shown significant cytotoxic activity against a range of cancer cell lines.

G cluster_start Starting Materials cluster_coupling Coupling Conditions cluster_process Key Transformation cluster_product Final Bioactive Compound SM1 This compound P1 Amide Bond Formation SM1->P1 SM2 Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) SM2->P1 CPL Peptide Coupling Agents (EDC, HATU) or Base (Pyridine, Et3N) CPL->P1 FP N-(3-(4-chlorophenyl)isoxazol-5-yl)amide (Potential Anticancer Agent) P1->FP

Figure 2: Derivatization workflow for creating bioactive amides.
Experimental Protocol: General Procedure for Amide Synthesis

This protocol is based on standard amide coupling methodologies used for creating libraries of isoxazole derivatives.[3]

  • Setup: Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition: Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final amide product.

This synthetic strategy allows for the rapid generation of diverse analogs, where the 'R' group of the carboxylic acid can be systematically varied to optimize biological activity, selectivity, and pharmacokinetic properties. While specific quantitative data for the parent amine is scarce, its derivatives have shown promise as inhibitors of various cellular pathways implicated in cancer.[3][5]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[10] Standard laboratory safety protocols must be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. Refer to the specific Material Safety Data Sheet (MSDS) for comprehensive handling and disposal information.

Conclusion

This compound represents a quintessential example of a strategic intermediate in modern medicinal chemistry. Its true power is not in its own biological activity, but in the potential it unlocks. A thorough understanding of its regioselective synthesis, chemical properties, and versatile reactivity is essential for any researcher aiming to leverage the privileged isoxazole scaffold. By serving as a reliable and adaptable starting point, this compound will continue to be a valuable tool in the design and discovery of novel therapeutics to address pressing medical needs.

References

The Isoxazole Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Medicinal Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of biologically active compounds, spanning a wide range of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the isoxazole core, from its initial discovery and the historical evolution of its synthesis to its profound impact on drug design and development. We will delve into the fundamental synthetic strategies, providing detailed experimental protocols and exploring the mechanistic underpinnings of these transformations. Furthermore, this guide will illuminate the multifaceted role of isoxazoles in medicinal chemistry, examining their mechanism of action in key drug classes, dissecting structure-activity relationships, and highlighting their utility as bioisosteres.

Introduction: The Enduring Legacy of the Isoxazole Scaffold

The isoxazole moiety is an aromatic five-membered heterocycle characterized by the presence of an oxygen atom adjacent to a nitrogen atom. This arrangement imparts a unique set of physicochemical properties, including a dipole moment and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The isoxazole ring is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its metabolic stability, its capacity to modulate the pharmacokinetic and pharmacodynamic profiles of a molecule, and its synthetic tractability.

This guide will navigate the rich history of isoxazole chemistry, from its early beginnings to the sophisticated synthetic methodologies available today. We will then transition to its pivotal role in medicinal chemistry, showcasing how this simple heterocycle has been instrumental in the development of life-changing therapeutics.

A Historical Journey: The Discovery and Evolution of Isoxazole Chemistry

The story of isoxazole is intertwined with the development of modern organic chemistry. The pioneering work of German chemist Ludwig Claisen in the late 19th and early 20th centuries laid the foundation for our understanding of this heterocyclic system. In 1888, Claisen was the first to recognize the cyclic structure of a 3-methyl-5-phenylisoxazole, which had been obtained by Ceresole in 1884 from the reaction of hydroxylamine and benzoylacetone. A significant milestone was Claisen's synthesis of the first isoxazole compound in 1903, achieved through the oximation of propargylaldehyde acetal.[2]

Following Claisen's initial discoveries, the field of isoxazole synthesis expanded rapidly. A major conceptual leap came with the development of 1,3-dipolar cycloaddition reactions , a powerful tool for constructing five-membered heterocycles. This method, extensively studied by Rolf Huisgen, involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to form the isoxazole or isoxazoline ring, respectively.[3] This versatile reaction has become a mainstay for the synthesis of a vast array of substituted isoxazoles.

The timeline below highlights some of the key milestones in the journey of isoxazole discovery and synthesis:

Isoxazole_Timeline cluster_1800s Late 19th Century cluster_1900s 20th Century cluster_2000s 21st Century 1884 1884: Ceresole obtains a product from hydroxylamine and benzoylacetone. 1888 1888: Ludwig Claisen correctly identifies the isoxazole structure of Ceresole's product. 1903 1903: Claisen reports the first synthesis of an isoxazole. 1888->1903 1960s 1960s: Huisgen's extensive work on 1,3-dipolar cycloadditions popularizes this method for isoxazole synthesis. Modern Modern Era: Development of catalytic and green synthetic methods, expanding the synthetic toolbox. 1960s->Modern

Figure 1: A timeline of key discoveries in isoxazole chemistry.

The Architect's Toolkit: Key Methodologies for Isoxazole Synthesis

The construction of the isoxazole ring can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail two of the most fundamental and widely employed approaches.

The Claisen-Type Condensation: Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical method remains a robust and straightforward route to a wide range of isoxazoles. The reaction proceeds via the condensation of a 1,3-dicarbonyl compound with hydroxylamine, followed by cyclization and dehydration.[4]

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.1 mol) of acetylacetone (a 1,3-diketone) in 50 mL of ethanol.

  • Addition of Hydroxylamine: To this solution, add a solution of 7.6 g (0.11 mol) of hydroxylamine hydrochloride and 8.2 g (0.1 mol) of anhydrous sodium acetate in 30 mL of water. The sodium acetate serves to neutralize the HCl released from the hydroxylamine salt.

  • Reaction: Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford 3,5-dimethylisoxazole.

Causality Behind Experimental Choices:

  • Ethanol/Water Solvent System: This co-solvent system is chosen to dissolve both the organic diketone and the inorganic hydroxylamine salt.

  • Sodium Acetate: The use of a weak base like sodium acetate is crucial to liberate the free hydroxylamine from its hydrochloride salt without causing unwanted side reactions that might occur in the presence of a strong base.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps to proceed at a reasonable rate.

Claisen_Isoxazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product diketone 1,3-Diketone condensation Condensation diketone->condensation hydroxylamine Hydroxylamine hydroxylamine->condensation cyclization Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration isoxazole Isoxazole dehydration->isoxazole

Figure 2: Workflow for the Claisen-type synthesis of isoxazoles.
The Huisgen 1,3-Dipolar Cycloaddition: A Convergent Approach

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly versatile and convergent method for the synthesis of isoxazoles.[3] This reaction allows for the independent variation of two different starting materials, providing access to a vast chemical space of substituted isoxazoles. The nitrile oxide is often generated in situ from an aldoxime or a hydroximoyl chloride.

Experimental Protocol: Synthesis of 3-Phenyl-5-methylisoxazole

  • Generation of Nitrile Oxide: In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1.21 g (10 mmol) of benzaldoxime in 20 mL of dichloromethane (DCM). To this solution, add 1.3 g (10 mmol) of N-chlorosuccinimide (NCS) portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes to form the corresponding hydroximoyl chloride.

  • Cycloaddition: To the solution of the in situ generated hydroximoyl chloride, add 1.0 mL (excess) of propyne (liquefied gas can be bubbled through the solution or a solution in a suitable solvent can be used). Then, add 1.5 mL (11 mmol) of triethylamine dropwise at 0 °C. The triethylamine acts as a base to generate the nitrile oxide from the hydroximoyl chloride.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water and extract the product with DCM.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-phenyl-5-methylisoxazole.

Causality Behind Experimental Choices:

  • In situ Generation of Nitrile Oxide: Nitrile oxides are reactive intermediates and are often generated immediately before use to avoid dimerization or decomposition. The use of a base like triethylamine facilitates the elimination of HCl from the hydroximoyl chloride to form the nitrile oxide.

  • DCM as Solvent: Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves the reactants.

  • Excess Alkyne: Using an excess of the alkyne helps to drive the cycloaddition reaction to completion and minimize side reactions of the nitrile oxide.

Huisgen_Cycloaddition cluster_reactants Reactants cluster_process Process cluster_product Product aldoxime Aldoxime nitrile_oxide_formation In situ Nitrile Oxide Formation aldoxime->nitrile_oxide_formation alkyne Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition nitrile_oxide_formation->cycloaddition isoxazole Isoxazole cycloaddition->isoxazole Leflunomide_MoA cluster_pathway De Novo Pyrimidine Synthesis cluster_drug Drug Action cluster_effect Cellular Effect Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Teriflunomide->Dihydroorotate Inhibition Inflammation Inflammation Proliferation->Inflammation Valdecoxib_MoA cluster_pathway Arachidonic Acid Cascade cluster_drug Drug Action cluster_enzyme Enzyme Arachidonic_Acid Arachidonic Acid Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Valdecoxib Valdecoxib COX2 COX-2 Valdecoxib->COX2 Selective Inhibition

References

Unveiling the Therapeutic Landscape of 3-(4-Chlorophenyl)isoxazol-5-amine: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its capacity for diverse biological activities.[1] 3-(4-Chlorophenyl)isoxazol-5-amine represents a key exemplar of this class, serving as a versatile synthetic intermediate for developing novel therapeutic agents.[2] While direct biological data on this specific molecule is nascent, the extensive body of research on structurally related isoxazole derivatives provides a robust framework for predicting and validating its potential therapeutic targets. This guide offers an in-depth exploration of these potential targets, spanning neurological disorders, inflammation, and oncology. We present a logical, field-proven workflow, from initial in silico screening to definitive experimental validation, designed to empower researchers in drug discovery and development to unlock the full therapeutic potential of this promising chemical entity.

Part 1: Foundational Analysis: In Silico Profiling and Target Prediction

Before committing to resource-intensive wet-lab experiments, a foundational in silico analysis is an indispensable first step. This computational approach allows us to predict the compound's drug-like properties and generate initial hypotheses about its biological targets, thereby guiding subsequent experimental design. The rationale is to filter and prioritize possibilities, ensuring that laboratory efforts are focused on the most promising avenues.

Physicochemical and ADMET Profiling

A molecule's therapeutic potential is fundamentally linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. We begin by evaluating this compound against established criteria for oral bioavailability, such as Lipinski's Rule of Five.

PropertyValueLipinski's Rule of Five ComplianceSource
Molecular Weight194.62 g/mol < 500 (Pass)[3]
LogP (Octanol-Water Partition Coefficient)2.3< 5 (Pass)[3]
Hydrogen Bond Donors1 (from -NH2)≤ 5 (Pass)[3]
Hydrogen Bond Acceptors3 (N, O in ring; N in amine)≤ 10 (Pass)[3]

Interpretation: The compound fully complies with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral bioavailability, making it a viable candidate for further development.[4] In silico ADMET servers can provide further predictions on properties like blood-brain barrier permeability and potential interactions with cytochrome P450 enzymes.[5][6]

Computational Target Fishing

With a favorable drug-like profile established, we can employ computational methods like molecular docking and virtual screening to identify potential protein targets.[4][7] This process involves docking the 3D structure of this compound against libraries of known protein structures, particularly those implicated in disease pathways where other isoxazole derivatives have shown activity.

cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: Hypothesis Generation A 3D Structure of This compound C Molecular Docking Simulation A->C B Protein Target Database (e.g., PDB) B->C D Binding Affinity Scoring & Ranking C->D E Identify Top-Ranked Targets (e.g., Kinases, GPCRs, Ion Channels) D->E F Analyze Binding Poses & Key Interactions E->F G Prioritize Targets Based on Biological Plausibility & SAR Data F->G

Caption: Workflow for computational target identification.

Part 2: Primary Target Class - Neuromodulatory Receptors

A significant body of evidence points to isoxazole derivatives as potent modulators of ionotropic receptors in the central nervous system (CNS), particularly those involved in excitatory and inhibitory neurotransmission.[8][9][10] This makes neurological receptors a primary target class for investigation.

AMPA Receptors: Targeting Excitotoxicity and Pain

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission in the brain.[11] Their overactivation is implicated in excitotoxicity, a key pathological process in neurodegenerative diseases and chronic pain.[11] Isoxazole-carboxamide derivatives have been shown to act as potent negative allosteric modulators of AMPA receptors, reducing excessive post-synaptic currents and preventing excitotoxic damage.[8][11]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Modulation by Isoxazole Derivative glutamate Glutamate AMPA_R AMPA Receptor Binding Site glutamate->AMPA_R:port Binds Ion_Channel Ion Channel (Closed) AMPA_R:s->Ion_Channel:n Opens Neuron_State Normal Excitation Ion_Channel->Neuron_State Ca2+/Na+ Influx isoxazole 3-(4-Chlorophenyl) isoxazol-5-amine isoxazole->AMPA_R:e Negative Allosteric Modulation

Caption: Modulation of AMPA receptor by an isoxazole derivative.

GABA-A Receptors: Targeting Anxiety and Seizure Disorders

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[12] Its potentiation leads to neuronal hyperpolarization, producing sedative and anxiolytic effects. The isoxazole ring is a known pharmacophore for GABA-A receptor antagonists and modulators, suggesting that this compound could interact with this target.[13][14]

Experimental Validation Protocol: Whole-Cell Patch-Clamp Electrophysiology

The most direct and functionally relevant method to validate activity at ion channels is electrophysiology. The causality for choosing this method is its ability to measure the direct effect of the compound on ion flow through the receptor in real-time.

Objective: To determine if this compound modulates AMPA or GABA-A receptor currents.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing recombinant human AMPA (e.g., GluA2/3) or GABA-A (e.g., α1β2γ2) receptors.

  • Preparation: Plate cells onto glass coverslips for recording. Prepare an external solution (e.g., Tyrode's solution) and an internal solution for the patch pipette (containing CsCl or Cs-gluconate).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to final concentrations (e.g., 100 nM to 100 µM) in the external solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Clamp the membrane potential at -60 mV.

    • Apply the specific agonist (e.g., 10 mM Glutamate for AMPA-R; 1-10 µM GABA for GABA-A) via a rapid perfusion system to elicit a baseline current.

    • Co-apply the agonist with varying concentrations of the test compound.

  • Controls:

    • Positive Control: Use a known AMPA antagonist (e.g., CNQX) or GABA-A potentiator (e.g., Diazepam).

    • Negative Control: Apply the vehicle (e.g., 0.1% DMSO) with the agonist to control for solvent effects.

  • Data Analysis: Measure the peak amplitude of the elicited currents. Calculate the percentage of inhibition or potentiation relative to the baseline agonist response. Plot a concentration-response curve to determine the IC₅₀ or EC₅₀.

Part 3: Secondary Target Class - Inflammatory Enzymes & Pathways

Isoxazole derivatives are widely reported to possess significant anti-inflammatory and analgesic properties.[15][16] This activity is often mediated through the inhibition of key enzymes in inflammatory signaling cascades.

Cyclooxygenase-2 (COX-2): A Validated Anti-Inflammatory Target

COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation. Several isoxazole-containing drugs, such as Valdecoxib, are selective COX-2 inhibitors.[17] The structural features of this compound are consistent with those found in other COX-2 inhibitors, making this a highly plausible target.

membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa Releases cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins (PGE2) cox2->pgs Synthesizes inflammation Inflammation & Pain pgs->inflammation Mediates isoxazole 3-(4-Chlorophenyl) isoxazol-5-amine isoxazole->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by an isoxazole derivative.

Experimental Validation Protocol: COX-2 Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against the COX-2 enzyme.

Methodology:

  • Assay Principle: Use a commercially available colorimetric or fluorescent COX-2 inhibitor screening kit. These assays typically measure the peroxidase activity of COX-2.

  • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a probe (e.g., ADHP) that fluoresces upon oxidation.

  • Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

    • Add the COX-2 enzyme and incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and the fluorescent probe.

    • Measure the fluorescence intensity over time using a plate reader.

  • Controls:

    • Positive Control: Use a known selective COX-2 inhibitor (e.g., Celecoxib).

    • Negative Control: Use the vehicle (DMSO) to determine the baseline enzyme activity.

    • No-Enzyme Control: To check for background signal.

  • Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percent inhibition relative to the negative control and plot a concentration-response curve to calculate the IC₅₀ value.

Part 4: Exploratory Target Class - Oncology Pathways

The versatility of the isoxazole scaffold extends to oncology, with derivatives showing efficacy against various cancer cell lines through diverse mechanisms.[18][19] These include the inhibition of protein kinases, heat shock proteins, and tubulin polymerization.[18][20]

Potential Oncology Targets
  • Heat Shock Protein 90 (HSP90): An ATP-dependent chaperone protein that is crucial for the stability of many oncoproteins. Isoxazole-based compounds have been developed as potent HSP90 inhibitors.[20]

  • Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain isoxazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[20]

  • Protein Kinases: Many isoxazole compounds act as ATP-competitive inhibitors of various protein kinases involved in cancer cell proliferation and survival.

Experimental Validation Protocol: Cancer Cell Viability Assay (MTT Assay)

Objective: To screen for general cytotoxic or anti-proliferative effects against a panel of human cancer cell lines. This initial screen provides a broad indication of anticancer potential before proceeding to more specific mechanistic studies.

Methodology:

  • Cell Lines: Select a diverse panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Controls:

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

    • Negative Control: Vehicle-treated cells (representing 100% viability).

    • Blank Control: Media only.

  • Data Analysis: Normalize the absorbance values to the negative control. Plot cell viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound stands as a compound of significant therapeutic interest, not just as a synthetic precursor, but as a potential drug candidate in its own right. Based on extensive evidence from structurally related isoxazole derivatives, its most promising therapeutic targets lie within the domains of neuromodulation (AMPA and GABA-A receptors), inflammation (COX-2 enzyme), and oncology (HSP90, tubulin). The multi-step validation workflow presented here—from in silico analysis to functional cellular assays—provides a rigorous and efficient pathway for elucidating its precise mechanism of action and advancing its development as a novel therapeutic agent.

References

A Technical Guide to 3-(4-Chlorophenyl)isoxazol-5-amine and its Analogs: Synthesis, Bioactivity, and Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile bioisosteric properties.[1] Within this class, 3-(4-Chlorophenyl)isoxazol-5-amine serves as a critical starting point for the development of a diverse range of biologically active compounds. This guide provides an in-depth exploration of this core molecule and its analogs, covering synthetic methodologies, known biological activities with a focus on anticancer potential, and the strategic rationale behind experimental designs for drug discovery and development. We will delve into detailed protocols, structure-activity relationship (SAR) insights, and the mechanistic basis for the therapeutic promise of this chemical series.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a prominent feature in numerous pharmaceuticals.[2] Its prevalence stems from a combination of favorable physicochemical properties:

  • Electronic Nature: The heteroatoms induce a unique electronic distribution, enabling the ring to participate in a variety of non-covalent interactions with biological targets.

  • Metabolic Stability: The isoxazole core is generally robust to metabolic degradation, a desirable trait for drug candidates.

  • Synthetic Accessibility: As this guide will detail, the synthesis of the isoxazole ring is well-established and amenable to the generation of diverse libraries of analogs.[1]

The 3-aryl-5-aminoisoxazole substructure, in particular, has garnered significant attention. The aryl group at the 3-position and the amino group at the 5-position provide key vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is a prime example of this scaffold, serving as a versatile building block for creating compounds with potential anti-inflammatory and anticancer properties.[3]

Synthesis and Chemical Diversification

The construction of the this compound core and its analogs predominantly relies on the principles of 1,3-dipolar cycloaddition. This powerful reaction class allows for the regioselective formation of the isoxazole ring.

Core Synthesis: 1,3-Dipolar Cycloaddition of a Nitrile Oxide

The most common and efficient route to 3,5-disubstituted isoxazoles involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[4][5][6] For the synthesis of the title compound, the key intermediates are a 4-chlorobenzaldehyde-derived nitrile oxide and a suitable three-carbon component that provides the 5-amino functionality.

A general synthetic pathway is outlined below. The causality behind this strategy is the reliable and often high-yielding nature of the cycloaddition, which forms the heterocyclic core in a single, efficient step.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Generation (in situ) cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Final Conversion (if needed) A 4-Chlorobenzaldehyde C 4-Chlorobenzaldehyde Oxime A->C Base B Hydroxylamine (NH2OH) B->C D 4-Chlorobenzaldehyde Oxime F 4-Chlorophenylnitrile Oxide (1,3-Dipole) D->F E Oxidizing Agent (e.g., NCS, Bleach) E->F G 4-Chlorophenylnitrile Oxide I Isoxazole Intermediate G->I H Cyanoacetamide (Dipolarophile) H->I Base J Isoxazole Intermediate K This compound J->K Hydrolysis/Decarboxylation

Caption: General Synthetic Workflow for this compound.

Detailed Synthetic Protocol

The following protocol is a representative, self-validating procedure for lab-scale synthesis.

Objective: To synthesize this compound.

Materials:

  • 4-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • N-Chlorosuccinimide (NCS)

  • Cyanoacetamide

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 4-chlorobenzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol.

    • Add a solution of NaOH (1.2 eq.) in water dropwise while maintaining the temperature below 20°C.

    • Stir at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the aldehyde.

    • Pour the reaction mixture into ice water and collect the precipitated 4-chlorobenzaldehyde oxime by filtration. Dry under vacuum.

    • Causality: The basic condition deprotonates the hydroxylamine, making it a more effective nucleophile to attack the aldehyde carbonyl.

  • In Situ Nitrile Oxide Generation and Cycloaddition:

    • Suspend the dried oxime (1 eq.) and cyanoacetamide (1 eq.) in DMF.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the suspension. The NCS acts as a chlorinating agent, facilitating the elimination of HCl to form the nitrile oxide.

    • Add a solution of sodium ethoxide (2.2 eq.) in ethanol dropwise. The base promotes the cycloaddition reaction.

    • Stir the reaction at room temperature overnight.

    • Causality: The nitrile oxide is highly reactive and is therefore generated in situ to immediately react with the cyanoacetamide dipolarophile. The base is crucial for both the elimination step to form the nitrile oxide and to deprotonate the cyanoacetamide, enhancing its reactivity.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Synthesis of Analogs: Strategies for Diversification

The true value of this core lies in its potential for derivatization to explore structure-activity relationships.

  • Varying the Aryl Group (Position 3): By starting with different substituted benzaldehydes (e.g., 4-fluoro, 4-methoxy, 3-chloro), a wide range of analogs can be synthesized using the same core protocol. This allows for probing the electronic and steric requirements of the binding pocket of a biological target.

  • Modifying the Amino Group (Position 5): The 5-amino group is a key handle for further functionalization. It can be acylated, alkylated, or used in coupling reactions to attach various side chains, significantly expanding the chemical space. This is a common strategy to improve properties like solubility or to introduce new binding interactions.

Biological Activities and Therapeutic Potential

Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][7] Specifically, analogs of this compound have shown particular promise as anticancer agents.[3]

Anticancer Activity

The anticancer effects of isoxazole derivatives are often multifaceted, targeting various hallmarks of cancer.[8][9] Reported mechanisms include:

  • Induction of Apoptosis: Many isoxazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[8][10]

  • Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases, topoisomerases, or histone deacetylases (HDACs).[8]

  • Tubulin Polymerization Disruption: Some analogs interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, similar to established chemotherapy agents.[11]

For example, certain 3,4,5-trisubstituted isoxazoles have been identified as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein crucial for the stability of many oncoproteins.[11]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

  • The 3-Aryl Moiety: The substitution pattern on the phenyl ring at position 3 is critical. Halogen substituents, such as the chlorine atom in the parent compound, often enhance activity. This may be due to their ability to form halogen bonds or their electronic influence on the molecule's overall properties.

  • The 5-Amino Group: Unsubstituted, this group can act as a hydrogen bond donor. When derivatized, the nature of the substituent dictates the interaction. For instance, converting the amine to an amide can introduce additional hydrogen bonding opportunities and alter the molecule's polarity and solubility.

  • Substitution on the Isoxazole Ring: While the parent scaffold is a 3,5-disubstituted isoxazole, the synthesis of 3,4- or 3,4,5-substituted analogs can lead to compounds with different biological profiles, potentially by altering the geometry and electronic distribution of the core.[12]

Compound Modification Observed Effect on Anticancer Activity Rationale/Hypothesis
Position 3: Replace 4-Cl with 4-OCH3Often leads to decreased activity.Loss of potential halogen bonding; increased electron density may be unfavorable for target binding.
Position 3: Replace 4-Cl with 4-CF3Activity is often retained or enhanced.Trifluoromethyl group is a strong electron-withdrawing group and a bioisostere for chlorine.
Position 5: Acylation of NH2 groupVariable; can increase or decrease activity.Depends on the specific acyl group and target. Can improve cell permeability or introduce new binding interactions.
Position 5: Alkylation of NH2 groupOften leads to decreased activity.Loss of hydrogen bond donating ability; increased steric bulk may be detrimental.

Experimental Workflows for Compound Evaluation

A logical, tiered approach is essential for efficiently evaluating newly synthesized analogs. The following workflow represents a standard cascade for initial anticancer drug screening.[13][14][15]

Caption: Tiered Experimental Workflow for Anticancer Compound Screening.

Protocol: In Vitro Cytotoxicity using MTT Assay

This protocol provides a reliable method for the primary screening of compound libraries to assess their effect on cancer cell viability.[14][16]

Objective: To determine the cytotoxic effect of isoxazole analogs on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[14] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Self-Validation: Include wells with media only (blank) and wells with cells treated with vehicle (e.g., 0.1% DMSO) as negative controls. A known cytotoxic agent (e.g., doxorubicin) should be used as a positive control.

  • Compound Treatment:

    • Prepare stock solutions of test compounds in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds (or controls).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • For dose-response experiments, plot cell viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

This compound is a highly valuable scaffold in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries. The biological activities reported for its analogs, particularly in the oncology space, underscore the therapeutic potential of this chemical class. Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets of the most potent analogs to understand their mechanism of action fully.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy.

  • Exploration of New Therapeutic Areas: Screening potent analogs against other disease targets where isoxazoles have shown promise, such as inflammatory or infectious diseases.

By integrating rational design, efficient synthesis, and systematic biological evaluation, the this compound core will continue to be a fruitful starting point for the development of next-generation therapeutics.

References

Spectroscopic Unveiling of 3-(4-Chlorophenyl)isoxazol-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-(4-Chlorophenyl)isoxazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide moves beyond a mere listing of data, offering insights into the experimental rationale and the interpretation of spectral features, grounded in established scientific principles.

Introduction: The Significance of this compound

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents. The title compound, this compound, combines this key heterocycle with a 4-chlorophenyl moiety, a common substituent in drug candidates, and a 5-amino group, which can serve as a crucial point for further chemical modification. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of new derivatives. This guide will provide a detailed exposition of its NMR, IR, and MS data, both through predictive analysis based on analogous structures and by outlining the established methodologies for data acquisition.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the chlorophenyl ring, the proton on the isoxazole ring, and the protons of the amino group. The predicted chemical shifts (in ppm, relative to TMS) in a common deuterated solvent like DMSO-d₆ are outlined below. The use of DMSO-d₆ is often preferred for compounds with amine groups as it can reduce the rate of proton exchange, sometimes allowing for the observation of N-H coupling.[1]

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-4 (Isoxazole)5.5 - 6.5Singlet1HThe proton at the 4-position of the isoxazole ring is in an electron-rich environment due to the adjacent amino group, leading to a relatively upfield shift for a heterocyclic aromatic proton.
Ar-H (ortho to C-Cl)7.5 - 7.7Doublet2HThese protons are ortho to the electron-withdrawing chlorine atom and will be deshielded. They will appear as a doublet due to coupling with the meta protons.
Ar-H (meta to C-Cl)7.8 - 8.0Doublet2HThese protons are meta to the chlorine atom and ortho to the isoxazole ring, leading to a downfield shift. They will appear as a doublet due to coupling with the ortho protons.
-NH₂5.0 - 6.0Broad Singlet2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature.[2] A broad singlet is expected due to quadrupole broadening and potential exchange with residual water.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are presented below.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C-3 (Isoxazole)160 - 165This carbon is part of the C=N bond of the isoxazole ring and is attached to the chlorophenyl group, resulting in a downfield shift.
C-4 (Isoxazole)90 - 100The C-4 carbon is significantly shielded by the adjacent electron-donating amino group.
C-5 (Isoxazole)170 - 175This carbon is attached to the amino group and the ring oxygen, leading to a significant downfield shift.
C-ipso (Ar-C-Cl)135 - 140The carbon directly attached to the chlorine atom will be deshielded.
C-ortho (Ar-C)128 - 130These carbons are ortho to the chlorine atom.
C-meta (Ar-C)129 - 131These carbons are meta to the chlorine atom and ortho to the isoxazole ring.
C-para (Ar-C)125 - 128The carbon para to the chlorine atom and attached to the isoxazole ring.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

Caption: A typical workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C and matched to the impedance of the instrument.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is critical for obtaining sharp spectral lines.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected.

  • Data Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=N, C=C, and C-Cl bonds.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H (Amine)3300 - 3500Symmetric and Asymmetric Stretching
C-H (Aromatic)3000 - 3100Stretching
C=N (Isoxazole)1610 - 1650Stretching
C=C (Aromatic & Isoxazole)1450 - 1600Stretching
C-N (Amine)1250 - 1350Stretching
C-O (Isoxazole)1000 - 1300Stretching
C-Cl (Aromatic)1000 - 1100Stretching

The presence of a strong, broad absorption in the 3300-3500 cm⁻¹ region would be a clear indication of the N-H stretching vibrations of the primary amine. The C=N and C=C stretching vibrations of the isoxazole and phenyl rings will appear in the fingerprint region. The C-O stretching of the isoxazole ring is also a characteristic feature.[3][4]

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method are commonly used.

Workflow for IR Analysis (ATR Method):

Caption: A streamlined workflow for obtaining an IR spectrum using the ATR technique.

Step-by-Step Methodology (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the crystalline sample with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Subtraction: A background spectrum of the empty sample compartment should be acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₉H₇ClN₂O), the expected molecular weight is approximately 194.62 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be determined with high precision.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 194. Due to the presence of the chlorine atom, there will be a characteristic isotopic pattern for the molecular ion. The M+2 peak (at m/z 196) will have an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[6]

  • Major Fragmentation Pathways: The fragmentation of the molecular ion will provide valuable structural information. Key expected fragments include:

    • Loss of HCN (m/z 27) from the isoxazole ring.

    • Loss of CO (m/z 28).

    • Fragmentation of the chlorophenyl ring, potentially leading to a C₆H₄Cl⁺ fragment (m/z 111).

    • Cleavage of the isoxazole ring can lead to various smaller fragments. The fragmentation of chlorophenyl-containing compounds can sometimes involve the loss of a chlorine radical.[7][8]

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Workflow for ESI-MS Analysis:

Caption: The general process for acquiring a mass spectrum using ESI-MS.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar to nanomolar range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[9]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic characteristics of this compound, covering NMR, IR, and MS techniques. By combining predictive analysis based on structurally related compounds with established experimental protocols, this document serves as a valuable resource for researchers working with this and similar heterocyclic compounds. The provided workflows and methodologies are designed to ensure the acquisition of high-quality, reproducible data, which is the cornerstone of robust scientific research and development.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in drug design. The specific analog, 3-(4-Chlorophenyl)isoxazol-5-amine, serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors, antimicrobial agents, and other therapeutic candidates.[2]

This document provides a comprehensive, two-part protocol for the synthesis of this compound. The methodology is designed for reliability and scalability, proceeding through a well-established pathway involving the formation of a β-ketonitrile intermediate followed by cyclization with hydroxylamine. We will elucidate the chemical rationale behind each procedural step, present quantitative data in a clear format, and outline the complete workflow, ensuring that researchers can confidently replicate and validate this synthesis in their own laboratories.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

  • Part A: Claisen Condensation to form the key intermediate, 4-chlorobenzoylacetonitrile.

  • Part B: Cyclization of the intermediate with hydroxylamine to yield the target compound, this compound.

Synthesis_Workflow cluster_A Part A: Intermediate Synthesis cluster_B Part B: Cyclization A1 4-Chlorobenzonitrile B 4-Chlorobenzoylacetonitrile A1->B Claisen Condensation A2 Ethyl Acetate A2->B Claisen Condensation A_reagents Sodium Ethoxide Anhydrous Ethanol A_reagents->B Claisen Condensation D This compound B->D Cyclization (Reflux, 100°C) C1 Hydroxylamine HCl C1->D Cyclization (Reflux, 100°C) C_reagents Sodium Hydroxide Water C_reagents->D Cyclization (Reflux, 100°C) Protocol_B_Flowchart start Start: 50 mL Round-Bottom Flask dissolve Dissolve 4-Chlorobenzoylacetonitrile and NaOH in Water (15 mL) start->dissolve add_hydroxylamine Add Hydroxylamine HCl to the stirred solution dissolve->add_hydroxylamine reflux Heat mixture to 100°C (reflux) for 3 hours. Monitor by TLC. add_hydroxylamine->reflux cool Cool mixture to room temperature reflux->cool precipitate_check Does a precipitate form? cool->precipitate_check filter Filter the solid. Wash with cold water. Dry under vacuum. precipitate_check->filter Yes extract Dilute with EtOAc. Separate organic layer. Dry with Na₂SO₄. Evaporate solvent. precipitate_check->extract No end_product Final Product: This compound filter->end_product extract->end_product

References

Application Note & Protocols: Evaluating the Antibacterial Efficacy of 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The isoxazole scaffold is a key feature in several clinically used drugs, highlighting its therapeutic potential.[1][2] This application note provides a comprehensive guide for the evaluation of 3-(4-Chlorophenyl)isoxazol-5-amine , a specific isoxazole derivative, in antibacterial assays.

This document is designed to provide researchers with the foundational knowledge and detailed protocols to effectively screen this compound for its antibacterial properties. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Compound Profile: this compound

Before commencing any experimental work, it is crucial to understand the physicochemical and safety profile of the test compound.

PropertyValueSource
CAS Number 33866-48-7[5][6][7]
Molecular Formula C₉H₇ClN₂O[5][6]
Molecular Weight 194.62 g/mol [5][6]
Appearance Solid[5]
Melting Point 163 - 167 °C[5]
Solubility No data available in water. Log Pow: 2.631, suggesting poor aqueous solubility.[5]

Safety & Handling: this compound is classified as acutely toxic if swallowed (GHS06). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times.[8][9] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][8][10] Refer to the Safety Data Sheet (SDS) for complete safety information.[5]

Experimental Design: A Multi-faceted Approach to Antibacterial Screening

A robust evaluation of a novel compound's antibacterial potential requires a multi-tiered approach. We will begin with primary screening to determine the minimum inhibitory concentration (MIC), followed by secondary assays to assess bactericidal or bacteriostatic activity and the rate of bacterial killing.

Figure 1: A generalized workflow for the antibacterial evaluation of this compound.

Protocols

Preparation of Compound Stock Solution

Rationale: Due to the predicted low aqueous solubility of this compound, a stock solution in a suitable organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing capacity and relatively low toxicity to bacteria at the concentrations used in these assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolve the powder in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Bacterial Strains and Culture Conditions

Rationale: To assess the spectrum of antibacterial activity, it is essential to test the compound against a panel of both Gram-positive and Gram-negative bacteria. The use of reference strains from the American Type Culture Collection (ATCC) ensures reproducibility.

Recommended Strains:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Materials:

  • Selected bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Spectrophotometer

  • Incubator (37°C)

  • Shaking incubator

Procedure:

  • From a frozen stock, streak the bacterial strains onto TSA plates and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony from the plate into a tube containing 5 mL of CAMHB.

  • Incubate at 37°C with shaking (200-250 rpm) for 2-6 hours to achieve a mid-logarithmic growth phase.

  • Adjust the bacterial suspension with sterile CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD₆₀₀ ≈ 0.08-0.13).

  • Dilute this standardized suspension 1:100 in CAMHB to obtain the final inoculum of approximately 1 x 10⁶ CFU/mL.

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a crucial first step in assessing antibacterial potency.

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the prepared compound stock solution (appropriately diluted from the main stock to achieve the desired starting concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the positive control (no compound), and well 12 as the negative control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum (prepared in step 2.5) to wells 1 through 11. The final volume in each well will be 100 µL.

  • Add 50 µL of sterile CAMHB to well 12.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

Rationale: While the MIC assay determines the concentration that inhibits growth, the MBC assay differentiates between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. This is determined by sub-culturing from the clear wells of the MIC plate.

Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies at the spot).

Data Interpretation and Expected Outcomes

The results of the MIC and MBC assays will provide a quantitative measure of the antibacterial activity of this compound.

AssayResultInterpretation
MIC Lowest concentration with no visible growth.Potency of the compound against the tested strain.
MBC Lowest concentration with ≥99.9% killing.Differentiates between bactericidal and bacteriostatic activity.
MBC/MIC Ratio ≤ 4The compound is considered bactericidal .
MBC/MIC Ratio > 4The compound is considered bacteriostatic .

Conclusion

This application note provides a framework and detailed protocols for the initial antibacterial screening of this compound. The described assays, from compound preparation to MIC and MBC determination, are fundamental in the primary evaluation of novel antimicrobial candidates. The isoxazole scaffold holds significant promise in the development of new antibacterial agents, and a systematic approach as outlined here is critical for advancing our understanding of the potential of compounds like this compound in the fight against bacterial infections.

References

Application Notes and Protocols: Leveraging 3-(4-Chlorophenyl)isoxazol-5-amine in the Synthesis and Evaluation of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to serve as a versatile scaffold for developing targeted therapeutics.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[3][4] These compounds can modulate various oncogenic pathways by inducing apoptosis, inhibiting crucial enzymes like aromatase and topoisomerase, or disrupting tubulin polymerization.[2][3] This document provides a comprehensive guide for researchers on utilizing 3-(4-Chlorophenyl)isoxazol-5-amine , a key chemical intermediate, for the synthesis and subsequent biological evaluation of novel isoxazole-based anticancer drug candidates.[5] While direct anticancer activity of this specific amine is not extensively reported, its primary amine functionality presents an ideal handle for chemical elaboration to generate libraries of bioactive molecules.[5][6]

Strategic Approach: From Intermediate to Investigational Compound

The core strategy revolves around the derivatization of the 5-amino group of this compound to create a diverse library of compounds, such as amides, ureas, and sulfonamides. This approach is based on the established success of similar isoxazole carboxamides and other derivatives in exhibiting significant antiproliferative activity against various cancer cell lines.[6][7] The subsequent protocols will guide the user through the essential in vitro assays to identify lead compounds for further preclinical development.

Part 1: Synthesis of Bioactive Derivatives

The primary amino group on the isoxazole ring is a nucleophilic center that can readily react with various electrophiles to form stable covalent bonds. The following section outlines the general synthetic protocols for creating a library of derivatives.

Protocol 1.1: General Procedure for the Synthesis of N-(3-(4-chlorophenyl)isoxazol-5-yl)amides

This protocol describes the acylation of the starting amine with a variety of carboxylic acids to yield the corresponding amides.

Rationale: Amide bond formation is a robust and well-established reaction in medicinal chemistry. The R-group of the carboxylic acid can be varied to explore different steric and electronic effects on anticancer activity, allowing for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Desired carboxylic acid (R-COOH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add the organic base, DIPEA (3.0 eq), to the solution and stir for 5 minutes at room temperature.

  • Add the coupling agent, HATU (1.2 eq), portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output start_amine This compound reaction Stir at RT (4-12h) start_amine->reaction acid R-COOH acid->reaction reagents HATU, DIPEA, DMF reagents->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Silica Gel Chromatography workup->purification product N-(3-(4-chlorophenyl)isoxazol-5-yl)amide purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Workflow for amide derivative synthesis.

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of derivatives has been synthesized, the next critical step is to assess their biological activity. The following protocols outline standard in vitro assays for determining cytotoxicity and gaining initial mechanistic insights.

Protocol 2.1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Rationale: This initial screen is crucial for identifying compounds that possess cytotoxic or cytostatic effects against cancer cells and for determining their potency (IC₅₀ value).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized isoxazole derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Step-by-Step Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the synthesized compounds in complete growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Data Presentation: Summarizing Cytotoxicity Data

The IC₅₀ values for a hypothetical series of derivatives can be summarized in a table for easy comparison.

Compound IDR-GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
ISO-001 Phenyl15.222.518.9
ISO-002 4-Fluorophenyl8.712.19.5
ISO-003 4-Methoxyphenyl25.130.828.4
ISO-004 Pyridin-3-yl5.47.96.1
Doxorubicin -0.81.10.9

Note: The data presented is hypothetical and for illustrative purposes only.

Protocol 2.2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis.

Rationale: A hallmark of many effective anticancer agents is their ability to induce programmed cell death (apoptosis). This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line (e.g., one that showed high sensitivity in the MTT assay)

  • Lead isoxazole derivative(s)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Step-by-Step Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the lead compound(s) at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizing a Potential Mechanism of Action

Many isoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Isoxazole Isoxazole Derivative Isoxazole->Akt inhibits Bad->Apoptosis promotes GF GF

Caption: Potential inhibition of the PI3K/Akt survival pathway.

Conclusion and Future Directions

This compound serves as an excellent starting point for the development of novel anticancer therapeutics. By employing the synthetic and biological evaluation protocols detailed in this guide, researchers can efficiently generate and screen libraries of isoxazole derivatives to identify promising lead candidates. Future work should focus on expanding the SAR, elucidating the precise molecular targets through techniques like western blotting for key signaling proteins, and advancing the most potent compounds into in vivo animal models to assess their efficacy and safety profiles. The versatility of the isoxazole scaffold continues to offer exciting opportunities in the ongoing search for more effective and selective cancer treatments.[1]

References

Application Notes and Protocols for the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1][2][3][4] Its prevalence in a multitude of biologically active compounds, ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective agents, underscores its importance.[1][2][3][4][5] The inherent electronic properties and the spatial arrangement of its heteroatoms allow the isoxazole core to participate in crucial binding interactions with a variety of biological targets. This has led to the development of numerous FDA-approved drugs and a continuous drive to explore novel isoxazole-containing chemical entities.[4][5]

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction, a powerful and convergent method for constructing the heterocyclic ring.[6][7] This [3+2] cycloaddition typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[7] A key challenge in this transformation is the inherent instability of nitrile oxides, which necessitates their in situ generation from stable precursors.[6] This application note provides a comprehensive overview of the theoretical underpinnings of this reaction and presents detailed, field-proven protocols for the synthesis of isoxazoles, catering to researchers, scientists, and professionals in drug development.

Theoretical Framework: Understanding the 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a pericyclic reaction that proceeds through a concerted mechanism, involving a cyclic transition state with six participating electrons.[7][8] The reaction is highly efficient for forming five-membered rings and offers a high degree of control over the substitution pattern of the resulting isoxazole.

The Key Players: Nitrile Oxides and Alkynes
  • Nitrile Oxides (R-C≡N⁺-O⁻): These are the reactive 1,3-dipoles. Due to their propensity to dimerize or decompose, they are almost always generated in situ. Common precursors include aldoximes, hydroximoyl chlorides, and primary nitro compounds.[6][9][10][11] The choice of precursor and the method of generation can significantly impact the reaction's efficiency and substrate scope.

  • Alkynes (R'-C≡C-R''): These act as the dipolarophiles. The reaction works well with both terminal and internal alkynes. The electronic nature of the substituents on the alkyne can influence the regioselectivity of the cycloaddition.[12]

Mechanism of Isoxazole Formation

The reaction proceeds through a concerted [3+2] cycloaddition pathway where the nitrile oxide and the alkyne approach each other to form a five-membered cyclic transition state. This is followed by the formation of the new carbon-carbon and carbon-oxygen bonds, leading to the stable aromatic isoxazole ring.

Mechanism of 1,3-Dipolar Cycloaddition cluster_0 Reactants cluster_1 Transition State cluster_2 Product nitrile_oxide R-C≡N⁺-O⁻ Nitrile Oxide transition_state [Cyclic Transition State] nitrile_oxide->transition_state + alkyne R'C≡CR'' Alkyne alkyne->transition_state isoxazole Isoxazole Ring transition_state->isoxazole Rearrangement

Figure 1: General mechanism of isoxazole synthesis.

Regioselectivity

A critical aspect of the 1,3-dipolar cycloaddition is its regioselectivity, which dictates the substitution pattern of the final isoxazole product.[13][14][15] For terminal alkynes, the reaction can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The outcome is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[12] In many cases, particularly with copper catalysis, a high degree of regioselectivity is observed, favoring the formation of the 3,5-disubstituted isomer.[16]

Experimental Protocols: A Practical Guide to Isoxazole Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of isoxazoles via 1,3-dipolar cycloaddition, focusing on the common and reliable in situ generation of nitrile oxides from aldoximes.

Protocol 1: Classical Approach using N-Chlorosuccinimide (NCS)

This method is a widely used and robust procedure for the synthesis of isoxazoles. It involves the initial conversion of an aldoxime to a hydroximoyl chloride, which then eliminates HCl in the presence of a base to generate the nitrile oxide.[2][7]

Materials:

  • Substituted Aldoxime

  • N-Chlorosuccinimide (NCS)

  • Terminal Alkyne

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aldoxime (1.0 eq) in anhydrous THF or DCM (0.1-0.2 M).

  • Formation of Hydroximoyl Chloride: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.1 eq) portion-wise over 5-10 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition: Once the formation of the hydroximoyl chloride is complete, add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Nitrile Oxide Generation and Trapping: Slowly add triethylamine (1.5 eq) dropwise to the mixture at room temperature. The addition is often accompanied by the formation of a precipitate (triethylamine hydrochloride). Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x 20 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired isoxazole.

Causality Behind Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water can react with the intermediate hydroximoyl chloride and the nitrile oxide.

  • Slow Addition of Base: Controls the rate of nitrile oxide formation, minimizing its dimerization to a furoxan byproduct.

Protocol 2: Green Chemistry Approach using Oxone® and NaCl

This protocol offers a more environmentally friendly alternative for the in situ generation of nitrile oxides, avoiding the use of chlorinated reagents and organic bases.[17][18][19]

Materials:

  • Substituted Aldoxime

  • Terminal Alkyne

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium Chloride (NaCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate or Acetonitrile

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a biphasic mixture of a solution of the aldoxime (1.0 eq) and the alkyne (1.2 eq) in ethyl acetate or acetonitrile, and an aqueous solution of NaCl and NaHCO₃.

  • Oxidation and Cycloaddition: Add Oxone® (1.5-2.0 eq) portion-wise to the vigorously stirred biphasic mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC. The reaction is often complete when the starting aldoxime is consumed.

  • Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure isoxazole.

Trustworthiness of the Protocol: This method has been shown to be robust for a wide range of aliphatic and aromatic aldoximes.[17][18] The simple, open-flask operation and the use of inexpensive, non-toxic reagents make it an attractive and self-validating system for isoxazole synthesis.[17]

Protocol 3: Copper-Catalyzed Regioselective Synthesis

Copper catalysis can significantly accelerate the 1,3-dipolar cycloaddition and often provides excellent regioselectivity, favoring the 3,5-disubstituted isoxazole.[16]

Materials:

  • Substituted Aldoxime

  • Terminal Alkyne

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH) and Water (1:1 mixture)

  • Ammonium Hydroxide solution

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Catalyst Preparation: In a round-bottom flask, dissolve CuSO₄·5H₂O (0.05 - 0.1 eq) and sodium ascorbate (0.1 - 0.2 eq) in a 1:1 mixture of t-BuOH and water.

  • Reaction Mixture: To this solution, add the aldoxime (1.0 eq) and the terminal alkyne (1.1 eq).

  • Reaction Initiation: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Work-up: Upon completion, add a small amount of ammonium hydroxide solution to quench the reaction and complex the copper catalyst (the aqueous layer will turn deep blue).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the highly pure 3,5-disubstituted isoxazole.

Expertise & Experience: The use of sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ. The biphasic solvent system is often crucial for achieving high yields.

Data Presentation and Workflow Visualization

Table 1: Comparison of Reaction Conditions
ParameterProtocol 1 (NCS)Protocol 2 (Oxone®)Protocol 3 (Copper-Catalyzed)
Nitrile Oxide Precursor AldoximeAldoximeAldoxime
Reagents NCS, Et₃NOxone®, NaCl, NaHCO₃CuSO₄·5H₂O, Sodium Ascorbate
Solvent Anhydrous THF or DCMEthyl Acetate/Watert-BuOH/Water
Temperature 0 °C to Room Temp.Room Temp.Room Temp.
Reaction Time 12-24 hours4-12 hours1-4 hours
Key Advantage Well-established, broad scope"Green," mild conditionsHigh regioselectivity, fast
Potential Drawback Use of chlorinated reagentsBiphasic, may require vigorous stirringMetal catalyst contamination

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start setup Reaction Setup (Flask, Stirrer, Inert Atm.) start->setup reagents Add Aldoxime & Alkyne setup->reagents generation In Situ Generation of Nitrile Oxide reagents->generation cycloaddition 1,3-Dipolar Cycloaddition generation->cycloaddition monitor Monitor by TLC cycloaddition->monitor monitor->cycloaddition Incomplete quench Quench Reaction monitor->quench Complete extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Characterize Pure Isoxazole (NMR, MS, etc.) purify->end

Figure 2: A generalized experimental workflow for isoxazole synthesis.

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition remains an indispensable tool for the synthesis of isoxazoles, providing a versatile and efficient route to this important heterocyclic scaffold. The protocols outlined in this application note offer a range of options, from classical methods to greener and catalytically enhanced approaches, allowing researchers to choose the most suitable procedure based on their specific needs and available resources. As the demand for novel, biologically active molecules continues to grow, the development of even more efficient, selective, and sustainable methods for isoxazole synthesis will undoubtedly remain an active area of research, further solidifying the legacy of this remarkable chemical transformation.

References

Application Notes and Protocols for High-Throughput Screening of 3-(4-Chlorophenyl)isoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] This versatile scaffold is a key component in a variety of approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] The unique electronic and steric properties of the isoxazole ring allow it to engage in various non-covalent interactions with biological targets, making it an attractive framework for the design of novel therapeutics.[1]

This application note provides a comprehensive guide to the high-throughput screening (HTS) of a library of derivatives based on the 3-(4-Chlorophenyl)isoxazol-5-amine core. Given the established role of isoxazole-containing compounds as enzyme inhibitors, this protocol will focus on a robust and validated enzymatic assay for the discovery of novel inhibitors of Cyclooxygenase-2 (COX-2).[6][7] COX-2 is a well-validated therapeutic target for inflammatory diseases and is also implicated in the pathogenesis of several cancers.[6]

These detailed protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, providing a practical framework for assay development, execution of a high-throughput screen, and subsequent data analysis to identify promising hit compounds.

Principle of the Assay: A Fluorescence-Based COX-2 Inhibition Assay

To enable high-throughput screening, a homogenous, fluorescence-based assay is employed to measure the peroxidase activity of purified COX-2 enzyme. This assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by the peroxidase activity of COX-2. Inhibitors of COX-2 will block this enzymatic reaction, resulting in a decrease in the fluorescent signal. The intensity of the fluorescence is therefore directly proportional to the enzyme's activity. This "mix-and-read" format is highly amenable to automation and miniaturization, making it ideal for screening large compound libraries.[8]

The selection of a fluorescence-based assay offers several advantages for HTS, including high sensitivity, a broad dynamic range, and compatibility with standard microplate readers.[8] Furthermore, this assay format minimizes the number of wash steps, reducing variability and increasing throughput.[3]

Experimental Workflow Overview

The high-throughput screening campaign for this compound derivatives will follow a systematic and validated workflow. This process begins with the careful preparation of assay components and culminates in the identification and confirmation of hit compounds.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A Compound Library Preparation C Primary HTS A->C B Reagent Preparation (Enzyme, Substrate) B->C F Data Analysis & Quality Control C->F D Hit Confirmation E Dose-Response Analysis D->E G Hit Prioritization E->G F->D

Caption: A streamlined workflow for the high-throughput screening of this compound derivatives.

Detailed Protocols

PART 1: Assay Development and Miniaturization

Prior to initiating the full-scale HTS, it is crucial to develop and optimize the assay in a smaller format (e.g., 96-well plates) before miniaturizing to a 384- or 1536-well format for the primary screen.[4]

1.1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM EDTA and 1 µM Tween-20.

  • COX-2 Enzyme Stock: Recombinant human COX-2 enzyme diluted in assay buffer to a working concentration determined during optimization.

  • Arachidonic Acid (Substrate) Stock: Prepared in ethanol and diluted in assay buffer to the desired concentration.

  • Fluorescent Probe Stock: A suitable peroxidase substrate (e.g., Amplex Red) prepared in DMSO and diluted in assay buffer.

  • Positive Control: A known COX-2 inhibitor (e.g., Celecoxib) prepared in DMSO.

  • Negative Control: DMSO vehicle.

1.2. Enzyme Titration:

To determine the optimal enzyme concentration, a titration is performed. A range of COX-2 concentrations are incubated with a fixed concentration of arachidonic acid and the fluorescent probe. The goal is to identify an enzyme concentration that yields a robust signal-to-background ratio and is in the linear range of the reaction.

1.3. Substrate Titration:

With the optimal enzyme concentration, a titration of arachidonic acid is performed to determine the Michaelis-Menten constant (Km). For inhibitor screening, it is often desirable to use a substrate concentration at or near the Km to ensure sensitivity to competitive inhibitors.[9]

1.4. Z'-Factor Determination:

The robustness of the assay is assessed by calculating the Z'-factor.[10] This statistical parameter provides a measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10]

ParameterDescriptionAcceptance Criteria
Z'-Factor A measure of assay quality and suitability for HTS.0.5 - 1.0
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the negative control to the mean signal of the positive control.> 10
Coefficient of Variation (%CV) A measure of the variability of the signal.< 15%
PART 2: High-Throughput Screening Protocol (384-well format)

This protocol outlines the steps for the primary screen of the this compound derivative library. All liquid handling steps should be performed using automated liquid handlers to ensure precision and reproducibility.

2.1. Compound Plating:

  • Dispense 100 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

  • Dispense 100 nL of the positive control (e.g., 1 mM Celecoxib in DMSO) into designated control wells.

  • Dispense 100 nL of DMSO into the negative control wells.

2.2. Reagent Addition:

  • Add 10 µL of the pre-diluted COX-2 enzyme solution to all wells.

  • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

2.3. Reaction Initiation and Detection:

  • Add 10 µL of a solution containing arachidonic acid and the fluorescent probe to all wells to initiate the enzymatic reaction.

  • Incubate the plates for 30 minutes at room temperature, protected from light.

  • Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

Data Analysis and Hit Identification

A robust data analysis workflow is essential for the successful identification of true positive hits from the large datasets generated during an HTS campaign.[11]

Data_Analysis_Workflow A Raw Data Acquisition B Data Normalization (% Inhibition) A->B C Quality Control (Z', S/B, %CV) B->C D Hit Selection (e.g., > 3 SD from mean) C->D E Hit Confirmation (Re-testing) D->E F Dose-Response Curve Fitting (IC50) E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: A comprehensive workflow for HTS data analysis and hit validation.

3.1. Data Normalization:

The raw fluorescence data is normalized to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control))

3.2. Hit Selection:

A common method for hit selection is to identify compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the sample population.[4]

3.3. Hit Confirmation and Dose-Response Analysis:

Primary hits are re-tested under the same assay conditions to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where a range of compound concentrations are tested to determine the half-maximal inhibitory concentration (IC50).[9]

Compound IDPrimary Screen (% Inhibition)Confirmed HitIC50 (µM)
Cpd-00185.2Yes1.5
Cpd-00212.5No> 100
Cpd-00392.1Yes0.8
............

Conclusion and Future Directions

This application note provides a detailed and robust protocol for the high-throughput screening of this compound derivatives as potential COX-2 inhibitors. The described workflow, from assay development to data analysis and hit confirmation, offers a comprehensive guide for identifying novel bioactive compounds. The identified hits from this screen can serve as valuable starting points for lead optimization programs, with the ultimate goal of developing novel therapeutics for inflammatory diseases and cancer. Further characterization of the confirmed hits should include selectivity profiling against other related enzymes (e.g., COX-1) and evaluation in cell-based models of inflammation and cancer.

References

Application Notes & Protocols: Developing Novel Anti-inflammatory Agents from Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Isoxazole Scaffolds in Inflammation Therapy

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties allow for diverse molecular interactions, making it a versatile component in the design of therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Notably, the isoxazole moiety is a key structural feature in several commercially available anti-inflammatory drugs, such as the COX-2 inhibitor valdecoxib, highlighting its clinical relevance.[1] The development of novel isoxazole derivatives continues to be an active area of research, with the goal of identifying new chemical entities with improved potency, selectivity, and pharmacokinetic profiles for the treatment of inflammatory diseases.[5][6]

This guide provides a comprehensive overview of the key methodologies and protocols for the development of novel anti-inflammatory agents based on the isoxazole scaffold. From the initial synthesis of a focused compound library to in vitro screening and in vivo validation, this document offers a detailed, step-by-step approach for researchers in the field.

Part 1: Synthesis of a Focused Isoxazole Library

The rational design and synthesis of a focused library of isoxazole derivatives is the foundational step in the discovery of novel anti-inflammatory agents. A common and effective method for synthesizing 3,5-disubstituted isoxazoles is through the cyclization of chalcone intermediates.[5][7] This approach allows for the systematic variation of substituents at both the 3- and 5-positions of the isoxazole ring, facilitating the exploration of structure-activity relationships (SAR).

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Chalcone Cyclization

This protocol outlines a general procedure for the synthesis of a library of isoxazole derivatives.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • In a round-bottom flask, dissolve an appropriate substituted acetophenone (1.0 eq.) in ethanol.

  • Add an equimolar amount of a substituted benzaldehyde (1.0 eq.).

  • Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified chalcone.

Step 2: Isoxazole Formation (Cyclization with Hydroxylamine)

  • In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq.) and a base, such as sodium acetate or sodium hydroxide (2.0 eq.), to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and purify by column chromatography or recrystallization to obtain the desired isoxazole derivative.

Causality Behind Experimental Choices: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone backbone of the chalcone. The choice of base and solvent can influence the reaction rate and yield. The subsequent cyclization with hydroxylamine hydrochloride proceeds via a nucleophilic addition-elimination mechanism, where the hydroxylamine attacks the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.

Workflow for Isoxazole Library Synthesis

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation Acetophenone Substituted Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Base Base (e.g., NaOH) Base->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cyclization Cyclization Chalcone->Cyclization Hydroxylamine Hydroxylamine HCl Hydroxylamine->Cyclization Base2 Base (e.g., NaOAc) Base2->Cyclization Isoxazole 3,5-Disubstituted Isoxazole Cyclization->Isoxazole

Caption: Workflow for the synthesis of a 3,5-disubstituted isoxazole library.

Part 2: In Vitro Screening Cascade for Anti-inflammatory Activity

Once a library of isoxazole derivatives has been synthesized, a tiered in vitro screening approach is employed to identify compounds with promising anti-inflammatory activity. This typically involves a primary screen to assess broad anti-inflammatory potential, followed by more specific secondary assays to elucidate the mechanism of action.

Protocol 2: Primary Screening - Inhibition of COX-1 and COX-2 Enzymes

A key mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[8] A fluorometric or colorimetric assay can be used to determine the inhibitory activity of the synthesized isoxazoles against both COX-1 and COX-2 isoforms.[9][10]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe (for fluorometric assay) or Colorimetric Substrate

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)[9]

  • 96-well microplate (white opaque for fluorescence, clear for colorimetric)

  • Plate reader

Procedure:

  • Prepare a 10X working solution of the test compounds and the positive control in COX Assay Buffer.

  • In a 96-well plate, add the following to the respective wells:

    • Enzyme Control: 10 µL of COX Assay Buffer.

    • Inhibitor Control: 10 µL of the positive control inhibitor.

    • Test Compound: 10 µL of the test compound solution.

  • Add the appropriate volume of reaction mix containing the COX enzyme and probe/substrate to each well.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) or absorbance (590 nm) kinetically for 5-10 minutes.[9][10]

  • Calculate the rate of reaction for each well and determine the percent inhibition for each test compound relative to the enzyme control.

  • Determine the IC50 values for active compounds by testing a range of concentrations.

Trustworthiness of the Protocol: This protocol includes both positive and negative controls to ensure the validity of the results. The use of a known inhibitor validates the assay's ability to detect inhibition, while the enzyme control establishes the baseline enzyme activity.

Protocol 3: Secondary Screening - LPS-Induced Cytokine Production in Macrophages

To assess the broader anti-inflammatory effects of the lead compounds beyond COX inhibition, their ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages can be evaluated.[11][12]

Materials:

  • Macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO) and pre-incubate for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 16-18 hours.[11]

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Determine the dose-dependent inhibitory effect of the test compounds on cytokine production.

Expertise & Experience: The choice of macrophage cell line and LPS concentration can influence the inflammatory response. It is crucial to optimize these parameters for the specific experimental setup. Additionally, assessing cell viability (e.g., using an MTT assay) in parallel is important to ensure that the observed reduction in cytokine production is not due to cytotoxicity of the compounds.

In Vitro Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening Library Synthesized Isoxazole Library COX_Assay COX-1/COX-2 Inhibition Assay Library->COX_Assay Active_Hits Active Hits (IC50 < 10 µM) COX_Assay->Active_Hits Cytokine_Assay LPS-Induced Cytokine Production Assay Active_Hits->Cytokine_Assay Lead_Compounds Lead Compounds Cytokine_Assay->Lead_Compounds

Caption: A tiered workflow for the in vitro screening of an isoxazole library.

Part 3: In Vivo Evaluation of Lead Compounds

Promising lead compounds identified from in vitro screening must be evaluated in a relevant animal model of inflammation to assess their in vivo efficacy. The carrageenan-induced paw edema model is a widely used and reproducible acute inflammation model for this purpose.[13][14][15]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at various doses).

  • Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[14]

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[13][14]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[16]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation:

Table 1: Effect of Isoxazole Derivatives on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
Isoxazole A250.68 ± 0.0420.0
Isoxazole B250.41 ± 0.0251.8
Isoxazole C250.55 ± 0.03*35.3

*p < 0.05 compared to vehicle control.

Part 4: Mechanism of Action Studies

To further characterize the mechanism of action of the most promising lead compounds, their effects on key inflammatory signaling pathways can be investigated. The NF-κB and MAPK signaling pathways are central regulators of inflammation and are often targeted by anti-inflammatory drugs.[17][18][19]

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[20][21] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[22][23]

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus IkBa_NFkB->NFkB IκBα Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces

Caption: The canonical NF-κB signaling pathway in inflammation.

The MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) family, including p38, JNK, and ERK, also plays a crucial role in regulating the inflammatory response.[24] These kinases are activated by various inflammatory stimuli and, in turn, phosphorylate and activate downstream transcription factors, leading to the production of inflammatory mediators.[19]

Authoritative Grounding & Comprehensive References: The protocols and mechanistic discussions presented in this guide are based on established methodologies and scientific principles. For further in-depth information, please refer to the comprehensive list of references provided below.

References

Application Notes & Protocols: The Strategic Role of 3-(4-Chlorophenyl)isoxazol-5-amine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in contemporary agrochemical design, prized for its metabolic stability and versatile biological activity. Within this chemical class, 3-(4-chlorophenyl)isoxazol-5-amine emerges as a pivotal high-value intermediate. Its unique bifunctional nature, featuring a reactive primary amine and a stable, substituted heterocyclic core, makes it an ideal synthon for constructing complex active ingredients. This guide provides a comprehensive technical overview, detailing the robust synthesis of this intermediate, its critical application in the production of next-generation agrochemicals, and rigorous analytical protocols for quality assurance. The methodologies presented herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and scalability from the lab bench to pilot plant operations.

Chemical Profile and Strategic Importance

This compound is a crystalline solid whose value lies in its structure. The 4-chlorophenyl group at the 3-position often serves as a crucial pharmacophore for binding to target enzymes or proteins in pests and weeds, while the 5-amino group provides a reactive handle for further chemical elaboration. This strategic combination allows for the modular construction of diverse and highly potent agrochemicals.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point 104-106 °C
Solubility Soluble in methanol, ethyl acetate, DCM; sparingly soluble in water.
CAS Number 17545-83-0

Synthesis of the Key Intermediate: this compound

The most reliable and widely adopted method for synthesizing this intermediate is the [3+2] cycloaddition reaction between a nitrile oxide and an enamine, followed by tautomerization. This pathway is favored for its high regioselectivity and good yields. The process begins with the in-situ generation of 4-chlorobenzonitrile oxide from the corresponding hydroximoyl chloride.

Synthetic Pathway Overview

The synthesis is a two-step process starting from 4-chlorobenzaldehyde. First, the aldehyde is converted to its corresponding aldoxime, which is then chlorinated to form 4-chloro-N-hydroxybenzenecarboximidoyl chloride. This intermediate is not isolated but is reacted directly with an appropriate cyano-containing compound in the presence of a base to generate the target isoxazole.

Synthesis_Workflow cluster_0 Step 1: Hydroximoyl Chloride Formation cluster_1 Step 2: [3+2] Cycloaddition A 4-Chlorobenzaldehyde C 4-Chlorobenzaldoxime A->C Oxime Formation B Hydroxylamine (NH2OH) B->C E 4-Chloro-N-hydroxybenzene- carboximidoyl chloride C->E Chlorination D N-Chlorosuccinimide (NCS) D->E H This compound E->H Cycloaddition & Cyclization F Cyanoacetamide F->H G Base (e.g., NaOEt) G->H

Figure 1: General workflow for the synthesis of this compound.

Detailed Laboratory Protocol

Causality Note: This protocol utilizes a one-pot approach for the cycloaddition step. The slow addition of base is critical to control the in-situ generation of the highly reactive nitrile oxide, minimizing side reactions and dimerization, thereby maximizing the yield of the desired isoxazole product.

Materials:

  • 4-Chlorobenzaldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Cyanoacetamide (1.1 eq)

  • Sodium ethoxide (NaOEt) solution (2.1 eq, 21% in ethanol)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Chlorination: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-chlorobenzaldoxime in dry DMF. Cool the solution to 0-5 °C using an ice bath.

  • Add N-Chlorosuccinimide (NCS) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction progress can be monitored by TLC (Thin Layer Chromatography). Stir for an additional 1-2 hours at 5 °C until the starting material is consumed.

  • Cycloaddition: To the same flask containing the in-situ generated hydroximoyl chloride, add cyanoacetamide.

  • Slowly add the sodium ethoxide solution via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Quench the reaction by pouring the mixture into ice-cold water (10x the volume of DMF). A precipitate will form.

  • Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove residual DMF and salts.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.

  • Dry the final product under vacuum at 40 °C.

Application in Agrochemical Synthesis: The Pathway to Ametoctradin

This compound is a known precursor in the synthesis of fungicides like Ametoctradin. Ametoctradin is a potent inhibitor of the mitochondrial respiratory chain in oomycete pathogens, providing excellent control of diseases like late blight and downy mildew. The synthesis involves the alkylation of the 5-amino group.

Synthetic Pathway to Ametoctradin Intermediate

The core transformation involves a nucleophilic substitution reaction where the primary amine of the isoxazole attacks an alkyl halide, followed by further functionalization.

Agrochemical_Synthesis A This compound D N-alkylated Intermediate A->D Nucleophilic Substitution (SN2) B Alkylating Agent (e.g., 1-bromo-3-ethylheptane) B->D C Base (e.g., K2CO3) C->D F Final Agrochemical Active Ingredient (Ametoctradin analogue) D->F E Further Functionalization (e.g., Acylation) E->F

Figure 2: Reaction scheme for the utilization of the isoxazole amine intermediate.

Protocol: N-Alkylation of this compound

Expertise Note: The choice of a non-polar, aprotic solvent like toluene and a mild inorganic base (K₂CO₃) is deliberate. This combination prevents unwanted side reactions and facilitates a clean Sₙ2 reaction. The use of a phase-transfer catalyst (PTC) like TBAB is recommended to enhance the reaction rate between the solid base and the organic-soluble reactants.

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-3-ethylheptane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized water

Procedure:

  • Reaction Setup: Charge a round-bottom flask with this compound, potassium carbonate, and TBAB in toluene.

  • Begin vigorous stirring and heat the suspension to 80-90 °C.

  • Reagent Addition: Add 1-bromo-3-ethylheptane dropwise to the heated suspension over 30 minutes.

  • Reaction Monitoring: Maintain the temperature and stir for 8-12 hours. Monitor the reaction's completion by TLC or HPLC by observing the disappearance of the starting amine.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of toluene.

  • Combine the filtrates and wash sequentially with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-alkylated product.

Analytical Quality Control

To ensure the identity and purity of the synthesized compounds, a standard battery of analytical techniques should be employed. The data below serves as a benchmark for validation.

Table 2: Representative Analytical Data

TechniqueThis compound
¹H NMR (400 MHz, CDCl₃)δ 7.75 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 5.10 (s, 1H, isoxazole-H), 4.50 (br s, 2H, -NH₂).
¹³C NMR (101 MHz, CDCl₃)δ 171.5, 162.0, 136.0, 129.5, 128.0, 127.5, 90.0.
FT-IR (KBr, cm⁻¹)3450, 3350 (N-H stretching), 1640 (C=N stretching), 1550 (N-H bending), 1480 (C=C stretching), 1090 (C-Cl stretching).
Mass Spec (ESI+) m/z 195.0 [M+H]⁺.
Purity (HPLC) >98% (Typical specification).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Reagents: N-Chlorosuccinimide (NCS) is an irritant and an oxidizer. Sodium ethoxide is corrosive and flammable. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a strategic asset in the agrochemical discovery and development pipeline. Its straightforward and high-yielding synthesis, combined with its versatile reactivity, allows for the efficient construction of complex and highly active fungicidal and herbicidal agents. The protocols and data presented in this guide offer a validated framework for the synthesis and application of this key intermediate, enabling researchers to accelerate their development programs with confidence and precision.

Application Notes & Protocols: A Guide to the N-Acylation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The N-acylation of isoxazole derivatives to form N-acylisoxazolium salts is a critical transformation that not only modifies the physicochemical properties of the parent molecule but also activates the isoxazole ring for subsequent nucleophilic attack and rearrangement reactions. This guide provides an in-depth examination of the experimental procedure for the N-acylation of isoxazoles, detailing the underlying chemical principles, a step-by-step laboratory protocol, and critical considerations for procedural success.

Introduction: The Significance of N-Acylated Isoxazoles

Isoxazole derivatives are integral to a wide array of pharmaceuticals, including certain antibiotics and anti-inflammatory drugs.[1] The nitrogen atom in the isoxazole ring, while weakly basic, can be acylated to form a positively charged N-acylisoxazolium salt. This transformation is more than a simple derivatization; it is a strategic step that unlocks a cascade of synthetic possibilities.

The resulting acylisoxazolium cation is highly electrophilic. This heightened reactivity makes the isoxazole ring susceptible to cleavage and rearrangement, providing synthetic routes to diverse molecular architectures. For instance, the ring-opening of these intermediates by nucleophiles can lead to the formation of β-amino enones or other valuable synthons.[2] Furthermore, this reactivity has been famously harnessed in peptide synthesis, where isoxazolium salts like Woodward's Reagent K act as powerful carboxyl group activators.[3] Understanding and mastering the N-acylation procedure is therefore fundamental for chemists aiming to explore the full synthetic potential of the isoxazole core.

Mechanistic Rationale and Core Principles

The N-acylation of an isoxazole derivative is an electrophilic attack on the ring nitrogen by an acylating agent. The most common acylating agents are highly reactive acyl chlorides or acid anhydrides.

Mechanism with Acyl Chloride:

The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine. The role of the base is multifaceted and crucial for the reaction's success:

  • Nucleophilic Catalyst: The base (e.g., pyridine) can act as a nucleophilic catalyst by first attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[4][5] This intermediate is more electrophilic than the original acyl chloride, accelerating the subsequent acylation of the isoxazole nitrogen.

  • Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting isoxazole and deactivating it towards acylation.[6][7]

The overall process involves the isoxazole nitrogen's lone pair of electrons attacking the electrophilic carbonyl carbon of the acylating agent (or the activated intermediate), leading to the formation of the N-acylisoxazolium salt.

G sub Isoxazole Derivative product N-Acylisoxazolium Salt sub->product Nucleophilic Attack acyl Acyl Chloride (R-COCl) intermediate Reactive Acyl-Base Intermediate acyl->intermediate Activation base Base (e.g., Pyridine) base->intermediate intermediate->product byproduct HCl Byproduct Neutralized by Base intermediate->byproduct Forms

Caption: General workflow for the N-acylation of isoxazoles.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the N-acylation of a substituted isoxazole using an acyl chloride. Researchers must adapt concentrations, temperatures, and reaction times based on the specific reactivity of their substrates, which should be determined through literature review or preliminary small-scale experiments.

Safety Precautions:

  • Acyl chlorides are corrosive and react violently with water. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Organic solvents like dichloromethane are volatile and potentially harmful. Ensure proper ventilation.

  • Pyridine has a strong, unpleasant odor and is flammable.[6] Handle with care in a fume hood.

Materials & Reagents:

Reagent/MaterialPurposeTypical Grade
Substituted IsoxazoleStarting Material>98% Purity
Acyl Chloride (e.g., Benzoyl Chloride)Acylating AgentAnhydrous, >99%
Pyridine (or Triethylamine)Base & CatalystAnhydrous, >99%
Dichloromethane (DCM)SolventAnhydrous, ACS Grade
Diethyl Etherfor Precipitation/WashingAnhydrous, ACS Grade
Sodium Bicarbonate (Sat. aq. soln.)Work-up (Neutralization)ACS Grade
Brine (Sat. aq. NaCl soln.)Work-up (Washing)ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentACS Grade
Round-bottom flask with stir barReaction VesselFlame-dried
Septa, Needles, SyringesFor inert atmosphereStandard lab equipment
Ice BathTemperature ControlN/A
Separatory FunnelExtraction/Work-upStandard lab equipment
Rotary EvaporatorSolvent RemovalStandard lab equipment

Step-by-Step Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a round-bottom flask that has been flame-dried under vacuum or oven-dried to remove all moisture.

    • Seal the flask with a rubber septum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[8]

    • Using a syringe, add the substituted isoxazole (1.0 eq) and anhydrous dichloromethane (DCM) to the flask. The volume of DCM should be sufficient to fully dissolve the substrate (typically aiming for a 0.1-0.5 M concentration).

    • Add anhydrous pyridine (1.2 eq) to the solution via syringe and begin stirring.

  • Acylation:

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A color change or the formation of a precipitate (pyridinium hydrochloride) may be observed.[9]

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature.

  • Reaction Monitoring & Progression:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The product, being a salt, will likely have a much lower Rf value than the starting isoxazole.

    • Continue stirring at room temperature for 2-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) to remove excess acid and pyridine, followed by brine (1x).[10]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, an N-acylisoxazolium salt, is often a solid or a viscous oil. It can be further purified if necessary.

  • Purification & Characterization:

    • Purification of the ionic product can be challenging. Recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) is a common method. Trituration with a non-polar solvent like diethyl ether can also be effective to induce precipitation and wash away non-polar impurities.

    • Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Caption: Step-by-step experimental workflow for N-acylation.

Key Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Moisture Strictly anhydrous conditionsAcyl chlorides and the product salt can be hydrolyzed by water. Ensure all glassware is dry and use anhydrous solvents. If low yields are observed, re-verify the dryness of all reagents and equipment.
Base Pyridine, Triethylamine (1.1-1.5 eq)Pyridine often acts as a superior nucleophilic catalyst.[5][11] If the reaction is sluggish, consider using a more potent acylation catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (0.1 eq) alongside a stoichiometric base like triethylamine.
Temperature Initial addition at 0 °CThe reaction can be exothermic.[9] Controlling the initial temperature prevents potential side reactions. If no reaction occurs, the mixture can be gently heated after the initial addition.
Substrate Reactivity Electron-donating groups on the isoxazole facilitate the reaction.Electron-withdrawing groups on the isoxazole ring decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions (e.g., heating, stronger catalyst).
Product Stability N-acylisoxazolium salts can be unstable.These salts are activated intermediates. They may be susceptible to rearrangement (e.g., Dimroth rearrangement) or ring-opening if exposed to nucleophiles, heat, or prolonged reaction times.[12][13] It is often best to use them in subsequent steps as soon as they are prepared and characterized.

Concluding Remarks

The N-acylation of isoxazole derivatives is a powerful and enabling transformation in synthetic organic chemistry. By converting the relatively inert isoxazole nitrogen into a reactive acylisoxazolium cation, chemists gain access to a host of subsequent reactions, including ring-opening and rearrangement pathways. The success of this procedure hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of moisture and the strategic choice of base. The protocol and insights provided herein serve as a robust foundation for researchers seeking to leverage this important reaction in the synthesis of novel chemical entities for drug discovery and development.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 3-(4-Chlorophenyl)isoxazol-5-amine, a key heterocyclic intermediate in pharmaceutical research. The isoxazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[1] Therefore, rigorous and unambiguous characterization of its derivatives is critical for ensuring the integrity of research and development data. This guide outlines integrated protocols using chromatographic and spectroscopic techniques to confirm the identity, purity, and structural integrity of the target compound.

Introduction: The Rationale for Rigorous Characterization

This compound (CAS: 33866-48-7) is a substituted isoxazole derivative. The isoxazole ring system is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its utility stems from its ability to act as a bioisostere for other functional groups and its involvement in crucial binding interactions with biological targets. The purity and structural confirmation of such building blocks are paramount, as impurities or isomeric variants can lead to misleading biological data and complications in drug development pipelines.

This application note details a suite of orthogonal analytical techniques—each providing a unique and complementary piece of information—to build a complete analytical profile of the compound. We will cover High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and molecular weight confirmation, and various spectroscopic methods (NMR, FT-IR) for unambiguous structural elucidation.

Physicochemical Properties Summary
PropertyValueSource
Chemical Name This compound-
Synonyms 5-Amino-3-(4-chlorophenyl)isoxazole[3]
CAS Number 33866-48-7[3][4]
Molecular Formula C₉H₇ClN₂O[3][4]
Molecular Weight 194.62 g/mol [3][4]

Chromatographic Analysis: Purity and Identity

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle of Causality: Reversed-phase HPLC separates analytes based on their hydrophobicity. This compound, with its chlorophenyl group, is moderately nonpolar and will interact with the nonpolar C18 stationary phase. A polar mobile phase is used to elute the compound, with elution time being a function of its partitioning between the two phases. A single, sharp peak is indicative of a high-purity sample.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of methanol to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector scanning from 200-400 nm. Monitor at λmax (approx. 254 nm).

  • Data Analysis: Integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Expected Outcome: A high-purity sample (>98%) will display a single major peak at a stable retention time. The UV spectrum extracted from the DAD can serve as an additional identity check.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV-Vis DAD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate % Purity Integrate->Purity Characterization_Workflow cluster_structure Structural Confirmation Start Sample Received This compound HPLC HPLC-DAD Analysis Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Purify Purify Sample (e.g., Recrystallization) PurityCheck->Purify No NMR ¹H & ¹³C NMR PurityCheck->NMR Yes Purify->HPLC MS GC-MS NMR->MS FTIR FT-IR MS->FTIR Report Final Characterization Report FTIR->Report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(4-Chlorophenyl)isoxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this synthetic process. Our goal is to help you optimize your reaction conditions, improve yields, and ensure consistent, high-quality results.

Overview of the Synthesis

This compound is a valuable heterocyclic intermediate, notably used in the development of pharmaceutical agents and agrochemicals.[1] The most direct and commonly employed synthetic route involves the condensation and cyclization of 4-chlorobenzoylacetonitrile with hydroxylamine hydrochloride. This reaction is typically performed in an aqueous medium with a base, such as sodium hydroxide, to facilitate the reaction.[2]

The fundamental mechanism involves the reaction of hydroxylamine with the β-ketonitrile. One of the key steps is the formation of an oxime intermediate at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the oxime hydroxyl group onto the nitrile carbon, leading to the formation of the isoxazole ring after dehydration.[3] Understanding this pathway is crucial for diagnosing and resolving issues that may arise during the synthesis.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several sources. A systematic approach is essential for diagnosis.

  • Cause A: Incomplete Reaction The reaction may not be proceeding to completion. The conversion of the β-ketonitrile starting material is often dependent on temperature and reaction time.

    Solutions:

    • Reaction Time & Temperature: A typical procedure involves heating at 100°C for approximately 3 hours.[2] If you observe a significant amount of starting material remaining (e.g., by TLC analysis), consider extending the reaction time. However, prolonged heating at high temperatures can also lead to degradation, so optimization is key.

    • Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of hydroxylamine hydrochloride (e.g., 1.1 equivalents) is often used to drive the reaction to completion.[2]

    • Mixing: Inadequate stirring can lead to localized "hot spots" or poor reactant mixing, resulting in an incomplete reaction. Ensure vigorous and consistent agitation throughout the reaction.

  • Cause B: Side Product Formation Several side reactions can compete with the desired isoxazole formation, consuming starting materials and complicating purification. The reaction of hydroxylamine with dicarbonyl or related compounds can be complex, potentially forming various intermediates and byproducts.[4][5]

    Solutions:

    • pH Control: The basicity of the reaction medium is critical. The use of sodium hydroxide is common, but its concentration can influence the reaction pathway.[2] Too high a concentration of base can promote side reactions. Ensure the base is added controllably and that the pH does not fluctuate wildly.

    • Temperature Management: High temperatures can favor the formation of undesired byproducts.[6] If side product formation is significant, attempt the reaction at a slightly lower temperature for a longer duration.

  • Cause C: Purity of Starting Materials The quality of the 4-chlorobenzoylacetonitrile is paramount. Impurities can interfere with the reaction mechanism or introduce contaminants that are difficult to remove later.

    Solution:

    • Verify the purity of your 4-chlorobenzoylacetonitrile using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization before use.

Below is a logical workflow for troubleshooting low yields.

G cluster_completion Reaction Completion Issues cluster_purity Purity & Side Reactions start Low Yield Observed check_completion Analyze Crude Reaction Mixture (TLC/LCMS) start->check_completion incomplete Significant Starting Material Remains? check_completion->incomplete optimize_cond Optimize Conditions: - Increase reaction time - Increase temperature cautiously - Check stoichiometry (slight excess of NH2OH·HCl) - Ensure efficient stirring incomplete->optimize_cond Yes side_products Significant Side Products Observed? incomplete->side_products No end_node Yield Improved optimize_cond->end_node purification_issue Difficulty in Purification? side_products->purification_issue No control_params Control Reaction Parameters: - Optimize base concentration (pH) - Lower temperature slightly - Control rate of reagent addition side_products->control_params Yes purification_issue->end_node No check_sm_purity Verify Starting Material Purity: - Recrystallize 4-chlorobenzoylacetonitrile if needed control_params->check_sm_purity check_sm_purity->end_node

Caption: Troubleshooting workflow for low yield.

Q2: I'm having trouble isolating the product. It seems to remain in the aqueous solution after cooling.

This issue points to problems with product precipitation or workup procedure. This compound is a solid with a reported melting point between 163-167°C, so it should precipitate from the aqueous reaction mixture upon cooling.[7]

Solutions:

  • Ensure Complete Cooling: Allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath to maximize precipitation.

  • Check pH: The amine group on the product is basic. If the final reaction mixture is too acidic, the product may be protonated, forming a more water-soluble salt. Neutralize the mixture carefully if necessary before filtration.

  • Induce Crystallization: If the product remains supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch to induce crystallization.

  • Extraction: If precipitation is unsuccessful, the product may need to be extracted from the aqueous layer. Use an appropriate organic solvent like ethyl acetate. After extraction, the organic layers can be combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.

Q3: The final product is off-color and difficult to purify. What are the likely impurities?

An off-color (e.g., yellow or brown) product suggests the presence of impurities, which could be unreacted starting materials, side products, or degradation products.

Solutions:

  • Recrystallization: This is the most effective method for purifying the crude solid product. The choice of solvent is critical.

    • Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethanol/water mixtures, toluene) to find one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.

  • Activated Carbon Treatment: If the discoloration is due to highly colored, minor impurities, you can add a small amount of activated carbon to the hot solution during recrystallization. The carbon will adsorb the impurities. Filter the hot solution through a pad of celite to remove the carbon before cooling.

  • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, silica gel column chromatography is a viable alternative. A solvent system such as ethyl acetate/hexanes would be a good starting point for elution.

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism I should be aware of? A: The synthesis of a 3-substituted-5-aminoisoxazole from a β-ketonitrile and hydroxylamine generally proceeds through the following key steps:

  • Oxime Formation: The hydroxylamine attacks the ketone carbonyl of the 4-chlorobenzoylacetonitrile to form a hydroxylimine (oxime) intermediate.

  • Cyclization: The nitrogen of the oxime's hydroxyl group then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

  • Tautomerization/Proton Transfer: A series of proton transfers occurs, leading to the formation of the stable, aromatic isoxazole ring.

G SM 4-Chlorobenzoylacetonitrile + Hydroxylamine Oxime Oxime Intermediate SM->Oxime Attack on C=O Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Attack on C≡N Product This compound Cyclized->Product Tautomerization

Caption: Simplified reaction mechanism pathway.

Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting material (4-chlorobenzoylacetonitrile) on a silica gel TLC plate. A good mobile phase to start with is a 30-50% ethyl acetate in hexanes mixture. The reaction is complete when the spot corresponding to the starting material has disappeared. The product, being more polar, will have a lower Rf value.

Q: Are there any specific safety precautions for this reaction? A: Yes.

  • Hydroxylamine Hydrochloride: It is corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: It is highly corrosive. Avoid contact with skin and eyes.

  • Solvents: Work in a well-ventilated fume hood, especially when using organic solvents for extraction or purification.

  • Heating: The reaction is typically heated to 100°C. Use a stable heating mantle and a condenser to prevent solvent loss.

Q: Can I use a different base instead of sodium hydroxide? A: Other bases like potassium hydroxide, sodium carbonate, or organic bases like triethylamine could potentially be used. However, the choice of base can affect the reaction rate and side product profile.[6] Sodium hydroxide in water is a well-documented, effective, and economical choice for this specific transformation.[2] If you choose to experiment with other bases, start on a small scale and carefully monitor the reaction progress and product purity.

Optimized Experimental Protocol

This protocol is a baseline procedure. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 4-Chlorobenzoylacetonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Recrystallization solvent (e.g., aqueous ethanol)

Procedure:

  • To a stirred solution of 4-chlorobenzoylacetonitrile (1.0 eq) and sodium hydroxide (approx. 2.0 eq) in deionized water, add hydroxylamine hydrochloride (approx. 1.1 eq).

  • Heat the resulting mixture to 100°C (reflux) for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Data Summary Table

The following table illustrates how varying reaction parameters can influence the outcome. (Note: Data is illustrative and based on general chemical principles).

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 80°C100°C120°CCondition B is optimal. A is too slow; C may cause degradation.
Base (NaOH eq.) 1.0 eq2.0 eq3.0 eqCondition B is optimal. A may be incomplete; C increases side products.
Time 1 hour3 hours6 hoursCondition B is optimal. A is incomplete; C offers no benefit and risks degradation.

References

Technical Support Center: Purification of 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Chlorophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to the unique purification challenges associated with this compound. Here, we move beyond generic protocols to offer a deeper understanding of the principles behind successful purification, ensuring you can achieve the highest purity for your downstream applications.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a substituted isoxazole ring. Its chemical structure, with both an aromatic chloride and an amino group, presents a distinct polarity profile that can complicate purification. The presence of the basic amino group can lead to strong interactions with acidic stationary phases like silica gel, while the overall aromatic character influences its solubility in common organic solvents. This guide will address these challenges head-on, providing you with the knowledge to anticipate and overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and purification of this compound.

Q1: What are the key physicochemical properties of this compound I should be aware of?

A1: Understanding the fundamental properties of this compound is the first step to a successful purification strategy. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₇ClN₂O[1][2]
Molecular Weight 194.62 g/mol [1][2]
Appearance Solid, Pale yellow needles[2]
Melting Point 163-167 °C[2]
Solubility Limited water solubility[2]
logP (n-octanol/water) 2.631[2]

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Impurities can arise from unreacted starting materials, side reactions, or degradation. While specific impurities are highly dependent on the synthetic route, common contaminants in the synthesis of related isoxazole derivatives may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like substituted chalcones or β-ketonitriles.

  • Aromatic Byproducts: In some cases, unknown aromatic contaminants may co-elute during purification.[3]

  • Products of Incomplete Cyclization: If the isoxazole ring formation is not driven to completion, intermediates may persist in the crude product.[4]

  • Dimerization Products: In syntheses involving in-situ generation of nitrile oxides, dimerization to form furoxans can be a competing reaction.[4]

Q3: Is this compound sensitive to any particular conditions?

A3: As an amino-substituted heterocycle, this compound may be sensitive to strong acidic conditions, which can protonate the amine and alter its solubility and reactivity. While specific thermal stability data is not widely available, it is good practice to avoid prolonged exposure to high temperatures during purification to prevent potential degradation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
IssuePossible CauseSuggested Solution
Compound "oils out" instead of crystallizing. The melting point of your compound is lower than the boiling point of the chosen solvent, or the solution is supersaturated.Try a lower-boiling point solvent system. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.
Poor recovery of the compound after recrystallization. The compound has high solubility in the recrystallization solvent even at low temperatures. The chosen solvent is not optimal.Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly. For similar amino-isoxazole compounds, solvent systems like ethanol/water or ethyl acetate/hexane have been effective.[4]
Colored impurities persist in the crystals. The impurities have similar solubility properties to your compound and co-crystallize.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Column Chromatography Challenges
IssuePossible CauseSuggested Solution
Significant streaking or tailing of the compound spot on TLC and poor separation on the column. The basic amino group of your compound is strongly interacting with the acidic silanol groups on the surface of the silica gel.Add a basic modifier to your mobile phase. Incorporating a small amount of triethylamine (0.1-1%) can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[5] For basic compounds, switching to a neutral or basic alumina stationary phase can also be beneficial.[6]
The compound does not move from the baseline on the TLC plate. The mobile phase is not polar enough to elute your compound.Gradually increase the polarity of your mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the proportion of ethyl acetate. If that is not sufficient, consider adding a small amount of a more polar solvent like methanol.
Multiple spots are observed on TLC after purification. The purification was incomplete, or the compound is degrading on the silica gel.Repeat the column chromatography with a shallower solvent gradient to improve separation. To test for degradation on silica, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if new spots have appeared.[7]

Experimental Protocols

The following protocols are provided as a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization

This protocol is a general guideline. The ideal solvent system should be determined experimentally on a small scale.

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane and ethanol/water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and then dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol is based on methods used for structurally similar isoxazole derivatives.[3]

  • TLC Analysis: Develop a suitable mobile phase for your compound using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve your crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for compounds with low solubility, use a "dry loading" technique: dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[5]

  • Elution: Elute the column with the mobile phase, collecting fractions. If necessary, a solvent gradient (gradually increasing the polarity of the mobile phase) can be used to improve separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing Purification Workflows

To aid in decision-making during the purification process, the following diagrams illustrate common workflows.

PurificationWorkflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Single major spot with minor impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots or significant streaking Pure_Product Pure Product Recrystallization->Pure_Product Successful Impure Still Impure Recrystallization->Impure Unsuccessful Column_Chromatography->Pure_Product Successful Column_Chromatography->Impure Unsuccessful Impure->Column_Chromatography Try alternative method ChromatographyTroubleshooting Start Poor Separation in Column Chromatography Streaking Streaking/Tailing? Start->Streaking No_Movement Compound at Baseline? Start->No_Movement Multiple_Spots Multiple Spots Post-Purification? Start->Multiple_Spots Add_Base Add Triethylamine to Mobile Phase Streaking->Add_Base Yes Increase_Polarity Increase Mobile Phase Polarity No_Movement->Increase_Polarity Yes Shallow_Gradient Use a Shallower Solvent Gradient Multiple_Spots->Shallow_Gradient Yes

References

Technical Support Center: Isoxazole Synthesis from Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the versatile reaction of chalcones with hydroxylamine to synthesize isoxazole derivatives. As experienced application scientists, we understand that while this reaction is powerful, it can be accompanied by frustrating side reactions and yield issues. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve your desired products with high purity and yield.

I. Understanding the Core Reaction: A Mechanistic Overview

The synthesis of 3,5-diaryl-isoxazoles from chalcones and hydroxylamine hydrochloride is a classic cyclocondensation reaction. The generally accepted mechanism proceeds through a series of steps, and understanding these is crucial for troubleshooting.

The reaction is typically initiated by a base (e.g., KOH, NaOH, or NaOAc) which deprotonates the hydroxylamine hydrochloride to generate free hydroxylamine. The reaction then proceeds as follows:

  • Michael Addition (1,4-Conjugate Addition): The nucleophilic nitrogen of hydroxylamine attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This is a key step that leads to the formation of a β-hydroxylamino ketone intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the hydroxylamine moiety in the intermediate then attacks the carbonyl carbon, forming a five-membered heterocyclic ring, the 4,5-dihydroisoxazole (also known as isoxazoline).

  • Dehydration: The 4,5-dihydroisoxazole intermediate undergoes dehydration (loss of a water molecule) to yield the final, aromatic isoxazole product.

Isoxazole Synthesis Mechanism cluster_main_pathway Main Reaction Pathway Chalcone Chalcone + NH2OH Michael_Adduct β-Hydroxylamino Ketone (Michael Adduct) Chalcone->Michael_Adduct Michael Addition (1,4-Addition) Dihydroisoxazole 4,5-Dihydroisoxazole (Isoxazoline Intermediate) Michael_Adduct->Dihydroisoxazole Intramolecular Cyclization Isoxazole Isoxazole Dihydroisoxazole->Isoxazole Dehydration (-H2O)

Caption: Main reaction pathway for isoxazole synthesis from chalcones.

II. Troubleshooting Guide: Navigating Common Side Reactions

This section addresses the most common issues encountered during the synthesis of isoxazoles from chalcones. Each problem is presented with its likely causes, the underlying chemical mechanisms, and actionable solutions to get your reaction back on track.

Problem 1: Low or No Yield of the Desired Isoxazole

A low yield of the final isoxazole product is a frequent complaint. This can often be traced back to several competing side reactions or suboptimal reaction conditions.

Possible Cause 1: Formation of Chalcone Oxime as the Major Product

Instead of the desired isoxazole, you may isolate the oxime of the starting chalcone. This occurs when the hydroxylamine undergoes a 1,2-addition to the carbonyl group of the chalcone, rather than the desired 1,4-Michael addition.

  • Mechanism: The formation of the oxime is a competing reaction pathway. The nucleophilic nitrogen of hydroxylamine can attack either the electrophilic β-carbon (1,4-addition) or the carbonyl carbon (1,2-addition). The formation of the thermodynamically stable oxime can be favored under certain conditions.

Competing Pathways cluster_paths Start Chalcone + NH2OH Michael_Addition 1,4-Addition (Michael Adduct) Start->Michael_Addition Favored by weaker bases, lower temperatures Oxime_Formation 1,2-Addition (Chalcone Oxime) Start->Oxime_Formation Favored by strong bases, higher temperatures Isoxazole Desired Isoxazole Michael_Addition->Isoxazole → Cyclization → Dehydration No_Reaction Chalcone Oxime Oxime_Formation->No_Reaction (Stable Side Product)

Caption: Competing 1,4- vs. 1,2-addition pathways.

  • Solutions:

    • Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can favor the formation of the chalcone oxime.[1] Using a weaker base such as sodium acetate can shift the equilibrium towards the desired Michael addition.[2]

    • pH Control: Maintaining a slightly acidic to neutral pH can favor the 1,4-addition. The use of hydroxylamine hydrochloride with a weaker base like sodium acetate helps to buffer the reaction mixture.

    • Temperature: Higher temperatures can also promote the formation of the thermodynamically stable oxime. Running the reaction at a lower temperature may favor the kinetic product from the Michael addition.

Possible Cause 2: Isolation of the 4,5-Dihydroisoxazole (Isoxazoline) Intermediate

In some cases, the reaction may stall at the 4,5-dihydroisoxazole stage, with incomplete dehydration to the final aromatic isoxazole.

  • Mechanism: The dehydration of the 4,5-dihydroisoxazole is often the final step and can be slow or require specific conditions. This step is typically promoted by acid or heat.

  • Solutions:

    • Acid Catalysis: If you have isolated the 4,5-dihydroisoxazole, you can attempt to dehydrate it in a separate step by treating it with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent with heating.

    • Reaction Time and Temperature: Increasing the reaction time or temperature of the initial cyclocondensation reaction may promote in-situ dehydration. Refluxing in a higher-boiling solvent like ethanol can be effective.[1]

    • Oxidative Conditions: In some cases, the final aromatization is an oxidative process rather than a simple dehydration. The choice of reagents can influence this.

Possible Cause 3: Formation of a Stable Michael Adduct

The initial Michael adduct (β-hydroxylamino ketone) may be stable and fail to cyclize.

  • Mechanism: The intramolecular cyclization requires the hydroxyl group to attack the carbonyl carbon. Steric hindrance around the carbonyl group or electronic effects can disfavor this cyclization.

  • Solutions:

    • Change in Solvent: The choice of solvent can influence the conformation of the Michael adduct. Experiment with different solvents (e.g., ethanol, methanol, DMF) to find one that promotes the necessary conformation for cyclization.

    • Acid or Base Catalysis: The cyclization step can be catalyzed by either acid or base. If your current conditions are not working, you could try adjusting the pH.

Problem 2: Formation of Isomeric Isoxazole Products

When using an unsymmetrical chalcone (where the two aryl groups are different), you may obtain a mixture of two regioisomeric isoxazoles: the 3,5-disubstituted and the 5,3-disubstituted products.

  • Mechanism: The regioselectivity of the cyclization is determined by which nitrogen of the hydroxylamine attacks the β-carbon and which oxygen attacks the carbonyl carbon. The electronic nature of the substituents on the chalcone can influence the electrophilicity of the β-carbon and the carbonyl carbon, thus directing the cyclization.

  • Solutions:

    • Control of Reaction Conditions: The regioselectivity can sometimes be influenced by the reaction conditions, although this can be substrate-dependent. Experimenting with different bases and solvents may favor one isomer over the other.

    • Alternative Synthetic Routes: If you require a specific regioisomer and cannot achieve selectivity with the chalcone method, you may need to consider an alternative synthetic strategy, such as a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, which can offer better regiocontrol.[3][4]

Parameter Effect on Side Reactions Recommendation for Optimization
Base Strong bases (NaOH, KOH) can favor chalcone oxime formation.[1] Weaker bases (NaOAc) tend to favor Michael addition.[2]Start with a weaker base like sodium acetate. If the reaction is too slow, a stronger base can be tried, but with careful monitoring for oxime formation.
Temperature Higher temperatures can promote the formation of the thermodynamic chalcone oxime and other side products.Run the reaction at room temperature or gentle reflux. Avoid excessively high temperatures.
Solvent The polarity of the solvent can influence the reaction rate and the stability of intermediates.Ethanol is a common and effective solvent.[1] Other protic solvents like methanol can also be used.
pH A slightly acidic to neutral pH generally favors the desired 1,4-addition.The use of hydroxylamine hydrochloride with a base like sodium acetate helps to maintain a suitable pH range.

III. Frequently Asked Questions (FAQs)

Q1: My TLC shows a spot that doesn't correspond to my starting material or the expected product. What could it be?

A1: This is likely a side product. The most common culprits are the chalcone oxime, the 4,5-dihydroisoxazole intermediate, or the uncyclized Michael adduct. You can try to isolate and characterize this byproduct using techniques like NMR and mass spectrometry to confirm its identity. Once identified, you can use the troubleshooting guide above to adjust your reaction conditions to minimize its formation.

Q2: How can I be sure that I have formed the isoxazole and not the 4,5-dihydroisoxazole?

A2: The final dehydration step results in the formation of an aromatic isoxazole ring. This change in structure can be readily observed by ¹H NMR spectroscopy. In the 4,5-dihydroisoxazole, you will typically see signals for the protons at the 4 and 5 positions in the aliphatic region of the spectrum. Upon aromatization to the isoxazole, these signals will be replaced by a single proton signal in the aromatic region, characteristic of the C4-H of the isoxazole ring.

Q3: Can I use a one-pot method for the synthesis of isoxazoles from chalcones?

A3: Yes, the reaction is very often performed as a one-pot synthesis where the chalcone, hydroxylamine hydrochloride, and a base are refluxed together until the reaction is complete.[1] This is a convenient and efficient method. However, if you are experiencing issues with side product formation, a two-step approach where you first synthesize and isolate the chalcone, and then perform the cyclization, may offer better control.

Q4: What is the role of sodium acetate in the reaction?

A4: Sodium acetate acts as a weak base. It deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile in a controlled manner, helping to maintain a pH that favors the 1,4-Michael addition over the 1,2-addition that leads to the chalcone oxime.[2]

Q5: My chalcone is poorly soluble in the reaction solvent. What can I do?

A5: Poor solubility can lead to slow or incomplete reactions. You can try using a co-solvent to improve solubility. For example, a mixture of ethanol and DMF or THF might be effective. Alternatively, you can try a different primary solvent. It is important to ensure that both the chalcone and the hydroxylamine salt are sufficiently soluble at the reaction temperature.

IV. Experimental Protocols

The following are general protocols for the synthesis of isoxazoles from chalcones. These should be considered as starting points, and optimization may be necessary for your specific substrate.

Protocol 1: General Procedure for Isoxazole Synthesis with Sodium Acetate

This protocol uses a weaker base to favor the formation of the desired isoxazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The product will often precipitate out of the aqueous solution. Collect the solid by filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Procedure with a Stronger Base (with caution)

This protocol uses a stronger base and may require more careful optimization to avoid side product formation.

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the chalcone (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) and a solution of potassium hydroxide (2.0 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction closely by TLC for the formation of the product and any potential side products.

  • Work-up and Isolation: Follow the same procedure as in Protocol 1.

V. References

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  • P. S. N. Reddy and P. P. Reddy, "A convenient synthesis of 3,5-diaryl-4,5-dihydroisoxazoles and their conversion to isoxazoles," Synthetic Communications, vol. 17, no. 13, pp. 1545-1551, 1987. Available: --INVALID-LINK--

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  • A. F. Abbas, N. N. Majeed, and A. A. Turki, "Synthesis, Characterization and Computational Study of Some New 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives from Chalcone Compounds," International Journal of Pharmaceutical, Chemical and Biological Sciences, vol. 4, no. 3, pp. 717-724, 2014. Available: --INVALID-LINK--

  • N. A. Al-Jaber, A. S. A. Bougasim, and M. M. S. Karah, "Study of Michael addition on chalcones and or chalcone analogues," Journal of Saudi Chemical Society, vol. 16, no. 1, pp. 85-92, 2012. Available: --INVALID-LINK--

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  • P. Jayaroopa, et al., "Synthesis of New 3, 5-Diaryl-4, 5-Dihydroisoxazole-4-Carbonitriles via 1, 3-Dipolar Cycloaddition Reaction," IOSR Journal of Applied Chemistry, vol. 1, no. 4, pp. 20-23, 2012. Available: --INVALID-LINK--

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  • M. Duan, et al., "An oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization provides a series of isoxazoles with a wide range of functional group compatibility," The Journal of Organic Chemistry, vol. 87, no. 16, pp. 11222-11225, 2022. Available: --INVALID-LINK--

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  • M. S. M. Ahmed, K. Kobayashi, and A. Mori, "Palladium-Catalyzed Four-Component Coupling of a Terminal Alkyne, Hydrazine (Hydroxylamine), Carbon Monoxide, and an Aryl Iodide," Organic Letters, vol. 7, no. 20, pp. 4487-4489, 2005. Available: --INVALID-LINK--

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  • P. Sharma, et al., "Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones," Letters in Drug Design & Discovery, vol. 18, no. 5, pp. 488-498, 2021. Available: --INVALID-LINK--

  • S. K. Prajapati, et al., "Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity," Oriental Journal of Chemistry, vol. 38, no. 3, pp. 569-578, 2022. Available: --INVALID-LINK--

  • A. A. WalyEldeen, S. Sabet, and H. M. El-Shorbagy, "Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells," ACS Pharmacology & Translational Science, vol. 6, no. 8, pp. 1168-1181, 2023. Available: --INVALID-LINK--

  • S. S. Bari, et al., "Synthesis and bioactivity of novel isoxazole chalcone derivatives on tyrosinase and melanin synthesis in murine B16 cells for the treatment of vitiligo," Bioorganic & Medicinal Chemistry, vol. 24, no. 21, pp. 5440-5448, 2016. Available: --INVALID-LINK--

  • P. K. Singh, et al., "Synthesis of various 3,5-diarylisoxazoles with the scope of substituents (R1) on the chalcone," ResearchGate, 2018. Available: --INVALID-LINK--

  • M. Kidwai, et al., "SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES," RASAYAN Journal of Chemistry, vol. 15, no. 4, pp. 2455-2461, 2022. Available: --INVALID-LINK--

  • J. P. Waldo and R. C. Larock, "Synthesis of 3,4,5-Trisubstituted Isoxazoles via Iodocyclization of 2-Alkyn-1-one O-Methyl Oximes," The Journal of Organic Chemistry, vol. 72, no. 25, pp. 9643-9647, 2007. Available: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Solubility Issues of 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Chlorophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound. These properties are the primary determinants of its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
CAS Number 33866-48-7[1]
Melting Point 163-167 °C[2]
Predicted logP 2.3 - 2.631[1]
pKa (Predicted) ~3.5(See explanation below)
Aqueous Solubility (Predicted) Low(See explanation below)
Lipinski's Rule of Five Compliant(See explanation below)
A Note on Predicted Values:
  • pKa Estimation: The primary basic center in this molecule is the 5-amino group. The pKa of aniline is approximately 4.6.[3][4] The presence of the electron-withdrawing 4-chlorophenyl and isoxazole rings is expected to decrease the basicity of the amino group, thus lowering the pKa. The isoxazole ring itself is a very weak base, with the pKa of its conjugate acid being around -3.0, and therefore does not significantly contribute to the basicity of the compound in aqueous solutions.[5]

  • Aqueous Solubility Prediction: The predicted high logP value suggests that the compound is lipophilic and likely has low aqueous solubility. Online prediction tools, such as ALOGPS and AqSolPred, can provide estimated logS values, which typically indicate low solubility for compounds with similar structures.[6][7]

  • Lipinski's Rule of Five: This rule is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[8][9] this compound adheres to this rule:

    • Molecular weight < 500 Da (194.62)

    • logP < 5 (predicted ~2.3-2.6)

    • Hydrogen bond donors < 5 (1, from the amino group)

    • Hydrogen bond acceptors < 10 (3, from the isoxazole nitrogen and oxygen, and the amino nitrogen)

Compliance with Lipinski's rule suggests that while the compound may have low solubility, it possesses other physicochemical properties that are favorable for drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound, providing explanations and actionable solutions.

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the best approach to prepare a stock solution?

A1: Due to its predicted low aqueous solubility, directly dissolving this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous medium.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): This is the most common choice for preparing stock solutions of poorly soluble compounds for biological assays.[10][11] It is a powerful, water-miscible solvent.

  • Ethanol or Methanol: These are also viable options, but may be less effective than DMSO for highly lipophilic compounds.

Step-by-Step Protocol for Preparing a Stock Solution:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO) to the solid compound.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Final Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the desired final concentration.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, in a tightly sealed container to prevent absorption of water and degradation.

dot

Caption: Workflow for preparing a stock solution.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are several strategies to address this:

1. Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

2. Optimize the Co-solvent Concentration: While DMSO is an excellent solvent for the stock, high concentrations in the final aqueous solution can sometimes be toxic to cells or interfere with assays. However, a small percentage of DMSO (typically 0.1% to 1%) can act as a co-solvent and increase the aqueous solubility of your compound.[10]

3. pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution. Since this compound has a basic amino group, its solubility will increase in acidic conditions due to protonation.

  • The Henderson-Hasselbalch Equation: This equation describes the relationship between pH, pKa, and the ratio of the protonated (more soluble) and unprotonated forms of the compound. For a base: pH = pKa + log([Base]/[Conjugate Acid])

  • Practical Application: By lowering the pH of your buffer to at least one pH unit below the estimated pKa of the amino group (~3.5), you can significantly increase the proportion of the more soluble, protonated form of the compound. For example, a buffer at pH 2.5 would be a good starting point.

dot

Caption: Effect of pH on the solubility of an amine.

4. Use of Solubilizing Excipients:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[12][13] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[3] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[12]

Step-by-Step Protocol for Using Cyclodextrins:

  • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. The concentration will depend on the specific cyclodextrin and your compound.

  • Add the Compound: Add your compound (either as a solid or from a concentrated organic stock solution) to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture for several hours to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Q3: How can I experimentally determine the aqueous solubility of my compound?

A3: There are two main types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. This method is faster but may overestimate solubility as it can lead to the formation of supersaturated solutions. Nephelometry, which measures light scattering from precipitated particles, is a common technique for this assay.[11][14]

  • Thermodynamic Solubility (Shake-Flask Method): This is the "gold standard" for solubility measurement and determines the equilibrium solubility of a compound.[15]

Step-by-Step Protocol for the Shake-Flask Method:

  • Add Excess Compound: Add an excess amount of the solid this compound to a known volume of the desired aqueous buffer in a sealed vial.

  • Equilibrate: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Confirmation: Ensure that there is still undissolved solid remaining at the end of the experiment to confirm that the solution was saturated.

dot

Shake_Flask_Method A Add excess solid to buffer B Agitate for 24-48h at constant temp. A->B C Centrifuge or filter to separate solid B->C D Quantify concentration in supernatant (HPLC-UV) C->D E Confirm presence of remaining solid D->E

Caption: Shake-flask method for thermodynamic solubility.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution(s)
Compound will not dissolve in aqueous buffer. Low intrinsic aqueous solubility.Prepare a stock solution in an organic solvent like DMSO.
Precipitation upon dilution of DMSO stock. Final concentration exceeds aqueous solubility.- Decrease the final concentration.- Use a small percentage of DMSO as a co-solvent.- Lower the pH of the aqueous buffer.- Use solubilizing agents like cyclodextrins.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.- Confirm the solubility limit in your assay medium.- Employ solubility enhancement techniques consistently.- Visually inspect assay plates for precipitation.

This technical guide provides a foundational understanding and practical solutions for addressing the solubility challenges associated with this compound. By systematically applying these principles and methods, researchers can achieve more reliable and reproducible experimental outcomes.

References

Technical Support Center: Preventing Byproduct Formation in Multicomponent Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of multicomponent isoxazole synthesis and overcome common challenges related to byproduct formation. By understanding the underlying mechanisms and critical process parameters, you can significantly improve the yield, purity, and regioselectivity of your target isoxazoles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during multicomponent isoxazole synthesis. Each entry details the problem, identifies probable causes, and provides actionable solutions grounded in mechanistic principles.

Problem 1: Poor Regioselectivity – Formation of Isoxazole Isomers

You've successfully synthesized an isoxazole, but NMR analysis reveals a mixture of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted). This is one of the most common challenges, particularly in 1,3-dipolar cycloaddition reactions.[1][2]

Probable Causes:

  • Reaction Mechanism Control: The regiochemical outcome of a 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is governed by the frontier molecular orbital (FMO) interactions.[3] Without proper control, both possible orientations can occur, leading to isomeric products.

  • Inappropriate Catalyst Choice: Metal catalysts are frequently used to control regioselectivity. Copper(I) catalysts, for example, typically favor the formation of 3,5-disubstituted isoxazoles, while Ruthenium(II) catalysts can steer the reaction towards the 3,4-disubstituted isomer.[4] Using a non-selective catalyst or no catalyst can result in poor regiocontrol.

  • Solvent Effects: The polarity of the solvent can influence the energy of the transition states leading to different isomers.[1][5] A systematic solvent screen is often necessary to optimize selectivity for a specific substrate pair.

Actionable Solutions:

  • Implement Regioselective Catalysis:

    • For 3,5-Disubstituted Isoxazoles: Employ a Copper(I) catalyst, such as CuI with a ligand like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). This is analogous to the well-known "click chemistry" for triazole synthesis.[6]

    • For 3,4-Disubstituted Isoxazoles: Switch to a Ruthenium(II) catalyst, such as [Cp*RuCl(cod)].[4] These catalysts operate through a different mechanism involving a ruthenacycle intermediate, which reverses the typical regioselectivity.[7]

  • Optimize the Solvent System:

    • Conduct a solvent screen using a range of polarities. As a general observation, selectivity can decrease with increasing solvent polarity.[5] Start with non-polar solvents like toluene or dichloromethane and move to more polar options like ethanol or DMSO to map the effect on your specific reaction.[5]

  • Modify the Substrate:

    • The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne play a crucial role.[1] Attaching a directing group or a sterically bulky group to one of the reactants can effectively block one reaction pathway, favoring the other. For instance, using vinylphosphonates with a leaving group can control regioselectivity.[8]

Problem 2: Low Yield Due to Nitrile Oxide Dimerization

Your reaction yields are consistently low, and TLC/LC-MS analysis shows a significant peak corresponding to a furoxan or 1,2,4-oxadiazole dioxide derivative. This indicates that the in situ generated nitrile oxide is dimerizing faster than it reacts with your dipolarophile.[1]

Probable Causes:

  • High Concentration of Nitrile Oxide: If the nitrile oxide is generated too quickly or its concentration builds up, it will readily undergo a [3+2] cycloaddition with itself.[1]

  • Slow Cycloaddition Step: If the dipolarophile (alkyne or alkene) is unreactive, the dimerization pathway will dominate.

  • Elevated Temperature: Higher temperatures can sometimes accelerate the rate of dimerization more than the desired cycloaddition.[1]

Actionable Solutions:

  • Slow Addition of Precursor: Instead of adding all reagents at once, use a syringe pump to slowly add the nitrile oxide precursor (e.g., the corresponding aldoxime and oxidant, or a hydroximoyl chloride and base) to the reaction mixture containing the dipolarophile. This maintains a low, steady-state concentration of the reactive nitrile oxide.[1]

  • Adjust Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the dipolarophile (the alkyne) relative to the nitrile oxide precursor. This increases the probability of the desired intermolecular reaction over dimerization.[1]

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor for progress.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, which can minimize the opportunity for thermal degradation and side reactions like dimerization.[9][10][11]

Problem 3: Formation of Aldehyde-Derived Byproducts

In syntheses starting from aldehydes (e.g., condensation with hydroxylamine and a β-ketoester), you observe the formation of an aldehyde oxime or the corresponding nitrile as a major byproduct.[12]

Probable Causes:

  • Competitive Reaction Pathways: Hydroxylamine can react with either the aldehyde or the β-ketoester. If it reacts with the aldehyde first, it forms an aldoxime, which may not participate in the desired cyclization or can dehydrate to a nitrile under the reaction conditions.[12]

  • Unfavorable Reaction Conditions: The choice of catalyst and pH can favor one reaction pathway over another.

Actionable Solutions:

  • Control the Reaction Sequence: Use conditions that favor the initial reaction between hydroxylamine and the β-ketoester to form the key isoxazol-5-one intermediate before the final condensation with the aldehyde.

  • Select a Mild Catalyst: Employ mild catalysts like L-valine, citric acid, or even fruit juices containing these acids (e.g., Cocos nucifera L. juice) to promote the desired multicomponent reaction without forcing side reactions.[12][13]

  • Optimize Stoichiometry: Ensure the use of equimolar amounts of the reactants to avoid having an excess of hydroxylamine or aldehyde that could lead to side reactions.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for most multicomponent isoxazole syntheses? A1: The most prevalent and versatile method is the 1,3-dipolar cycloaddition, where a nitrile oxide (the 1,3-dipole) reacts with a dipolarophile (typically an alkyne or alkene) in a concerted [3+2] cycloaddition to form the isoxazole or isoxazoline ring, respectively.[3][6][14] Another common method is the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1][2]

Q2: How do I choose the right catalyst for my synthesis? A2: The choice of catalyst is critical for controlling both yield and regioselectivity.

  • For Regiocontrol in Cycloadditions: As detailed in Problem 1, use Copper(I) for 3,5-isomers and Ruthenium(II) for 3,4-isomers.[4][6]

  • For Condensation Reactions: Mild Brønsted or Lewis acids are often used. Ionic liquids and organocatalysts like tartaric acid or glycine are effective and environmentally friendly options.[15][16] For certain substrates, a Lewis acid like BF₃·OEt₂ can be used to activate a carbonyl group and direct the regiochemical outcome.[2]

Q3: Can ultrasound or mechanochemistry improve my reaction? A3: Yes, both are powerful green chemistry techniques.

  • Ultrasonic Irradiation: Promotes reactions through acoustic cavitation, which can lead to dramatically shorter reaction times, higher yields, and minimized byproduct formation. It is particularly effective for multicomponent condensation reactions.[10][11]

  • Mechanochemistry (Ball-Milling): This solvent-free approach can also be used to control regioselectivity, sometimes achieving outcomes not possible in solution-phase chemistry.[7]

Q4: My starting materials seem to be degrading. What can I do? A4: Degradation is often caused by harsh reaction conditions.

  • Reduce Temperature: High heat can decompose sensitive functional groups.[9][12]

  • Use Milder Reagents: Switch from strong acids (like H₂SO₄) to milder alternatives like polyphosphoric acid (PPA) or use modern dehydrating agents (e.g., Burgess reagent) for cyclodehydration steps.[9]

  • Ensure Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are dry, as water can facilitate hydrolysis of starting materials or intermediates.[9]

Visualization of Key Processes

Diagram 1: Regiochemical Pathways in 1,3-Dipolar Cycloaddition

This diagram illustrates the two possible outcomes of the cycloaddition between a nitrile oxide and a terminal alkyne, and how different catalysts can selectively favor one pathway.

Caption: Catalytic control of regioselectivity in isoxazole synthesis.

Diagram 2: Troubleshooting Flowchart for Low Yields

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your synthesis.

G Start Low Yield Observed CheckByproducts Analyze Crude Mixture (TLC, LC-MS) Identify Major Byproducts Start->CheckByproducts Isomer Isomeric Isoxazoles CheckByproducts->Isomer Isomers? Dimer Nitrile Oxide Dimer (Furoxan) CheckByproducts->Dimer Dimer? Other Other Side Products CheckByproducts->Other Other? SolveIsomer Solution: - Change Catalyst (Cu vs. Ru) - Screen Solvents - Modify Substrate Isomer->SolveIsomer SolveDimer Solution: - Slow Add Precursor - Use Excess Alkyne - Lower Temperature Dimer->SolveDimer SolveOther Solution: - Check Stoichiometry - Use Milder Catalyst - Optimize Temp/Time Other->SolveOther End Yield Improved SolveIsomer->End SolveDimer->End SolveOther->End

Caption: A logical workflow for troubleshooting low-yield reactions.

Data Summary

Table 1: Catalyst and Solvent Effects on Regioselectivity

This table summarizes typical outcomes for the cycloaddition of a generic nitrile oxide and terminal alkyne. Actual results will vary based on specific substrates.

Catalyst SystemDominant RegioisomerTypical SolventsKey Considerations
None / Thermal Mixture of isomers[2]Toluene, DichloromethanePoor selectivity is common. Outcome is highly substrate-dependent.
Copper(I) Salts (e.g., CuI) 3,5-disubstituted [4]THF, Acetonitrile, t-BuOH/H₂OThe classic "click" conditions, generally robust and high-yielding.
Ruthenium(II) Complexes 3,4-disubstituted [4][7]1,2-Dichloroethane (DCE)Reverses the standard regioselectivity. Requires specific Ru catalysts.
Lewis Acids (e.g., BF₃·OEt₂) *Substrate DependentDichloromethane, AcetonitrileCan control regioselectivity in condensation reactions by activating carbonyls.[2]

*Applies primarily to condensation reactions, not 1,3-dipolar cycloadditions.

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)isoxazol-5-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important synthetic intermediate.

I. Overview of Synthetic Strategies

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The isoxazole ring is a key pharmacophore found in numerous marketed drugs.[1] Several synthetic routes are available, with the most common involving the reaction of a β-ketonitrile with hydroxylamine or the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate dipolarophile.[2][3][4] The choice of strategy often depends on the scale of the synthesis, available starting materials, and desired purity profile.

Common Synthetic Pathways:
  • From β-Ketonitriles: This is a widely used method involving the condensation of a β-ketonitrile with hydroxylamine.[2] The regioselectivity of this reaction is a crucial factor and can be influenced by reaction conditions such as pH and temperature.[5]

  • Via 1,3-Dipolar Cycloaddition: This approach utilizes the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with an alkyne or a related dipolarophile.[3][4][6] While powerful, this method can be complicated by the dimerization of the nitrile oxide intermediate.[7][8]

Below is a generalized workflow for the synthesis of this compound, highlighting critical control points.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant_A β-Ketonitrile or 4-Chlorobenzaldoxime Reaction_Step Cyclization/ Cycloaddition Reactant_A->Reaction_Step Reactant_B Hydroxylamine or Dipolarophile Reactant_B->Reaction_Step Workup Quenching & Extraction Reaction_Step->Workup Crude Product Purification Recrystallization or Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Pure Product

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product at all. What are the potential causes and how can I address them?

A: Low or no yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Cause Explanation & Recommended Solution
Poor Quality Starting Materials Impurities in starting materials can interfere with the reaction. Ensure the purity of your β-ketonitrile or 4-chlorobenzaldoxime and hydroxylamine. Consider purification of starting materials if their quality is questionable.
Incorrect Reaction Conditions The reaction is sensitive to pH, temperature, and solvent.[5][7] For the β-ketonitrile route, maintaining the appropriate pH is critical for regioselectivity.[5] For 1,3-dipolar cycloadditions, temperature control is key to preventing the dimerization of the nitrile oxide intermediate.[7]
Decomposition of Intermediates In the 1,3-dipolar cycloaddition pathway, the nitrile oxide intermediate is often unstable and can dimerize to form furoxans.[7][8] To mitigate this, generate the nitrile oxide in situ under mild conditions and in the presence of the dipolarophile.[8]
Suboptimal Base Selection The choice of base is crucial. For the β-ketonitrile method, a base is needed to facilitate the condensation. For the generation of nitrile oxides from hydroximoyl chlorides, a non-nucleophilic base like triethylamine is often used.[8]
Inefficient Mixing on Scale-Up Inadequate mixing in larger reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yield. Ensure your reactor is equipped with an appropriate stirrer and that the mixing is efficient for the scale of your reaction.

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Caption: Troubleshooting flowchart for low product yield.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

A: The formation of impurities is a common challenge, especially during scale-up. Understanding the potential side reactions is key to their mitigation.

Side Product Formation Mechanism & Prevention
Regioisomers In the synthesis of 5-aminoisoxazoles from β-ketonitriles, the formation of the 3-aminoisoxazole isomer is a possibility. The regioselectivity is highly dependent on the reaction conditions. Generally, basic conditions favor the formation of 5-aminoisoxazoles.[5][9]
Furoxans (from Nitrile Oxide Dimerization) As mentioned previously, the dimerization of the nitrile oxide intermediate is a major competing reaction in 1,3-dipolar cycloadditions.[7][8] This can be minimized by the slow addition of the nitrile oxide precursor or by generating it at a low concentration in the presence of an excess of the dipolarophile.[7]
Unreacted Starting Materials The presence of unreacted starting materials can be due to incomplete reaction. Ensure sufficient reaction time and optimal temperature. Monitoring the reaction by TLC or HPLC is crucial to determine the point of completion.
Products of Hydrolysis The amine group in the final product can be susceptible to hydrolysis under certain work-up conditions. Maintain a neutral or slightly basic pH during extraction and avoid prolonged exposure to acidic conditions.
Issue 3: Challenges in Product Isolation and Purification

Q: I am having difficulty isolating and purifying the final product. What are the recommended procedures?

A: Effective purification is essential to obtain this compound with the desired purity for downstream applications.

  • Recrystallization: This is a common and effective method for purifying the product.[10] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for similar compounds include ethanol, benzene, or mixtures with an anti-solvent like n-hexane.[10]

  • Column Chromatography: For high-purity requirements or if recrystallization is ineffective, column chromatography can be employed. A silica gel stationary phase with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) is typically used.

  • Aqueous Work-up: During the work-up, it is important to carefully control the pH to prevent the product from dissolving in the aqueous layer if it becomes too acidic (due to protonation of the amine). A slightly basic pH is generally recommended.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when synthesizing this compound?

A1: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] The synthesis should be carried out in a well-ventilated fume hood.[12] this compound is toxic if swallowed.[12][13] In case of accidental ingestion, seek immediate medical attention.[11][12] Refer to the Safety Data Sheet (SDS) for detailed safety information.[11][12]

Q2: How does the solvent choice impact the reaction?

A2: The solvent plays a critical role in the reaction's success.[7] It must be able to dissolve the reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate. For the β-ketonitrile route, alcoholic solvents or aqueous mixtures are often used.[10] In 1,3-dipolar cycloadditions, the solvent can also influence the regioselectivity of the cycloaddition.[7]

Q3: Can I monitor the progress of the reaction?

A3: Yes, monitoring the reaction is highly recommended. Thin-layer chromatography (TLC) is a simple and effective technique for tracking the consumption of starting materials and the formation of the product.[14] High-performance liquid chromatography (HPLC) can provide more quantitative information and is particularly useful during process development and scale-up.

Q4: What are the typical melting point and appearance of this compound?

A4: The reported melting point for this compound is in the range of 163-167 °C.[11] It is typically a solid in appearance.[11]

IV. Experimental Protocols

Protocol 1: Synthesis from a β-Ketonitrile

This protocol is a general guideline and may require optimization based on your specific starting materials and equipment.

  • To a solution of the appropriate β-ketonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1 eq.) and a base (e.g., sodium hydroxide, 1.2 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition

This protocol outlines the in-situ generation of a nitrile oxide followed by cycloaddition.

  • Dissolve 4-chlorobenzaldoxime (1.0 eq.) and the dipolarophile (e.g., an alkyne, 1.2 eq.) in a suitable solvent (e.g., dichloromethane).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of a mild oxidizing agent (e.g., sodium hypochlorite) or a dehydrohalogenating agent (if starting from a hydroximoyl chloride) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by appropriate methods.

V. References

  • Isoxazoles, as one of the most important five-membered N,O-containing heterocyclic compounds, displays numerous pharmacological activities including anti-inflammatory, anti-obesity, antibacterial, anticonvulsant, antirheumatic, antifungal, antitumor, anti-mycobacterial, and antiviral. (Molecules, "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose")

  • This compound - Safety Data Sheet. (ChemicalBook)

  • A highly regioselective synthesis of 3-arylamino- and 5-arylaminoisoxazoles from enaminones based on reaction condition selection is reported. (ResearchGate, "ChemInform Abstract: Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones")

  • Krasavin et al. have prepared a set of isoxazole-5-amines 71 by reacting readily available β-ketonitriles 1 with hydroxylamine in 15% aqueous NaOH solution at reflux for 14 hours. (RSC Publications, "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry")

  • In a reliable procedure that can be used to access a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, the reaction temperature and pH were key factors that determined the regioselectivity. (Thieme, "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles")

  • Solvent and temperature are critical parameters that significantly influence reaction outcomes. The choice of solvent can affect reactant solubility, reaction rate, and in the case of 1,3-dipolar cycloadditions, the regioselectivity of the addition. (BenchChem, "Technical Support Center: Isoxazole Synthesis Optimization")

  • Side reactions accompanying cycloaddition, especially nitrile oxide dimerization, are considered. (ResearchGate, "Synthesis of isoxazoles 101. Reaction conditions. Step 1. One‐pot")

  • Decomposition of Nitrile Oxide Intermediate: Nitrile oxides, common intermediates in isoxazole synthesis via 1,3-dipolar cycloaddition, can be unstable and prone to dimerization to form furoxans, or other side reactions. Solution: Generate the nitrile oxide in situ under mild conditions in the presence of the dipolarophile (alkyne or alkene). (BenchChem, "Technical Support Center: Synthesis of Substituted Isoxazoles")

  • Safety Data Sheet for 5-Amino-3-(4-chlorophenyl)isoxazole. (chemBlink)

  • 5-Amino-3-(4-chlorophenyl)isoxazole 97%; CAS Number: 33866-48-7. (Sigma-Aldrich)

  • Dehalogenation of hydroximoyl chloride in the presence of a strong base to generate nitrile oxides and a follow-up cycloaddition with 1,3-diketones, β-ketoesters or β-ketoamides are a commonly used 2-step route to 3,4,5-trisubstituted isoxazoles. (ChemRxiv, "Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest")

  • This compound synthesis. (ChemicalBook)

  • In the present research, isoxazole compounds have been synthesized. At first, 4- methylbenzaldehyde was converted to 4-methylbenzaldoxime by hydroxylamine hydrochloride and pyridine as a solvent. Then the resulting oxime was cyclized by adding sodium hypochlorite to nitrile oxide and simultaneously with this process, cyclization [3+2] was performed and (3-para-tolyl-isoxazol-5-yl) methanol was obtained. (Journal of Biological and Molecular Chemistry, "Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati")

  • We report the use of intramolecular [3 + 2] cycloaddition of the nitrile oxide derived from an N-propargylbenzimidazole oxime in the synthesis of a hitherto unreported tetracyclic isoxazole-containing ring system bearing “6-5-5-5”-membered ring fusions. (MDPI, "Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition")

  • After the completion of the reaction, monitored through TLC analysis, the precipitates formed were filtered off, washed with ethanol (3 × 10 mL), and air-dried to provide the heterocyclic products (4a-4ae). (Preprints.org, "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose")

  • Herein, we report a new and direct method for the synthesis of 5-aminoisoxazoles by the reaction of thiocarbamoylcyanoacetates with hydroxylamine in ethanol under reflux conditions. (ResearchGate, "(PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine")

  • (Z)-3-Azidoprop-2-enamides generated in situ from 3-(trimethylsilyl)propynamides and ammonium azide underwent cyclization to 5-amino-1H-isoxazoles. (ResearchGate, "Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides")

  • Currently running a dipolar cycloaddition reaction to form the isoxazole intermediate but am producing two isomers, any ideas of conditions to help produce one Over the other? (Reddit, "Isoxazole synthesis : r/Chempros")

  • Isoxazole can be synthesised via a variety of methods. Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid. (Wikipedia, "Isoxazole")

  • Recrystallization is a common and effective method for purifying 3-(2-Chlorophenyl)isoxazol-5-amine. The choice of solvent is critical and typically involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool, causing the purified product to crystallize. (BenchChem, "Technical Support Center: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine")

  • AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles in very good yields under moderate reaction conditions. (Organic Chemistry Portal, "Isoxazole synthesis")

  • The synthesis of the 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole (2) from the brominated chalcone (1) is a ketone addition reaction resulting in an imine and heterocycle formation. (CDN, "1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr")

  • Simple haloaldehydes, including enolisable aldehydes, were found to be suitable for the formation of cyclic products by cascade (domino) condensation, cyclisation, dipolar cycloaddition chemistry. (RSC Publishing, "Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition")

  • Isoxazoles are formed by reaction of hydroxylamine with 1,3-dicarbonyl compounds. In the first stage, the NH2 of the hydroxyl amine forms an imine with one carbonyl. The OH then attacks the second carbonyl. Loss of water forms the aromatic ring. (YouTube, "synthesis of isoxazoles")

  • The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole. (RSC Publications, "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold")

  • This compound. (pH Scientific)

  • Synthesis of pyrazoline and isoxazoles. (ResearchGate, "93 questions with answers in ISOXAZOLES | Science topic")

  • Processes for preparing 3-amino-isoxazoles. (Google Patents, "US3242189A")

  • 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine. (ResearchGate)

  • In the present study, the MCRs of hydroxylamine hydrochloride and ethyl acetoacetate with various substituted aromatic and heteroaromatic aldehydes reacted to produce 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives catalyzed by an agro-waste-based solvent medium in an oil bath at 60 °C with stirring. (NIH, "Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties")

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (NIH)

  • The oxidation of oximes to nitrile oxides by the use of hypervalent iodine reagents provides new tactical opportunities for the synthesis of nitrogenous substances, natural or otherwise. (Arkat USA, "Oxidation of oximes with hypervalent iodine reagents: opportunities, development, and applications")

  • The oxidation of aldoximes by iodine(III) compounds generates nitrile oxides which can further react with appropriate substrates via intermolecular or intramolecular 1,3-dipolar cycloaddition reactions leading to a variety of nitrogen and oxygen heterocycles. (ResearchGate, "(PDF) Oxidative cyclizations of oximes using hypervalent iodine reagents")

  • Process for the purification of 3-amino-5-methylisoxazole. (Google Patents, "US3536729A")

  • β‐Lactams via 4‐exo‐tet cyclization of α‐chloroamides derived from α‐amino acids in the presence of BTTP and TADDOL additives to enhance memory of chirality. (NIH, "The Fascinating Chemistry of α‐Haloamides")

  • 3-(3-Fluorophenyl)isoxazol-5-amine AldrichCPR. (Sigma-Aldrich)

References

addressing regioselectivity issues in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

From the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing the complex challenges of regioselectivity in isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ambiguous results in their synthetic pathways. Here, we move beyond simple protocols to explore the underlying mechanistic principles that govern regiochemical outcomes, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Section 1: The Foundation of Regioselectivity in Isoxazole Synthesis

The isoxazole core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, its synthesis is frequently plagued by the formation of regioisomeric mixtures, complicating purification and reducing yields. The two most prevalent synthetic strategies, the [3+2] cycloaddition of nitrile oxides and the cyclocondensation of 1,3-dicarbonyl compounds, each present a unique set of regiochemical challenges. Understanding the factors that control these reactions is the first step toward mastering their outcomes.

The Huisgen [3+2] Cycloaddition: A Tale of Two Isomers

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a powerful method for constructing the isoxazole ring.[3][4] When using an unsymmetrical alkyne (R¹-C≡C-R²), the reaction can yield two distinct regioisomers: the 3,4- and 3,5-disubstituted isoxazoles.

The regioselectivity is governed by the electronic and steric interplay between the dipole and the dipolarophile, dictated by Frontier Molecular Orbital (FMO) theory.[3] The reaction's course depends on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. Generally, the reaction is favored between the HOMO of one component and the LUMO of the other.

  • HOMO(dipole)-LUMO(dipolarophile) control: Favored when the dipolarophile is electron-poor.

  • LUMO(dipole)-HOMO(dipolarophile) control: Favored when the dipolarophile is electron-rich.

The relative sizes of the orbital coefficients on the reacting atoms determine which isomer is formed.

G cluster_0 1,3-Dipolar Cycloaddition Pathways cluster_1 Pathway A cluster_2 Pathway B start R-C≡N⁺-O⁻ (Nitrile Oxide) + R¹-C≡C-R² (Unsymmetrical Alkyne) A1 Transition State A start->A1 Favorable Sterics/ Electronics B1 Transition State B start->B1 Unfavorable Sterics/ Electronics A2 3,5-Disubstituted Isoxazole A1->A2 B2 3,4-Disubstituted Isoxazole B1->B2

Caption: Regiochemical divergence in nitrile oxide cycloaddition.

The Claisen Condensation: A Question of Carbonyl Reactivity

The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine is a classic and direct route to isoxazoles.[1][5] However, it often results in poor selectivity because hydroxylamine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of regioisomers.[1][5]

The regiochemical outcome is a delicate balance of factors:

  • Steric Hindrance: Hydroxylamine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of attack.

  • Reaction Conditions: pH is a critical factor. Under acidic conditions, the reaction proceeds via a ketone- or enol-based pathway, while basic conditions favor an enolate intermediate, which can alter the relative reactivity of the carbonyls.[6]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab.

FAQ 1: My 1,3-dipolar cycloaddition with a terminal alkyne is giving a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?

This is a classic regioselectivity challenge. For terminal alkynes, the 3,5-disubstituted isomer is often desired. The formation of the 3,4-isomer indicates that the reaction conditions are not sufficiently selective.

Root Cause Analysis: Standard thermal Huisgen cycloadditions often lack high regioselectivity.[3] The electronic and steric differences between the two ends of the terminal alkyne may not be pronounced enough to direct the cycloaddition to a single constitutional isomer under thermal conditions.

Solution: Implement Copper(I) Catalysis. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is famous in "click chemistry," and a similar principle applies to nitrile oxides. Copper(I) catalysis provides exquisite control, leading almost exclusively to the 3,5-disubstituted isoxazole from terminal alkynes.[6] The mechanism involves the formation of a copper(I) acetylide intermediate, which dramatically alters the electronics and sterics of the reaction, enforcing a specific orientation of the dipole addition.[6]

Troubleshooting Table: Optimizing Cu(I)-Catalyzed Isoxazole Synthesis

ParameterRecommendationRationale & Citation
Copper Source CuI, CuSO₄/Sodium AscorbateCu(I) is the active catalytic species. Using CuSO₄ with a reducing agent like sodium ascorbate is a common and effective way to generate Cu(I) in situ.[7]
Solvent t-BuOH/H₂O, THF, CH₃CNProtic and polar aprotic solvents are generally effective. Solvent choice can influence reaction rates but typically not regioselectivity in this catalyzed system.
Base Mild base (e.g., Et₃N, DIPEA)Required if generating the nitrile oxide in situ from a hydroximoyl chloride to neutralize the HCl byproduct.
Temperature Room TemperatureA key advantage of the catalyzed reaction is its efficiency under mild conditions, which minimizes side reactions.[6]

FAQ 2: I am reacting an unsymmetrical β-diketone with hydroxylamine and getting an inseparable mixture of regioisomers. How can I gain control?

This is a common failing of the classical Claisen isoxazole synthesis.[1][5] The key to solving this is to exploit the subtle differences in the two carbonyl groups by carefully manipulating the reaction conditions or by using a more advanced substrate.

Solution A: Control via Reaction Conditions. Regiochemical control can often be achieved by modifying the solvent and pH. Silva et al. demonstrated that for cyclocondensation of β-enamino diketones (a related substrate), the choice of solvent and base could direct the reaction toward different isomers.[1][5]

  • For Attack at the More Electrophilic/Less Hindered Carbonyl: Use neutral or slightly acidic conditions (e.g., refluxing in ethanol or acetic acid). This favors direct nucleophilic attack on the most reactive carbonyl.

  • For Attack at the Alternative Carbonyl: Use basic conditions (e.g., NaOEt in EtOH). This generates an enolate, which can alter the relative reactivity of the remaining carbonyl or change the reaction mechanism, sometimes favoring the alternative regioisomer.

Solution B: Use a β-Enamino Diketone Precursor. A more robust strategy is to convert the 1,3-diketone into a β-enamino diketone. This modification effectively "protects" one carbonyl group, directing the initial attack of hydroxylamine to the remaining ketone and providing excellent regiochemical control.[1][5] The choice of the amine used to form the enaminone can direct the final outcome.

G cluster_0 Regiocontrol Workflow for Diketone Condensation start Unsymmetrical 1,3-Diketone cond_check Is simple condition -tuning sufficient? start->cond_check path_A Solution A: Tune pH & Solvent cond_check->path_A Yes path_B Solution B: Convert to β-Enamino Diketone cond_check->path_B No/ Robustness Needed outcome_A Moderate to Good Regioselectivity path_A->outcome_A outcome_B Excellent Regioselectivity path_B->outcome_B

Caption: Decision workflow for controlling diketone condensation.

FAQ 3: I need to synthesize a 3,4-disubstituted isoxazole. Standard cycloaddition methods are failing. What approach should I take?

Synthesizing 3,4-disubstituted isoxazoles is challenging because the competing 3,5-isomer is often the thermodynamic or kinetic product.[8] This requires a strategy that explicitly favors the 3,4-connectivity.

Solution: Use a Dipolarophile with a Directing Group. The regioselectivity of the [3+2] cycloaddition can be controlled by using a dipolarophile that contains a leaving group or a group that can be transformed.

  • Strategy 1: Enamine [3+2] Cycloaddition. A powerful, metal-free method involves the reaction of an aldehyde with a secondary amine (like pyrrolidine) to form an enamine in situ. This enamine then acts as the dipolarophile in a highly regioselective cycloaddition with a nitrile oxide. The resulting dihydroisoxazole can be easily oxidized to the desired 3,4-disubstituted isoxazole.[9]

  • Strategy 2: Vinylphosphonates with Leaving Groups. Grygorenko and co-workers have shown that vinylphosphonates bearing a leaving group (like a bromine atom) can be used to control the regioselectivity of the cycloaddition, enabling the synthesis of 3,4-disubstituted isoxazole phosphonates.[8]

FAQ 4: Can I use catalysts other than copper for cycloadditions?

Yes. While copper is dominant for terminal alkynes, other metals offer unique advantages, particularly for internal (disubstituted) alkynes where Cu(I) is often ineffective.

Solution: Use Ruthenium(II) Catalysis. Ruthenium(II) catalysts have emerged as a powerful alternative for the synthesis of highly substituted isoxazoles from internal alkynes. Unlike copper, Ru(II) catalysts can effectively promote the cycloaddition with non-terminal alkynes, yielding 3,4,5-trisubstituted isoxazoles with high regioselectivity and yield.[10] Mechanochemical approaches using ruthenium catalysts have also been shown to provide excellent regiocontrol.[11]

Section 3: Field-Proven Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Diphenylisoxazole via Copper(I) Catalysis

This protocol is adapted from the general principles of copper-catalyzed cycloadditions.[6]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve benzaldehyde oxime (1.21 g, 10 mmol) in 20 mL of THF.

  • Nitrile Oxide Generation: Add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol) to the solution. Stir for 15 minutes at room temperature. Then, add triethylamine (1.5 mL, 11 mmol) dropwise. A white precipitate of triethylammonium chloride will form. Stir for another 30 minutes. The solution now contains the in situ generated benzonitrile oxide.

  • Catalyst and Alkyne Addition: In a separate flask, add phenylacetylene (1.02 g, 10 mmol), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), and 10 mL of THF.

  • Cycloaddition: Transfer the nitrile oxide solution from step 2 to the alkyne/catalyst mixture from step 3 via a cannula.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl (20 mL). Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3,5-diphenylisoxazole as the sole regioisomer.

Protocol 2: Regiocontrol in Diketone Condensation via pH Adjustment

This protocol illustrates how to favor one regioisomer from the reaction of benzoylacetone with hydroxylamine.

  • Reactant Preparation: Dissolve benzoylacetone (1.62 g, 10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reaction (Acidic Conditions for 5-methyl-3-phenylisoxazole): Add hydroxylamine hydrochloride (0.76 g, 11 mmol) to the solution. Add 2-3 drops of concentrated HCl.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3-4 hours. The attack is favored at the more reactive benzoyl carbonyl.

  • Workup & Analysis: Cool the reaction to room temperature. Neutralize carefully with a saturated NaHCO₃ solution. Extract with dichloromethane (3 x 20 mL). Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR to determine the regioisomeric ratio. Purify by chromatography to isolate 5-methyl-3-phenylisoxazole.

  • Reaction (Basic Conditions for 3-methyl-5-phenylisoxazole): In a separate experiment, dissolve benzoylacetone (1.62 g, 10 mmol) in 25 mL of absolute ethanol. Add a solution of sodium ethoxide prepared by carefully dissolving sodium metal (0.25 g, 11 mmol) in 10 mL of ethanol.

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol). The reaction will proceed via the enolate, favoring attack at the acetyl carbonyl.

  • Reflux & Workup: Reflux for 3-4 hours and perform the same workup and analysis as in step 4 to isolate 3-methyl-5-phenylisoxazole.

References

stability of 3-(4-Chlorophenyl)isoxazol-5-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Chlorophenyl)isoxazol-5-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the knowledge and experimental frameworks to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage recommendations for this compound?

As a crystalline solid, this compound is generally stable when stored in a cool, dark, and dry place. The isoxazole ring is a relatively stable aromatic heterocycle, but the 5-amino substituent can be susceptible to oxidation and other degradation pathways, especially under harsh conditions.

Recommended Storage:

  • Temperature: 2-8°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Q2: My solution of this compound has changed color. What could be the cause?

A color change, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to the oxidation of the amine group, which can lead to the formation of colored impurities. Several factors can accelerate this process:

  • Exposure to Air: The primary amino group can be susceptible to air oxidation.

  • Presence of Metal Ions: Trace metal ion contamination can catalyze oxidative processes.

  • Light Exposure: Photodegradation can contribute to the formation of colored byproducts.

If you observe a color change, it is crucial to re-evaluate the purity of your sample before proceeding with your experiments. An HPLC analysis is recommended to quantify the extent of degradation.

Q3: I am seeing a new peak in my HPLC chromatogram after leaving my sample in solution on the benchtop. What could be happening?

The appearance of a new peak in your HPLC analysis strongly suggests degradation of this compound. The stability of the compound in solution is dependent on the solvent, pH, and temperature. The isoxazole ring, while generally stable, can be susceptible to cleavage under certain nucleophilic or strong acidic/basic conditions.

Potential Causes:

  • Solvent Reactivity: Protic solvents, especially at elevated temperatures, may facilitate degradation pathways.

  • pH Effects: Both strongly acidic and basic conditions can promote hydrolysis of the isoxazole ring or side reactions involving the amine group.

  • Temperature: Elevated temperatures will accelerate the rate of any degradation reactions.

A systematic stability study in your chosen solvent system is advisable to determine the acceptable timeframe for your experiments.

Troubleshooting Guide: Investigating Degradation

If you suspect that your sample of this compound has degraded, the following guide will help you systematically investigate the issue.

Initial Assessment: Visual Inspection and Purity Check
ObservationPotential CauseRecommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation, moisture absorptionPerform a purity check using HPLC or LC-MS.
Unexpected experimental results Degradation of the starting materialVerify the purity of the compound before use.
New peaks in analytical analysis (HPLC, LC-MS) Formation of degradation productsConduct a forced degradation study to identify potential degradants.

Workflow for Investigating Degradation

Caption: Workflow for troubleshooting the degradation of this compound.

Experimental Protocols: Assessing Stability

To ensure the integrity of your experiments, it is often necessary to perform your own stability studies under your specific experimental conditions. Below are protocols for forced degradation studies, which can help you understand the stability profile of this compound.

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of this compound. You may need to optimize it for your specific instrumentation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.

Protocol 2: Forced Degradation Study

This study will expose this compound to various stress conditions to identify potential degradation pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N NaOH before HPLC analysis.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N HCl before HPLC analysis.

  • Oxidative Conditions:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Stress:

    • Store the solid compound at 60°C for 7 days.

    • Prepare a sample for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all samples by the HPLC method described above.

    • Compare the chromatograms of the stressed samples to a control sample (stored at 2-8°C in the dark).

    • Calculate the percentage of degradation and identify any major degradation products.

Interpreting Forced Degradation Results

Caption: Potential degradation pathways for this compound under forced degradation conditions.

Validation & Comparative

A Comparative Guide to 3-(4-Chlorophenyl)isoxazol-5-amine and Other Isoxazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the vast chemical space of heterocyclic compounds, the isoxazole scaffold stands out as a privileged structure, consistently yielding compounds with significant and diverse biological activities.[1][2][3] This guide provides an in-depth technical comparison of 3-(4-Chlorophenyl)isoxazol-5-amine, a key isoxazole derivative, with other members of the isoxazole family. By synthesizing experimental data and explaining the underlying structure-activity relationships (SAR), this document aims to equip researchers with the insights needed to make informed decisions in the design and development of novel therapeutics.

The Isoxazole Core: A Foundation for Diverse Bioactivity

The five-membered isoxazole ring, with its unique arrangement of nitrogen and oxygen atoms, offers a versatile template for medicinal chemists.[4][5] Its electronic properties and ability to participate in various non-covalent interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[6] Modifications at the 3, 4, and 5-positions of the isoxazole ring have led to the discovery of compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[7][8]

In Focus: this compound

This compound serves as a crucial building block and a pharmacologically active entity in its own right. The presence of the 4-chlorophenyl group at the 3-position and an amine group at the 5-position are key determinants of its biological profile. The chlorine atom, an electron-withdrawing group, can significantly influence the molecule's polarity, lipophilicity, and metabolic stability, while the amine group provides a handle for further chemical modifications and can act as a hydrogen bond donor, facilitating interactions with biological targets.[9]

While comprehensive, direct comparative studies on the parent this compound are not extensively reported in publicly available literature, its incorporation into more complex molecules has demonstrated significant biological activity, particularly in the antimicrobial and anticancer arenas.

Comparative Analysis: Performance Against Other Isoxazole Derivatives

To understand the specific contribution of the 3-(4-chlorophenyl) and 5-amino moieties, we will compare its derivatives and other isoxazole analogs across different therapeutic areas.

Antimicrobial Activity

The isoxazole scaffold is a well-established feature in antimicrobial agents. The introduction of a 3-(4-chlorophenyl)isoxazol-5-yl moiety into other heterocyclic systems has been shown to yield compounds with notable antibacterial properties.

For instance, a study on new 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl) substituted-isoxazol-5-amine derivatives showed moderate to good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[1] Although this is a more complex molecule, the data suggests that the this compound core contributes favorably to the overall antimicrobial profile.

Table 1: Antimicrobial Activity of a Thiazole-Substituted Isoxazol-5-amine Derivative [1]

CompoundTest OrganismZone of Inhibition (mm)
Isoxazole-amide derivativeS. aureus16.5
Isoxazole-amide derivativeB. subtilis11-13
Ampicillin (Standard)B. subtilis25

Another review highlights a complex derivative, 10-[3-(4-chlorophenyl)-1,2-oxazol-5-yl] methylacridin-9(10H) one, which exhibited potent antibacterial activity against E. coli, superior to the reference drug chloramphenicol.[10] This further supports the potential of the this compound scaffold in the development of new antibacterial agents.

Anticancer Activity

The isoxazole ring is a common feature in many anticancer agents.[11] The substitution pattern on the isoxazole core plays a critical role in determining the cytotoxic potency and selectivity against various cancer cell lines.

Table 2: Structure-Activity Relationship of 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors [12]

Compound IDSubstituent (R)IC50 (µM)
1H0.13
2F0.08
3 Cl 0.07
4Br0.09
5I0.25
6CH30.06

These findings underscore the importance of the 4-chloro substitution for enhancing the biological efficacy of 3-phenylisoxazole derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of this compound and for key biological assays.

Synthesis of this compound

The synthesis of 3-aryl-isoxazol-5-amines can be achieved through a multi-step process, often starting from a substituted benzaldehyde. A general and adaptable protocol is outlined below.

G cluster_0 Step 1: Synthesis of Chalcone cluster_1 Step 2: Cyclization to Isoxazole A 4-Chlorobenzaldehyde D Chalcone intermediate A->D B Acetophenone derivative B->D C Base (e.g., NaOH) C->D Claisen-Schmidt condensation D_clone Chalcone intermediate G This compound D_clone->G E Hydroxylamine hydrochloride E->G F Base (e.g., Sodium acetate) F->G Cyclization

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

  • Chalcone Synthesis:

    • Dissolve 4-chlorobenzaldehyde (1 equivalent) and an appropriate acetophenone derivative in ethanol.

    • Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.

    • Continue stirring until a precipitate forms.

    • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the chalcone intermediate.

  • Isoxazole Formation:

    • Reflux a mixture of the synthesized chalcone (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (1.5 equivalents) in ethanol for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to yield this compound.[13]

Biological Evaluation: Key Assays

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of isoxazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro anticancer activity (MTT) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives (and a vehicle control) and incubate for another 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the isoxazole derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

Structure-Activity Relationship (SAR) Insights and Future Directions

  • Substitution on the Phenyl Ring: Halogen substitution, particularly chlorine at the para-position, appears to be beneficial for biological activity. This may be due to a combination of electronic and steric effects that enhance binding to the target protein.

  • The 5-Amino Group: The presence of the amine group at the 5-position provides a crucial point for derivatization. Converting this amine to an amide or other functional groups can significantly modulate the compound's activity and pharmacokinetic properties.

Future research should focus on the systematic synthesis and evaluation of a library of 3-(substituted-phenyl)isoxazol-5-amine derivatives to establish a more comprehensive SAR. Direct comparative studies of this compound against its fluoro, bromo, and methyl-substituted analogs would provide invaluable data for rational drug design. Furthermore, computational docking studies can help to elucidate the binding modes of these compounds with their respective biological targets, guiding the design of more potent and selective inhibitors.

Conclusion

This compound represents a promising scaffold in the landscape of medicinal chemistry. Its structural features, particularly the 4-chlorophenyl group, contribute favorably to the biological activity of more complex derivatives. While more direct comparative data is needed to fully elucidate its potential, the existing evidence strongly supports its utility as a lead structure for the development of novel antimicrobial and anticancer agents. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this and other related isoxazole derivatives.

References

A Comparative Guide to the Biological Activity of Substituted Isoxazoles: A Structure-Activity Relationship Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold, capable of interacting with a diverse range of biological targets.[1] The incorporation of an isoxazole moiety into a molecule can significantly enhance its physicochemical properties and pharmacological profile, a strategy that has led to numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[1][3]

This guide provides a comparative analysis of the biological activities of substituted isoxazoles, focusing on the critical structure-activity relationships (SAR) that govern their efficacy. We will delve into how specific substitutions on the isoxazole core modulate their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

The Crucial Role of Substitution: A Comparative Analysis of Biological Activity

The biological activity of isoxazole derivatives is not inherent to the core ring alone; it is profoundly influenced by the nature and position of its substituents. The most common substitution patterns are at the C-3 and C-5 positions. By strategically modifying these positions, medicinal chemists can fine-tune a compound's potency, selectivity, and overall therapeutic index.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole derivatives have emerged as potent anticancer agents, with their mechanism of action often linked to the inhibition of critical signaling pathways or the induction of apoptosis.[4][5] SAR studies reveal that the cytotoxic potency is highly dependent on the substituents attached to the phenyl rings at the C-3 and C-5 positions.

  • Influence of Electron-Donating vs. Electron-Withdrawing Groups: Structure-activity relationship studies consistently show that the electronic properties of the substituents are paramount. For instance, the presence of electron-donating groups, such as methoxy (-OCH₃), on a benzene ring attached to the isoxazole core often enhances anticancer activity.[6] Conversely, electron-withdrawing groups like halogens (e.g., -Cl, -Br) on a phenyl ring have also been associated with increased cytotoxicity against various cancer cell lines.[7]

  • Case Study: Curcumin-Isoxazole Hybrids: A compelling example of synergistic activity is seen in curcumin-isoxazole derivatives. One such compound exhibited a potent IC₅₀ value of 3.97 µM against the MCF-7 breast cancer cell line, a significant improvement over the parent compound, curcumin (IC₅₀ = 21.89 µM).[6][8] This enhancement is attributed to the isoxazole ring improving the stability and cellular uptake of the molecule.[6]

Below is a summary of the cytotoxic activity of various substituted isoxazoles against common cancer cell lines.

Compound ClassSubstituentsCancer Cell LineIC₅₀ (µM)Reference
Isoxazole Chalcone DerivativesElectron-donating methoxy groupsDU145 (Prostate)0.96 - 1.06[6]
3,5-disubstituted isoxazolesMethyl, methoxy, or chloride on phenyl ringU87 (Glioblastoma)42.8 - 67.6[6][8]
Diosgenin-Isoxazole HybridsFused isoxazole on A-ringMCF-7 (Breast)9.15 ± 1.30[6][8]
Curcumin-Isoxazole HybridIsoxazole replacing diketone groupMCF-7 (Breast)3.97[6][8]
4-(trifluoromethyl)isoxazoles3,4-dimethoxyphenyl and thiophen-2-ylMCF-7 (Breast)2.63[9]
Isoxazole-Amide Derivatives2,4-dichlorophenylHeLa (Cervical)15.48 (µg/ml)[10][11]
Isoxazole-Amide Derivatives2,4-dichlorophenyl / 4-fluorophenylHep3B (Liver)~23 (µg/ml)[10][11]
Antimicrobial Activity: Combating Pathogenic Threats

The isoxazole scaffold is a key component in several commercially available antibacterial drugs, including Sulfamethoxazole and Cloxacillin.[12] Research into novel isoxazole derivatives continues to yield compounds with potent activity against a broad spectrum of bacteria and fungi.

The SAR for antimicrobial activity highlights the importance of specific functional groups:

  • At the C-5 Phenyl Ring: The presence of methoxy (-OCH₃), dimethyl amino (-N(CH₃)₂), and bromine (-Br) groups has been shown to enhance antibacterial activity.[1]

  • At the C-3 Phenyl Ring: Nitro (-NO₂) and chlorine (-Cl) groups are beneficial for increasing potency.[1]

The introduction of substituents like chlorine, fluorine, and methyl groups can markedly influence antimicrobial efficacy by altering the compound's physicochemical properties, such as electron density and lipophilicity, which affects its ability to penetrate microbial cell walls and interact with intracellular targets.[13] For example, some novel isoxazole derivatives have demonstrated significant activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 2.0 μg/mL.[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Many isoxazole derivatives exert their anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[12] This selectivity is a crucial feature, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

  • Valdecoxib , a well-known COX-2 inhibitor, relies on its isoxazole ring for its biological action.[1]

  • SAR studies on other series have shown that hydrophobicity plays a key role in COX-2 affinity. For instance, an isoxazole derivative with two chloro groups at the ortho and para positions of a phenyl substituent showed potent COX-2 inhibition with an IC₅₀ value of 9.16 µM.[12]

  • Other derivatives have demonstrated potent inhibition of 5-lipoxygenase (5-LOX), another important inflammatory mediator, with IC₅₀ values as low as 3.67 µM.[12]

The diagram below illustrates the general structure-activity relationships for substituted isoxazoles across different biological activities.

G General Structure-Activity Relationships of Substituted Isoxazoles ISOXAZOLE Isoxazole Core C3-Position C5-Position sub_c3 Substituents: - Phenyl Ring - (Het)aryl Groups ISOXAZOLE:c3->sub_c3 sub_c5 Substituents: - Phenyl Ring - Aryl Groups ISOXAZOLE:c5->sub_c5 activity_anti_cancer Anticancer Activity - Enhanced by: - Methoxy groups [3] - Halogens [18] - Trifluoromethyl group [20] sub_c3->activity_anti_cancer Modulates Cytotoxicity activity_anti_microbial Antimicrobial Activity - Enhanced by: - C3: Nitro, Chloro groups [1] - C5: Methoxy, Bromo groups [1] sub_c3->activity_anti_microbial Influences Potency sub_c5->activity_anti_cancer sub_c5->activity_anti_microbial activity_anti_inflammatory Anti-inflammatory Activity - Enhanced by: - Hydrophobic groups (e.g., Dichloro) [7] - Targets COX-2/5-LOX [7] sub_c5->activity_anti_inflammatory Key for COX-2 Selectivity

Caption: Key substituent effects on the biological activity of the isoxazole core.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, standardized and self-validating protocols are essential. Here, we provide detailed methodologies for assessing the key biological activities of substituted isoxazoles.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol determines a compound's ability to inhibit cancer cell proliferation. The causality is based on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test isoxazole derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (24 hours) seed->incubate1 treat 3. Add Substituted Isoxazole (Serial Dilutions) incubate1->treat incubate2 4. Incubate (48-72 hours) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (4 hours) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Value read->analyze end End: Determine Cytotoxicity analyze->end

References

A Comparative Guide to Validating the Mechanism of Action for 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)isoxazol-5-amine (CPA) is a novel small molecule with a privileged isoxazole scaffold, a structure known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] However, the precise mechanism of action (MoA) for CPA remains uncharacterized. This guide provides a comprehensive, comparative framework for researchers to systematically investigate and validate the MoA of CPA. We will explore several high-probability mechanistic hypotheses based on the isoxazole core's known targets and detail a suite of comparative experimental protocols, from broad, high-throughput screens to targeted, cell-based validation assays. Our focus is on the causality behind experimental choices, ensuring a self-validating workflow from hypothesis to confirmation.

Part 1: Hypothesis Generation - Charting the Mechanistic Landscape for CPA

The isoxazole ring is a versatile feature in medicinal chemistry, frequently found in compounds that modulate key cellular signaling nodes.[2][3] Given this precedent, we can formulate several primary hypotheses for the MoA of CPA. The initial validation strategy involves a tiered approach, starting with broad screening to identify a general class of targets, followed by more specific assays to pinpoint the exact molecular interaction.

Primary Hypotheses:

  • Protein Kinase Inhibition: The dysregulation of protein kinases is fundamental to numerous diseases, particularly cancer, making them a major target class in drug discovery.[6] Many isoxazole-containing molecules are known to function as kinase inhibitors.[2]

  • G-Protein Coupled Receptor (GPCR) Modulation: GPCRs constitute the largest family of cell surface receptors and are the targets for a significant percentage of all approved drugs.[7] Their diverse signaling roles make them a plausible target class for a novel heterocyclic compound like CPA.

  • Metabolic Enzyme Inhibition: Enzymes involved in metabolic pathways are critical for cellular function, and their inhibition can have profound therapeutic effects.[8][9]

The overall workflow for MoA validation should be designed as a logical funnel, moving from broad, unbiased screening to specific, hypothesis-driven validation.

MoA_Validation_Workflow cluster_0 Phase 1: Hypothesis Generation & Broad Screening cluster_1 Phase 2: Primary Experimental Validation cluster_2 Phase 3: Target Engagement & Cellular Validation cluster_3 Phase 4: MoA Confirmation Compound_CPA This compound (CPA) Hypothesis_Kinase Hypothesis 1: Protein Kinase Inhibitor Compound_CPA->Hypothesis_Kinase Hypothesis_GPCR Hypothesis 2: GPCR Modulator Compound_CPA->Hypothesis_GPCR Hypothesis_Enzyme Hypothesis 3: Metabolic Enzyme Inhibitor Compound_CPA->Hypothesis_Enzyme Kinome_Scan Broad Kinome Profiling (Biochemical Assay) Hypothesis_Kinase->Kinome_Scan GPCR_Screen GPCR Binding Panel (Radioligand Assay) Hypothesis_GPCR->GPCR_Screen Enzyme_Panel Metabolic Enzyme Panel (Activity Assay) Hypothesis_Enzyme->Enzyme_Panel CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Scan->CETSA Hit Identified Signaling_Assay Downstream Signaling Assay (e.g., Western Blot, Ca2+ Flux) GPCR_Screen->Signaling_Assay Hit Identified Enzyme_Panel->CETSA Hit Identified CETSA->Signaling_Assay Target Engagement Confirmed MoA_Confirmed Mechanism of Action Validated Signaling_Assay->MoA_Confirmed Cellular Effect Validated

Caption: High-level workflow for validating the mechanism of action of CPA.

Part 2: Experimental Validation - A Comparative Approach

Hypothesis 1: CPA as a Protein Kinase Inhibitor

Rationale: Given the prevalence of isoxazoles as kinase inhibitors, this is a high-priority hypothesis. Our strategy is to first screen CPA against a broad panel of kinases to identify potential hits and then validate the most promising interactions in a cellular context to confirm target engagement.

Experimental Approach A: Broad Kinome Profiling (Biochemical Assay)

This approach provides a comprehensive overview of kinase inhibition across the kinome.[6] It's a high-throughput method to quickly identify which, if any, kinases CPA interacts with directly.[10]

  • Protocol: Kinome Profiling Scan

    • Service Provider: Engage a commercial service provider (e.g., Eurofins/DiscoverX, PamGene, MtoZ Biolabs) that offers large kinase screening panels (>300 kinases).[6][10][11]

    • Compound Preparation: Prepare a 10 mM stock solution of CPA in 100% DMSO. The service will typically perform serial dilutions.

    • Assay Concentration: A primary screen is usually conducted at a single high concentration (e.g., 1 µM or 10 µM) to identify initial hits.

    • Assay Format: Most services use activity-based assays that measure the phosphorylation of a substrate in the presence of the inhibitor.[12] Continuous assay formats are preferable as they provide more accurate reaction rates.[12]

    • Data Analysis: Results are typically provided as '% Inhibition' relative to a vehicle control (DMSO). A common hit threshold is >50% inhibition.

    • Follow-up: For any identified hits, perform a dose-response curve (e.g., 10-point, 3-fold serial dilution) to determine the IC50 (half-maximal inhibitory concentration).

Experimental Approach B: Cellular Thermal Shift Assay (CETSA®) (Cell-based Target Engagement)

CETSA is a powerful method to confirm that a compound binds to its target protein within intact cells.[13][14] The principle is that a protein becomes more thermally stable when bound to a ligand.[14][15]

  • Protocol: CETSA for a Putative Kinase Target (e.g., "Kinase X")

    • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on Kinase X) to ~80% confluency.

    • Compound Treatment: Treat cells with CPA at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-3 hours).[16]

    • Heating Step: Resuspend cells in PBS and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[14]

    • Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication.

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated/aggregated proteins.

    • Detection: Carefully collect the supernatant (containing soluble proteins) and analyze the amount of soluble Kinase X by Western Blot or ELISA using a specific antibody.[16][17]

    • Data Analysis: Plot the amount of soluble Kinase X against temperature for each CPA concentration. A positive result is a rightward shift in the melting curve for CPA-treated samples compared to the vehicle control, indicating thermal stabilization upon binding.

CETSA_Workflow Start Intact Cells in Culture Treat Treat with CPA or Vehicle (DMSO) Start->Treat Heat Heat Samples (Temperature Gradient) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Separate Centrifuge to Separate Soluble vs. Precipitated Proteins Lyse->Separate Detect Collect Supernatant & Detect Target Protein (e.g., Western Blot) Separate->Detect Analyze Analyze Data: Plot Melting Curves Detect->Analyze Result Target Engagement Confirmed? (Thermal Shift Observed) Analyze->Result

Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: Kinase Inhibition Assays

Parameter Kinome Profiling (Biochemical) CETSA (Cell-based)
Primary Question Does CPA inhibit kinase activity in vitro?Does CPA bind to the target kinase in cells?
Throughput High (hundreds of kinases simultaneously)Low to Medium (one target at a time)
Context Purified, recombinant enzymesPhysiologically relevant, intact cell environment
Data Output % Inhibition, IC50Thermal melt curve, Tagg shift
Key Advantage Broad, unbiased discovery of potential targets.[6][10]Confirms target engagement in a biological system.[15]
Key Limitation May produce false positives that don't translate to cells.Requires a specific antibody for the target protein.
Hypothesis 2: CPA as a G-Protein Coupled Receptor (GPCR) Modulator

Rationale: The structural diversity of CPA makes it a candidate for interacting with the binding pockets of GPCRs. The validation strategy involves an initial binding screen followed by a functional assay to determine if binding leads to a cellular response.

Experimental Approach A: Radioligand Binding Assay (Biochemical)

This is the gold standard for quantifying the affinity of a compound for a specific receptor.[18][19] It directly measures the displacement of a known radiolabeled ligand by the test compound (CPA).

  • Protocol: Competitive Radioligand Binding Assay

    • Reagents: Prepare cell membranes from a cell line overexpressing the target GPCR. Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the receptor.

    • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of CPA (or a known competitor as a positive control).

    • Equilibrium: Allow the binding reaction to reach equilibrium.[19]

    • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand. The membranes and bound radioligand are trapped on the filter.

    • Detection: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of CPA. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibition constant) or IC50 value.

Experimental Approach B: Downstream Functional Assay (Cell-based)

If CPA demonstrates binding, it's crucial to determine if it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This is done by measuring a downstream signaling event, such as changes in intracellular cyclic AMP (cAMP) or calcium (Ca²⁺) levels.[7][20]

  • Protocol: HTRF cAMP Assay

    • Cell Plating: Plate cells expressing the target GPCR into a 384-well plate.

    • Antagonist Mode: To test for antagonism, pre-incubate the cells with varying concentrations of CPA. Then, stimulate the cells with a known agonist at its EC50 concentration.

    • Agonist Mode: To test for agonism, incubate the cells with varying concentrations of CPA alone.

    • Lysis & Detection: Lyse the cells and perform a homogeneous time-resolved fluorescence (HTRF) assay according to the manufacturer's kit instructions (e.g., Cisbio, PerkinElmer).[21] This assay measures the competition between cellular cAMP and a labeled cAMP tracer.

    • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of CPA. For antagonists, determine the IC50. For agonists, determine the EC50 (half-maximal effective concentration).

Comparative Analysis: GPCR Modulation Assays

Parameter Radioligand Binding (Biochemical) cAMP/Ca²⁺ Functional Assay (Cell-based)
Primary Question Does CPA bind to the GPCR? What is its affinity (Ki)?Does CPA activate or inhibit GPCR signaling?
Context Isolated cell membranesLive cells, measures a physiological response
Data Output Ki, IC50EC50 (agonist), IC50 (antagonist)
Key Advantage Directly measures binding affinity, highly quantitative.[19]Provides functional information (agonism vs. antagonism).[20]
Key Limitation Does not provide functional information. Use of radioactivity.Indirect measure of binding; signal can be complex.

Part 3: Data Interpretation and Downstream Validation

The primary assays will generate "hits"—hypothesized targets for CPA. The next critical step is to validate these hits and build a complete picture of the mechanism of action.

Downstream_Validation Hit Primary Hit Identified (e.g., Kinase X from Kinome Screen) CETSA_Confirm Confirm Target Engagement in Cells via CETSA Hit->CETSA_Confirm Western Western Blot for Downstream Pathway (e.g., p-ERK, p-AKT) CETSA_Confirm->Western Engagement Confirmed Phenotype Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) Western->Phenotype Pathway Modulated SAR Structure-Activity Relationship (SAR) with Analogs Phenotype->SAR Cellular Effect Observed Rescue Target Knockdown/Knockout Rescue Experiment SAR->Rescue MoA Validated MoA Rescue->MoA Causality Established

Caption: Decision tree for downstream validation of a primary hit.

Key Downstream Experiments:

  • Phosphorylation Status: If a kinase is the validated target, use Western blotting to check the phosphorylation status of its known downstream substrates. A decrease in substrate phosphorylation upon CPA treatment provides strong evidence of target inhibition in a signaling context.[22]

  • Cellular Phenotype Assays: Does inhibition of the target with CPA lead to a predictable cellular outcome? For example, if the target is a pro-survival kinase, CPA treatment should induce apoptosis or inhibit proliferation, which can be measured using assays like Annexin V staining or CellTiter-Glo®, respectively.

  • Structure-Activity Relationship (SAR): Synthesize or procure analogs of CPA. A robust MoA validation will show that the potency of these analogs in biochemical/cellular assays correlates with their ability to produce the cellular phenotype.

  • Genetic Validation: The most definitive validation involves genetic approaches. Using CRISPR or siRNA to knock down the target protein should phenocopy the effect of CPA. Furthermore, the effect of CPA should be diminished in the knockdown/knockout cells, demonstrating that the drug's effect is on-target.

Conclusion

Validating the mechanism of action for a novel compound like this compound requires a multi-faceted, comparative approach. By systematically progressing from broad, unbiased screening to specific, orthogonal validation assays, researchers can build a high-confidence model of the compound's MoA. This guide provides the strategic framework and detailed protocols necessary to move from an unknown compound to a validated mechanism, a critical step in the drug discovery and development pipeline. The emphasis on comparing biochemical and cell-based assays at each stage ensures that the generated data is both robust and physiologically relevant.

References

A Senior Application Scientist's Guide to Comparative Docking of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on conducting comparative molecular docking studies for isoxazole-based inhibitors. The isoxazole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a variety of FDA-approved drugs and its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] A key strategy in harnessing its therapeutic potential lies in designing derivatives that can selectively and potently inhibit specific enzyme targets.

Molecular docking is an indispensable computational technique in modern drug discovery that predicts how a small molecule (ligand) binds to a protein's active site.[4][5] It allows us to visualize interactions at an atomic level, predict binding affinity, and rationalize structure-activity relationships (SAR) before committing to costly and time-consuming synthesis and in vitro testing.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind our experimental choices. We will use a real-world case study—isoxazole-based inhibitors targeting the Cyclooxygenase-2 (COX-2) enzyme—to illustrate a robust, self-validating workflow.

The Scientific Framework: Why Compare Isoxazole Inhibitors of COX-2?

The rationale for selecting a target and a set of compounds is the foundation of any meaningful computational study.

  • The Target: Cyclooxygenase-2 (COX-2) COX enzymes are responsible for prostaglandin production.[6] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and primarily involved in inflammation.[6] Therefore, developing selective COX-2 inhibitors is a major therapeutic goal to create anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.[6][7] Several studies have successfully explored isoxazole derivatives as potent and selective COX-2 inhibitors, making it an excellent, well-documented system for our guide.[6][8][9] For this study, we will use the high-resolution crystal structure of human COX-2, PDB ID: 5KIR .[6]

  • The Ligands: A Comparative Set A robust comparison requires carefully selected compounds. For this guide, we will analyze three molecules:

    • Compound A13 (from Assali et al., 2022): A highly potent isoxazole-carboxamide derivative identified as a selective COX-2 inhibitor (IC₅₀ = 13 nM).[6] This will be our primary test compound.

    • Celecoxib: A well-known, FDA-approved selective COX-2 inhibitor. Although it features a pyrazole ring, its structural similarity and established binding mode make it an ideal positive control and benchmark for validating our docking protocol.

    • A Less Active Analogue (Hypothetical): For illustrative purposes, we will include a hypothetical isoxazole derivative with a lower reported activity to demonstrate how docking can distinguish between potent and weaker binders.

The Experimental Workflow: A Step-by-Step Protocol

A successful docking experiment hinges on meticulous preparation of both the protein and the ligands. The entire process is a self-validating system where the successful re-docking of a known inhibitor (our benchmark) provides confidence in the results for novel compounds.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Target Acquisition (PDB ID: 5KIR) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Grid 4. Grid Box Generation (Define active site) PrepProt->Grid Ligands 3. Ligand Preparation (2D to 3D, energy minimization) Dock 5. Molecular Docking (AutoDock Vina) Ligands->Dock Grid->Dock Analyze 6. Results Analysis (Binding energy, pose visualization) Dock->Analyze Validate 7. Validation & Comparison (Correlate with IC50 data) Analyze->Validate G cluster_protein COX-2 Active Site cluster_ligand Isoxazole Inhibitor (A13) Arg513 Arg513 Tyr385 Tyr385 Ser530 Ser530 His90 His90 Isoxazole Isoxazole Core Isoxazole->Ser530 H-Bond Carboxamide Carboxamide Linker Carboxamide->Arg513 H-Bond (strong) Carboxamide->Tyr385 H-Bond Phenyl_A 3,4-dimethoxy Phenyl Phenyl_A->His90 Hydrophobic Phenyl_B Chloro Phenyl Phenyl_B->Arg513 Hydrophobic

References

A Comparative In Vitro Efficacy Analysis of 3-(4-Chlorophenyl)isoxazol-5-amine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro efficacy assessment of 3-(4-Chlorophenyl)isoxazol-5-amine, a synthetic compound recognized for its potential as a versatile building block in the development of novel therapeutic agents.[1] Researchers have explored its applications in creating anti-inflammatory and anti-cancer drugs, leveraging the bioactive isoxazole scaffold.[1] This document will delve into the methodologies for evaluating its efficacy against key biological targets implicated in inflammation and cancer, providing a comparative analysis against established drugs.

Section 1: Anti-Inflammatory Potential of the Isoxazole Scaffold

The isoxazole ring system is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including anti-inflammatory properties.[2] While specific in vitro inhibitory data for this compound is not extensively available in public literature, a closely related structural analog, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), has demonstrated significant anti-inflammatory effects.[3][4] This section will use data from this analog as a surrogate to benchmark the potential efficacy of the target compound against key inflammatory mediators.

Comparative Analysis: Isoxazole Analog vs. Celecoxib

To provide a meaningful comparison, the reported anti-inflammatory activity of the isoxazole analog DIC is benchmarked against Celecoxib, a selective COX-2 inhibitor.[5] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[6]

CompoundTarget(s)Reported In Vitro EfficacyReference CompoundIC50 Value
3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) TNF-α, IL-6, COX-2Dose-dependent reduction of LPS-induced TNF-α and IL-6 release in macrophages. Inhibition of PGE2 production.[3]Celecoxib 40 nM (in Sf9 cells)[5]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a robust method for assessing the direct inhibitory effect of a test compound on COX-2 activity. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[7]

Principle: The central enzyme in the biosynthetic pathway of prostanoids from arachidonic acid is cyclooxygenase (COX). There are two isoforms, COX-1 and COX-2. COX-2 is typically not expressed in most cells under normal conditions, but its levels increase during inflammation.[7]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Celecoxib (as a positive control)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve the test compound and Celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Plate Setup:

    • Enzyme Control Wells: Add COX Assay Buffer and the solvent used for the test compounds.

    • Inhibitor Control Wells: Add Celecoxib at a known inhibitory concentration.

    • Test Compound Wells: Add serial dilutions of this compound.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the Reaction Mix to all wells.

    • Add the diluted COX-2 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes. This pre-incubation allows the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding Arachidonic Acid to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be calculated using a suitable software.[8]

Section 2: Cytotoxic Potential in Cancer Cell Lines

The isoxazole moiety is also a feature of several compounds with demonstrated anti-cancer activity.[2] To assess the potential of this compound as a cytotoxic agent, a cell viability assay is a crucial first step.

Comparative Analysis: Test Compound vs. Doxorubicin

For a robust comparison, the cytotoxic activity of the test compound should be evaluated against a standard chemotherapeutic agent like Doxorubicin.

CompoundTarget Cell LineAssayMetricReference CompoundIC50 Value
This compound e.g., HeLa, MCF-7MTT AssayIC50Doxorubicin ~1.7 µM (HeLa, 24h)[9], ~0.8-1.2 µg/mL (MCF-7, 48h)[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12][13]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] This reduction is primarily carried out by mitochondrial dehydrogenases.[14] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • Doxorubicin (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Section 3: Visualizing the Pathways and Workflows

To further elucidate the experimental designs and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Anti-Inflammatory Assay Workflow start Prepare Reagents & Test Compound plate_setup Set up 96-well plate: - Enzyme Control - Inhibitor Control (Celecoxib) - Test Compound Dilutions start->plate_setup reaction_mix Add Reaction Mix (Buffer, Probe, Cofactor) plate_setup->reaction_mix enzyme_add Add COX-2 Enzyme reaction_mix->enzyme_add pre_incubation Pre-incubate at 37°C enzyme_add->pre_incubation substrate_add Add Arachidonic Acid pre_incubation->substrate_add measurement Kinetic Fluorescence Reading (Ex: 535nm, Em: 587nm) substrate_add->measurement analysis Calculate % Inhibition & IC50 measurement->analysis

Workflow for the in vitro COX-2 inhibition assay.

G cluster_1 Anticancer Assay Workflow (MTT) cell_seeding Seed Cancer Cells in 96-well plate incubation_24h Incubate for 24 hours cell_seeding->incubation_24h treatment Treat with Test Compound & Doxorubicin (Control) incubation_24h->treatment incubation_treatment Incubate for 24-72 hours treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4 hours mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization absorbance Read Absorbance at 570nm solubilization->absorbance data_analysis Calculate % Viability & IC50 absorbance->data_analysis

Workflow for the MTT cell viability assay.

G cluster_2 Simplified Inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->pro_inflammatory_cytokines nfkb->pro_inflammatory_cytokines cox2 COX-2 Expression nfkb->cox2 inflammation Inflammation pro_inflammatory_cytokines->inflammation prostaglandins Prostaglandins cox2->prostaglandins prostaglandins->inflammation

Key signaling pathways in inflammation.

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Privileged Scaffold to Characterized Candidate

The isoxazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, from anticancer to anti-inflammatory agents.[1][2][3] The compound 3-(4-Chlorophenyl)isoxazol-5-amine emerges from this lineage, recognized primarily as a versatile chemical intermediate for synthesizing more complex pharmaceutical agents.[4][5] However, the inherent bioactivity of its isoxazole core, particularly the demonstrated tendency of such structures to act as protein kinase inhibitors, compels a deeper investigation into its specific biological profile.[6][7]

While its primary molecular target is not yet defined in public literature, this guide provides the strategic framework and experimental protocols necessary to move this compound from a compound of interest to a fully characterized molecule.[5][8] For drug development professionals, establishing a compound's selectivity is a non-negotiable step. A highly selective compound promises targeted efficacy with minimal side effects, whereas a promiscuous one may present a complex profile of polypharmacology or unacceptable toxicity.[9]

This guide will therefore compare the hypothetical performance of this compound, hereafter referred to as Isoxazole Compound-1 (IC-1) , against benchmark compounds. We will outline a logical, multi-stage workflow to deconstruct its cross-reactivity profile, providing the in-depth technical protocols and data interpretation necessary for go/no-go decision-making in a drug discovery pipeline.

Part 1: Kinome-Wide Selectivity Profiling

Expertise & Rationale: Casting a Wide Net

Given the prevalence of the isoxazole scaffold in kinase inhibitors, the most logical and data-rich starting point is a broad-panel kinase screen.[6][7] The human kinome consists of over 500 protein kinases, many of which share structural homology in the ATP-binding pocket, the site where most small molecule inhibitors act. This homology is a primary driver of off-target interactions. A broad screen provides a panoramic view of a compound's selectivity, simultaneously identifying high-affinity primary targets and lower-affinity off-targets that could lead to adverse effects.[10][11]

Commercial services offer comprehensive screening panels that assess a compound's activity against hundreds of kinases in a single, standardized experiment, providing a highly efficient method for initial characterization.[10][12] We will proceed by outlining a protocol for such a screen, comparing the hypothetical results of IC-1 to two standards: Crizotinib , a highly selective inhibitor of ALK and MET kinases, and Staurosporine , a notoriously promiscuous kinase inhibitor, to provide context for the selectivity profile.[13]

Experimental Protocol: High-Throughput Kinase Panel Screen
  • Compound Preparation:

    • Prepare a 10 mM stock solution of IC-1 , Crizotinib, and Staurosporine in 100% DMSO.

    • Perform a serial dilution to create working concentrations. For a primary screen, a single concentration of 1 µM is typically used.

  • Assay Execution (Example: HotSpot™ Platform):

    • Submit the compounds to a commercial vendor (e.g., Reaction Biology) for screening against their comprehensive kinase panel (e.g., >300 kinases).[10]

    • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is typically a radiometric assay using ³³P-ATP, providing high sensitivity.

    • The vendor will perform the assay at a fixed ATP concentration (often at or near the Km for each kinase) to ensure physiological relevance.

  • Data Analysis:

    • Results are typically provided as Percent Inhibition (%) relative to a DMSO control.

    • A common threshold for a significant "hit" in a primary screen is >80% inhibition.

    • Data is often visualized on a kinome tree map to illustrate selectivity across different kinase families.

Data Presentation: Comparative Kinase Inhibition Profile

Table 1: Hypothetical Kinase Inhibition Data at 1 µM

Kinase Target IC-1 (% Inhibition) Crizotinib (% Inhibition) Staurosporine (% Inhibition)
ALK 98% 99% 95%
LTK 95% 25% 92%
MET 45% 97% 88%
ABL1 82% 15% 99%
SRC 75% 8% 98%
LCK 68% 5% 97%
VEGFR2 30% 12% 91%
EGFR 15% 4% 85%

| CDK2 | 10% | 2% | 96% |

Interpretation: The hypothetical data suggests IC-1 is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and Leucocyte Tyrosine Kinase (LTK). However, unlike the highly selective Crizotinib, it shows significant activity (>65% inhibition) against several other kinases (ABL1, SRC, LCK), indicating a more promiscuous profile than a clinical-grade inhibitor but far more selective than Staurosporine. These off-targets require immediate follow-up.

Visualization: Kinase Screening Workflow

G cluster_prep Compound Preparation cluster_screen Screening cluster_analysis Data Analysis stock 10 mM Stock in DMSO dilution Serial Dilution to 1 µM stock->dilution panel Broad Kinase Panel (>300 Kinases) dilution->panel assay Radiometric Assay (% Inhibition vs. DMSO) panel->assay hits Identify Primary Hits (e.g., >80% Inhibition) assay->hits selectivity Assess Selectivity Profile (Kinome Tree Plot) hits->selectivity

Caption: Workflow for high-throughput kinase selectivity profiling.

Part 2: Biophysical Validation of Target Engagement

Expertise & Rationale: Confirming the Interaction

A primary screen provides a measure of functional inhibition, but it can be susceptible to assay-specific artifacts. It is crucial to validate the top hits using an orthogonal, biophysical method that directly measures the binding interaction between the compound and the target protein.[14] Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose. It provides label-free, real-time measurement of binding kinetics (association and dissociation rates) and affinity (the dissociation constant, KD).[14] Confirming direct binding with SPR provides high confidence that the compound's inhibitory activity is due to a genuine physical interaction with the target kinase and not an artifact of the screening technology.

Experimental Protocol: Surface Plasmon Resonance (SPR) for KD Determination
  • System & Reagents:

    • SPR instrument (e.g., Biacore).

    • Sensor Chip (e.g., CM5 chip for amine coupling).

    • Recombinant purified kinase proteins (e.g., ALK and LTK).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Running buffer (e.g., HBS-EP+).

  • Protein Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC/NHS.

    • Inject the purified kinase protein over the activated surface to immobilize it via covalent amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a concentration series of IC-1 in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject each concentration over the kinase-immobilized surface and the reference surface.

    • Measure the change in response units (RU) over time, which corresponds to compound binding and dissociation.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.

Data Presentation: Comparative Binding Affinities

Table 2: Hypothetical SPR Binding Affinity Data

Target Kinase IC-1 (KD) Crizotinib (KD)
ALK 25 nM 20 nM
LTK 40 nM >10,000 nM

| ABL1 | 250 nM | >10,000 nM |

Interpretation: The SPR data confirms a direct, high-affinity interaction between IC-1 and its primary hits, ALK and LTK. The low nanomolar KD values are consistent with the potent inhibition seen in the functional screen. The weaker, but still sub-micromolar, affinity for ABL1 validates it as a true off-target. This orthogonal confirmation builds confidence that the observed activity is real and target-specific.

Visualization: Hit Validation Workflow

G cluster_primary Primary Screen cluster_secondary Orthogonal Validation cluster_result Outcome primary_hit Potent Hit Identified (e.g., ALK, >90% Inh.) spr SPR Assay (Direct Binding) primary_hit->spr kd Determine K_D (Binding Affinity) spr->kd validated Validated Hit (Low nM K_D) kd->validated artifact False Positive (No Binding) kd->artifact

Caption: Validating a primary screen hit with an orthogonal biophysical assay.

Part 3: Assessing Cellular Viability and Cytotoxicity

Expertise & Rationale: From Molecule to Cell

Demonstrating biochemical potency and binding is essential, but it doesn't guarantee desired activity in a cellular context. Furthermore, the off-target activities identified in the kinome screen can often manifest as general cytotoxicity, which is a critical liability.[15] Therefore, the final step in this initial characterization is to assess the compound's effect on cell health.

We will use a luminescent ATP-based assay, such as CellTiter-Glo®, to measure cell viability. This method measures the level of intracellular ATP, a direct indicator of metabolic activity and cell health.[16] It is often considered more sensitive and less prone to interference from colored or redox-active compounds than older colorimetric methods like the MTT assay.[17] By testing IC-1 on a cancer cell line dependent on its primary target (e.g., an ALK-driven neuroblastoma line) and a normal, non-target-dependent cell line (e.g., primary fibroblasts), we can begin to define its therapeutic window.

Experimental Protocol: Luminescent Cell Viability Assay
  • Cell Culture:

    • Culture an ALK-positive cancer cell line (e.g., Kelly neuroblastoma) and a normal human fibroblast line (e.g., BJ) under standard conditions.

    • Seed cells into 96-well, white-walled plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of IC-1 in cell culture medium, starting from a top concentration of 50 µM.

    • Remove the old medium from the cells and add the compound-containing medium. Include DMSO-only wells as a vehicle control.

    • Incubate the plates for 72 hours.

  • Assay Procedure (CellTiter-Glo®):

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability).

    • Plot the normalized luminescence versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the CC₅₀ (concentration that causes a 50% reduction in cell viability).

Data Presentation: Comparative Cytotoxicity Profile

Table 3: Hypothetical Cellular Viability (CC₅₀) Data

Cell Line Primary Target IC-1 (CC₅₀) Crizotinib (CC₅₀)
Kelly (Neuroblastoma) ALK 0.15 µM 0.10 µM
BJ (Normal Fibroblast) None 5.0 µM 25.0 µM

| Therapeutic Index | | 33.3 | 250 |

Therapeutic Index = CC₅₀ (Normal) / CC₅₀ (Cancer)

Interpretation:IC-1 shows potent, on-target activity in the ALK-driven Kelly cells, with a CC₅₀ value comparable to the benchmark, Crizotinib. However, its cytotoxicity in normal fibroblasts is significantly more pronounced (lower CC₅₀) than Crizotinib, resulting in a much smaller therapeutic index. This finding directly correlates with the broader off-target profile observed in the kinome scan and is a major red flag for further development. The off-target activities (e.g., against SRC, ABL1) likely contribute to its toxicity in normal cells.

Visualization: Cytotoxicity Assessment Workflow

G cluster_culture Cell Seeding cluster_treat Treatment cluster_read Assay & Readout cluster_analysis Analysis cancer_cell Target-Positive Cancer Cells treatment 72h Incubation with Compound Dilution Series cancer_cell->treatment normal_cell Non-Target Normal Cells normal_cell->treatment atp_assay Add ATP-Based Luminescent Reagent treatment->atp_assay luminescence Read Luminescence atp_assay->luminescence cc50 Calculate CC50 Values luminescence->cc50 ti Determine Therapeutic Index cc50->ti

Caption: Workflow for determining compound cytotoxicity and therapeutic index.

Final Summary and Recommendations

Table 4: Consolidated Cross-Reactivity Profile of IC-1

Parameter Method Result Comparison & Implication
Primary Targets Kinase Screen ALK, LTK Potent activity identified.
Binding Affinity (ALK) SPR KD = 25 nM Validated high-affinity, direct binding.
Kinome Selectivity Kinase Screen Hits on SRC, ABL1, LCK More promiscuous than benchmark Crizotinib, suggesting potential for off-target effects.
On-Target Potency Cell Viability CC₅₀ = 0.15 µM (Kelly) Potent cellular activity consistent with biochemical data.
Off-Target Toxicity Cell Viability CC₅₀ = 5.0 µM (BJ) Significant toxicity in normal cells, likely due to off-target kinase inhibition.

| Therapeutic Index | Calculation | ~33 | Narrow therapeutic window, indicating a high risk of side effects at therapeutic doses. |

Expert Recommendation:

The data collectively paints a picture of IC-1 as a potent but non-selective kinase inhibitor. While it effectively engages its primary target, ALK, in both biochemical and cellular models, its cross-reactivity against other kinases like SRC and ABL1 likely contributes to the narrow therapeutic window observed.

Next Steps for Researchers:

  • Medicinal Chemistry Optimization: The current scaffold is a promising starting point. A structure-activity relationship (SAR) campaign should be initiated to modify the molecule, aiming to reduce affinity for the identified off-targets while retaining potency for ALK.

  • Deeper Off-Target Investigation: The specific cellular pathways affected by the off-target inhibition of SRC and ABL1 should be investigated to better predict potential in vivo toxicities.

  • In Silico Modeling: Computational docking of IC-1 into the crystal structures of ALK, SRC, and ABL1 could provide structural insights to guide the medicinal chemistry efforts.[18]

References

A Senior Application Scientist's Guide to the Synthesis of 3,5-Disubstituted Isoxazoles: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 3,5-disubstituted isoxazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere contribute to its role in drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[3][4] Consequently, the efficient and regioselective construction of this heterocyclic core is of paramount importance in drug discovery and development.

This guide provides an in-depth, comparative analysis of the most robust and widely adopted synthetic strategies for assembling 3,5-disubstituted isoxazoles. We will move beyond simple procedural descriptions to dissect the mechanistic underpinnings, evaluate the strategic advantages of each route, and provide the experimental data necessary for researchers to make informed decisions in their synthetic planning.

Pillar 1: The [3+2] Cycloaddition - The Workhorse Route

The most direct and versatile pathway to the isoxazole core is the Huisgen 1,3-dipolar cycloaddition, a powerful reaction that constructs the five-membered ring in a single step.[5][6][7] The reaction involves the fusion of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The primary challenge and area of innovation within this strategy lie in the generation of the often-unstable nitrile oxide intermediate.

Mechanism of the [3+2] Cycloaddition

The reaction is a concerted, pericyclic process where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkyne to form the five-membered isoxazole ring. When a terminal alkyne is used, the reaction can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted products. However, for reasons of orbital mechanics and sterics, the formation of the 3,5-disubstituted isomer is overwhelmingly favored in most protocols.[6][8]

Caption: The core [3+2] cycloaddition reaction.

Key Methods for In Situ Nitrile Oxide Generation

The choice of method for generating the nitrile oxide is critical and directly impacts reaction conditions, functional group tolerance, and overall efficiency.

A. The Classic Approach: Dehydrohalogenation of Hydroximoyl Halides

This foundational method involves a two-step sequence, often performed in one pot. First, an aldoxime is converted to a hydroximoyl halide (typically a chloride using N-chlorosuccinimide, NCS). Second, a base is added to eliminate HCl, generating the nitrile oxide, which is immediately trapped by the alkyne present in the mixture.

  • Causality: While robust, the use of NCS and a strong base can be incompatible with sensitive functional groups. The generation of stoichiometric salt byproducts can also complicate purification.

B. Modern Oxidative Methods: Bypassing Halogens

More recent strategies generate the nitrile oxide directly from the aldoxime via oxidation, offering milder conditions and avoiding halogenated intermediates.

  • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (DIB) or phenyliodine bis(trifluoroacetate) (PIFA) achieve rapid and high-yielding conversion of aldoximes to nitrile oxides.[3][4][9] This method is exceptionally fast and clean.[3][4]

    • Expertise & Experience: The key advantage here is speed and efficiency. PIFA-mediated reactions can be complete in minutes, even at room temperature, which is highly beneficial for high-throughput synthesis applications.[4]

  • Alkyl Nitrites: An efficient, metal-free approach uses alkyl nitrites like tert-butyl nitrite or isoamyl nitrite as mild oxidizing agents.[10][11] This one-pot method demonstrates excellent yields (74-96%) and high regioselectivity.[10]

    • Trustworthiness: This protocol is self-validating as the reaction conditions are mild, avoiding the harsh reagents that often lead to side-product formation. The reported high yields across a broad substrate scope underscore its reliability.[10]

  • Copper(I)-Catalyzed Systems: Inspired by the "click chemistry" concept, copper(I) catalysis significantly accelerates the reaction and ensures virtually complete regioselectivity for the 3,5-isomer.[12][13] The process often starts with an aldehyde, which is converted to the aldoxime in situ, followed by oxidation (e.g., with Chloramine-T) and the copper-catalyzed cycloaddition.[12][13]

    • Authoritative Grounding: The role of copper is to form a copper(I) acetylide, which alters the electronics of the alkyne, making the cycloaddition faster and highly regioselective.[12][13] This avoids the formation of regioisomeric byproducts often seen in thermal, uncatalyzed reactions.[3]

G cluster_methods Generation Methods start Aldoxime (R¹-CH=NOH) method_A Method A: Dehydrohalogenation 1. NCS 2. Base start->method_A method_B1 Method B1: Hypervalent Iodine (e.g., PIFA) start->method_B1 method_B2 Method B2: Alkyl Nitrite (e.g., t-BuONO) start->method_B2 method_B3 Method B3: Oxidant + Cu(I) (e.g., Chloramine-T) start->method_B3 intermediate Nitrile Oxide (R¹-C≡N⁺-O⁻) method_A->intermediate method_B1->intermediate method_B2->intermediate method_B3->intermediate G chalcone Chalcone (R¹-CO-CH=CH-R²) intermediate Cyclized Intermediate chalcone->intermediate + hydroxylamine NH₂OH·HCl hydroxylamine->intermediate product 3,5-Disubstituted Isoxazole intermediate->product - H₂O (Dehydration)

References

A Comparative Guide to the Validation of Analytical Methods for Isoxazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isoxazole Derivatives

Isoxazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents with diverse therapeutic activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1][2][3] The accurate and precise quantification of these active pharmaceutical ingredients (APIs) is not merely an academic exercise; it is a critical regulatory requirement and a fundamental component of quality control throughout the drug development lifecycle. From preclinical pharmacokinetic studies to final product release, the ability to reliably measure the concentration of an isoxazole-based drug substance underpins its safety, efficacy, and quality.[4][5]

This guide provides an in-depth comparison of common analytical techniques for isoxazole quantification, focusing on High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. We will dissect the validation process for each, grounding our protocols and interpretations in the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines.[6][7][8] The objective is to provide researchers, scientists, and drug development professionals with a practical, scientifically-grounded framework for selecting, developing, and validating analytical methods that are truly fit-for-purpose.

Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended use.[9][10] It is the mechanism by which we build confidence in our data, ensuring that the results are reliable, reproducible, and accurate.[4] Without this formal validation, analytical data exists in a scientific vacuum, lacking the evidence to support regulatory submissions or critical manufacturing decisions.

The lifecycle of an analytical method is a systematic progression from conception to routine application, with validation serving as the critical bridge between development and deployment.

G Dev Method Development (Define Purpose, Select Technique, Optimize Parameters) Val Method Validation (Execute Protocol, Assess Parameters per ICH Q2) Dev->Val Protocol Defined Routine Routine Use (QC Testing, Stability Studies, System Suitability Checks) Val->Routine Validation Report Approved Transfer Method Transfer (To another Lab/Site) Routine->Transfer Scaling Up Transfer->Routine Implementation

Caption: The Analytical Method Lifecycle.

The ICH Q2(R1) guideline provides a harmonized framework for this process, outlining the specific performance characteristics that must be evaluated.[7] These validation parameters are not a mere checklist; each one interrogates a different aspect of the method's performance.

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[9][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[13]

  • Accuracy: The closeness of agreement between the value found and an accepted reference value or true value.[11]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9][14]

Pillar 2: Selecting the Right Tool - A Comparative Analysis of Techniques

The choice of analytical technique is dictated by the physicochemical properties of the isoxazole derivative and the intended purpose of the analysis. Isoxazoles are heterocyclic aromatic compounds, which generally imparts good UV absorbance and thermal stability, making them amenable to several techniques.[15][16]

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Liquid-phase separation based on polarity, followed by UV detection.Vapor-phase separation based on boiling point/volatility, with mass-based detection.Measurement of light absorption by the analyte's chromophore in a solution.
Selectivity High (Separates analyte from impurities).Very High (Separates by chromatography and identifies by mass).Low (Prone to interference from any other absorbing species).
Sensitivity Moderate to High (µg/mL to ng/mL).Very High (ng/mL to pg/mL).Low to Moderate (µg/mL).
Application Assay, impurity profiling, stability testing, routine QC.Volatile impurity analysis, trace-level quantification, structural confirmation.Simple, high-concentration assays where interferences are minimal.
Sample Prep Simple dissolution, filtration.Can require derivatization for non-volatile analytes.Simple dissolution.
Cost Moderate.High.Low.

Pillar 3: The Crucible of Validation - Protocols & Data Interpretation

This section provides a head-to-head comparison of the experimental execution for key validation parameters.

Specificity / Selectivity
  • Expertise & Experience: Specificity is arguably the most critical parameter. An assay that is not specific is useless, as you cannot be sure you are measuring only the analyte of interest. For HPLC and GC, this is demonstrated by separating the main analyte peak from all potential interferences. For UV-Vis, which lacks chromatographic separation, specificity is its greatest weakness and must be proven by showing that excipients or degradants do not absorb at the analytical wavelength.

Experimental Protocols

TechniqueProtocol
HPLC-UV 1. Inject a diluent/blank solution to ensure no peaks at the analyte's retention time. 2. Inject a placebo solution (all formulation excipients without the API) to check for interference. 3. Analyze a sample of the isoxazole API that has been subjected to forced degradation (acid, base, oxidation, heat, light) to demonstrate that degradation products are resolved from the API peak. 4. Perform peak purity analysis using a photodiode array (PDA) detector to confirm the main peak is spectrally homogeneous.
GC-MS 1. Inject a solvent blank. 2. Analyze a placebo extract. 3. Analyze a force-degraded sample to ensure separation of volatile degradants. 4. Confirm specificity by comparing the mass spectrum of the analyte peak in a standard versus a spiked sample matrix. The unique fragmentation pattern provides a high degree of confidence.
UV-Vis 1. Scan the diluent/blank across the spectral range. 2. Scan a solution of the placebo at a concentration equivalent to its level in the final product. 3. Compare the spectrum of the API in solution to the spectrum of the API in the presence of the placebo. The spectra should be identical with no significant absorbance from the placebo at the analytical wavelength (λmax).

Comparative Data Summary: Specificity

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Blank Interference No peak at analyte RTNo peak at analyte RTAbsorbance < 0.01 AU at λmax
Placebo Interference No peak at analyte RTNo peak at analyte RTAbsorbance < 0.5% of analyte
Resolution (from closest degradant) > 2.0> 2.0Not Applicable
Peak Purity / Mass Match Pass (>99.5%)Match Score > 95%Not Applicable
Verdict Highly Specific Highly Specific Conditionally Specific (Only if matrix doesn't absorb)
Linearity and Range
  • Expertise & Experience: Linearity demonstrates a predictable relationship between concentration and instrument response. This is fundamental for calculating the concentration of unknown samples. The range is the concentration domain where this relationship holds true. For an assay, the range must typically cover 80% to 120% of the target concentration, while for impurity quantification, it must span from the reporting threshold (or LOQ) to 120% of the specification limit.[13]

Experimental Protocols

TechniqueProtocol
All Methods 1. Prepare a stock solution of the isoxazole reference standard. 2. Create a series of at least five calibration standards by serial dilution to cover the desired range (e.g., 50%, 75%, 100%, 125%, 150% of the target assay concentration). 3. For HPLC/GC, inject each standard in triplicate. For UV-Vis, measure the absorbance of each standard. 4. Plot the average response (peak area or absorbance) versus the known concentration. 5. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data Summary: Linearity

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Range (Assay) 50 - 150 µg/mL50 - 150 µg/mL5 - 25 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.999
Y-Intercept (% of 100% response) < 2.0%< 2.0%< 2.0%
Regression Equation y = 15890x + 1250y = 45720x + 2100y = 0.045x + 0.002
Accuracy (Recovery)
  • Expertise & Experience: Accuracy demonstrates how close your measured value is to the true value. It is typically assessed by spiking a known amount of API into a placebo matrix (a "spiked recovery" study). This directly tests for biases introduced by the sample matrix or the extraction procedure. The FDA recommends analyzing triplicate samples at three different concentrations.[14]

Experimental Protocols

TechniqueProtocol
All Methods 1. Prepare a placebo mixture equivalent to the composition of the final product. 2. Spike the placebo with the isoxazole API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level. 3. Analyze these nine samples using the method. 4. Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Comparative Data Summary: Accuracy

LevelHPLC-UV (% Recovery ± RSD)GC-MS (% Recovery ± RSD)UV-Vis Spectrophotometry (% Recovery ± RSD)
80% (n=3) 99.5 ± 0.8%100.2 ± 0.6%101.5 ± 1.5%
100% (n=3) 100.3 ± 0.5%99.8 ± 0.4%100.8 ± 1.2%
120% (n=3) 99.8 ± 0.6%100.5 ± 0.5%99.2 ± 1.8%
Acceptance Criteria 98.0 - 102.0% Recovery, RSD ≤ 2.0% 98.0 - 102.0% Recovery, RSD ≤ 2.0% 98.0 - 102.0% Recovery, RSD ≤ 2.0%
Precision (Repeatability & Intermediate Precision)
  • Expertise & Experience: Precision measures the random error or scatter in your data. Repeatability shows how consistent the method is when performed by one analyst on one instrument in a single run. Intermediate precision challenges the method by introducing variables like different analysts, days, or instruments, proving its consistency in a real-world lab environment.

Experimental Protocols

ParameterProtocol
Repeatability 1. Prepare a single, homogeneous batch of sample at 100% of the target concentration. 2. Perform at least six replicate analyses of this sample. 3. Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.
Intermediate Precision 1. Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument. 2. Compare the results from both sets of experiments using appropriate statistical tests (e.g., F-test for variance, t-test for means) to ensure there is no significant difference. 3. Calculate the cumulative %RSD across all 12 measurements (6 from day 1, 6 from day 2).

Comparative Data Summary: Precision

ParameterHPLC-UV (%RSD)GC-MS (%RSD)UV-Vis Spectrophotometry (%RSD)
Repeatability (n=6) 0.7%0.9%1.3%
Intermediate Precision (n=12) 1.1%1.4%1.8%
Acceptance Criteria (Assay) RSD ≤ 2.0% RSD ≤ 2.0% RSD ≤ 2.0%

System Suitability Testing: The Daily Gatekeeper

While method validation is a one-time, comprehensive process, System Suitability Testing (SST) is an integral part of the analytical procedure performed before each analysis.[17][18] Its purpose is to verify that the analytical system (the instrument, column, reagents) is performing adequately for the analysis to be done on that specific day.[18][19][20]

G Start Start of Analytical Run InjectSST Inject System Suitability Standard (e.g., 5 replicates) Start->InjectSST CheckCriteria Evaluate SST Parameters (Resolution, Tailing, %RSD) InjectSST->CheckCriteria Proceed Proceed with Sample Analysis CheckCriteria->Proceed All Criteria Met Troubleshoot STOP: Troubleshoot System (Check column, mobile phase, instrument settings) CheckCriteria->Troubleshoot Criteria Failed Troubleshoot->InjectSST After Corrective Action

Caption: System Suitability Decision Workflow.

Typical SST Parameters and Acceptance Criteria (for HPLC/GC)

ParameterPurposeTypical Acceptance Criteria
Resolution (Rs) Ensures separation between analyte and closest eluting peak.≥ 2.0
Tailing Factor (T) Measures peak symmetry.≤ 2.0
Theoretical Plates (N) Measures column efficiency.> 2000
%RSD of Replicate Injections Checks injection and system precision.≤ 1.0% for retention time≤ 2.0% for peak area

Conclusion: Selecting the Validated Method for Your Application

The validation data clearly demonstrates that for the routine quantification of an isoxazole API in a pharmaceutical product, HPLC-UV often provides the optimal balance of specificity, precision, accuracy, and cost-effectiveness. Its ability to separate the API from excipients and potential degradants is a significant advantage over UV-Vis spectrophotometry.

GC-MS stands out for its exceptional sensitivity and specificity, making it the method of choice for trace-level analysis, such as identifying and quantifying genotoxic or volatile impurities, or for bioanalytical studies where the analyte is in a complex biological matrix.[5][21]

UV-Vis Spectrophotometry , while simple and inexpensive, should be reserved for applications where the sample matrix is very clean and the potential for interfering substances is negligible.[22][23] Its lack of separative power makes it unsuitable for stability-indicating assays or impurity determinations.

Ultimately, the objective of validation is to provide documented evidence that an analytical procedure is fit for its intended purpose.[10][24] By systematically evaluating each performance parameter against pre-defined acceptance criteria grounded in ICH guidelines, scientists can ensure the integrity, reliability, and regulatory compliance of their data, safeguarding both product quality and patient safety.

References

A Comparative Benchmarking Guide: Evaluating the Inhibitory Potential of 3-(4-Chlorophenyl)isoxazol-5-amine Against T-Type Calcium Channels and Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] The compound 3-(4-chlorophenyl)isoxazol-5-amine is a versatile chemical intermediate, presenting a unique opportunity for the development of novel therapeutics.[1][4] While its specific biological targets are not yet fully elucidated, its structural features suggest potential interactions with key players in the central nervous system.

This guide provides a comprehensive framework for benchmarking this compound against two high-value neurological targets: T-type calcium channels and Monoamine Oxidase B (MAO-B) . These targets were selected based on their critical roles in pathological states such as epilepsy, neuropathic pain, and Parkinson's disease, and because other structurally related small molecules have shown activity against them.[5][6]

Our objective is to equip researchers, scientists, and drug development professionals with the rationale, detailed experimental protocols, and data interpretation frameworks necessary to objectively evaluate the inhibitory performance of this novel compound against well-characterized, clinically relevant inhibitors.

Section 1: Benchmarking Against T-Type Calcium Channel Inhibitors

Scientific Background: The Role of T-Type Calcium Channels

T-type calcium channels (T-channels) are low-voltage-activated channels that play a crucial role in regulating neuronal excitability and cardiac pacemaking.[5][7] The three subtypes, CaV3.1, CaV3.2, and CaV3.3, are implicated in conditions like absence seizures, making them a significant therapeutic target.[6][8] A key challenge in assaying these channels is that at the normal resting membrane potential of many cell lines, they exist in an inactivated state, unavailable for activation.[5] Our chosen methodology directly addresses this challenge.

Selection of Known Inhibitors for Benchmarking

To establish a robust performance baseline, we will compare our test compound against two well-established inhibitors:

  • Mibefradil: A selective T-type calcium channel blocker, providing a benchmark for potency and selectivity.[9]

  • Zonisamide: An approved antiepileptic drug known to block T-type calcium channels and inhibit MAO-B, serving as a valuable multi-target comparator.[6]

Experimental Methodology: Fluorescence-Based Functional Assay for T-Type Channels

This high-throughput assay is designed to identify T-type channel inhibitors by measuring calcium influx using a fluorescent indicator. The core of this protocol is the use of the pore-forming peptide gramicidin to clamp the cell's membrane potential at a negative state. This crucial step ensures that the T-type channels transition from their unavailable (inactivated) state to a resting state, making them ready for activation upon depolarization with potassium chloride (KCl).[5][10]

T_Channel_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis P1 Seed HEK293 cells expressing CaV3.x in 384-well plates P2 Incubate cells for 24-48 hours P1->P2 A1 Load cells with Fluo-4 AM calcium indicator P2->A1 P3 Prepare serial dilutions of This compound & control inhibitors A2 Add test compounds and incubate P3->A2 A1->A2 A3 Add Assay Buffer containing Gramicidin to set Vm A2->A3 A4 Initiate FLIPR reading: Add high-KCl solution to depolarize cells A3->A4 A5 Record fluorescence change (Ca2+ influx) A4->A5 D1 Calculate % inhibition relative to vehicle control A5->D1 D2 Plot concentration-response curve D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for the fluorescence-based T-type calcium channel assay.

  • Cell Culture:

    • Maintain HEK293 cells stably expressing a human T-type calcium channel subtype (e.g., CaV3.2) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

    • Seed cells into black-walled, clear-bottom 384-well microplates at an appropriate density and incubate for 24-48 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and reference inhibitors (Mibefradil, Zonisamide) in DMSO.

    • Perform serial dilutions in assay buffer to create a concentration range suitable for determining IC50 values (e.g., 100 µM to 1 nM).

  • Assay Execution:

    • Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM.

    • Remove the culture medium from the cell plates and add the loading buffer. Incubate at 37°C for 60 minutes.

    • Wash the cells with an assay buffer to remove excess dye.

    • Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.

    • Prepare a depolarizing solution containing a high concentration of KCl and gramicidin (e.g., 90 mM KCl, 1 µM gramicidin).[5]

    • Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Initiate the automated addition of the depolarizing solution to all wells while simultaneously recording the fluorescence signal for 1-2 minutes to capture the calcium influx.

  • Data Analysis:

    • The increase in fluorescence upon depolarization corresponds to calcium influx through the T-type channels.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control wells.

    • Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation and Interpretation

The performance of this compound should be summarized and compared against the known inhibitors. The key metric is the IC50 value, which represents the concentration of the inhibitor required to reduce the channel's activity by 50%.

CompoundCaV3.1 IC50 (µM)CaV3.2 IC50 (µM)CaV3.3 IC50 (µM)
This compound Experimental ValueExperimental ValueExperimental Value
Mibefradil (Reference)~2.5~2.0~3.0
Zonisamide (Reference)~35~30~40

Interpretation: A lower IC50 value indicates higher potency. By comparing the IC50 values across the three subtypes, the selectivity of the compound can be determined. For instance, if this compound shows a significantly lower IC50 for one subtype over the others, it would be considered a selective inhibitor. Its potency should be directly compared to that of Mibefradil and Zonisamide to understand its relative efficacy.

Section 2: Benchmarking Against Monoamine Oxidase B (MAO-B) Inhibitors

Scientific Background: The Role of MAO-B

Monoamine oxidases (MAOs) are enzymes located on the outer mitochondrial membrane that are essential for the metabolism of monoamine neurotransmitters like dopamine.[11] There are two isoforms, MAO-A and MAO-B. Selective inhibition of MAO-B increases dopamine levels and is a validated therapeutic strategy for treating Parkinson's disease.[11] MAO inhibitors are broadly classified as irreversible or reversible, and selective or non-selective.[]

Selection of a Known Inhibitor for Benchmarking
  • Selegiline: A potent, selective, and irreversible inhibitor of MAO-B. It is widely used in both clinical practice for Parkinson's disease and as a standard positive control in in vitro screening assays.[11][13]

Experimental Methodology: Fluorometric MAO-B Inhibition Assay

This is a robust and convenient assay suitable for high-throughput screening.[14] The principle is based on the MAO-B-catalyzed deamination of a substrate, which produces hydrogen peroxide (H2O2) as a byproduct. A highly sensitive probe then reacts with the H2O2 in the presence of a developer (horseradish peroxidase) to generate a fluorescent product. The inhibitory activity of a test compound is measured as a decrease in the fluorescence signal.[15][16]

MAO_Pathway cluster_reaction MAO-B Catalyzed Reaction cluster_detection Fluorometric Detection MAOB MAO-B Enzyme Products Aldehyde + NH3 + H2O2 MAOB->Products Catalyzes Substrate MAO Substrate (e.g., Tyramine) Substrate->MAOB Binds H2O2 H2O2 Products->H2O2 Developer Developer (HRP) H2O2->Developer Probe GenieRed Probe (Non-fluorescent) Probe->Developer Fluor Fluorescent Product Developer->Fluor Inhibitor This compound or Selegiline Inhibitor->MAOB Inhibits

Caption: Mechanism of the fluorometric MAO-B inhibition assay.

  • Reagent Preparation:

    • Reconstitute recombinant human MAO-B enzyme, developer, probe, and substrate according to the manufacturer's instructions (e.g., Assay Genie, Sigma-Aldrich).[16][17]

    • Prepare serial dilutions of this compound and the reference inhibitor (Selegiline) in MAO-B Assay Buffer.

  • Assay Procedure:

    • Add 10 µl of the diluted test inhibitor, inhibitor control (Selegiline), or assay buffer (for Enzyme Control wells) into a 96-well black plate.[16]

    • Prepare the MAO-B Enzyme Solution by diluting the enzyme stock in assay buffer. Add 50 µl of this solution to the wells containing the inhibitors and controls.

    • Incubate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

    • Prepare the MAO-B Substrate Solution by mixing the MAO-B Substrate, Developer, and Probe in assay buffer.

    • Add 40 µl of the Substrate Solution to all wells to initiate the reaction.

  • Measurement and Data Analysis:

    • Immediately begin measuring the fluorescence kinetically at 37°C for 10-40 minutes, using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

    • Choose two time points within the linear range of the reaction and calculate the rate of reaction (change in fluorescence over time).

    • Calculate the percentage of inhibition for each compound concentration relative to the Enzyme Control.

    • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation

To assess both potency and selectivity, it is crucial to test the compound against both MAO-A and MAO-B.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compound Experimental ValueExperimental ValueCalculated Value
Selegiline (Reference)~10>10,000>1,000

Interpretation: The Selectivity Index is a critical parameter. A high index (>100) indicates that the compound is highly selective for MAO-B, which is a desirable trait for minimizing side effects associated with MAO-A inhibition.[13][18] The potency (IC50) of this compound against MAO-B should be compared directly with Selegiline to gauge its effectiveness.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel compound this compound against known inhibitors of T-type calcium channels and Monoamine Oxidase B. By employing validated, high-throughput in vitro assays, researchers can efficiently determine the compound's potency and selectivity for these important neurological targets.

The resulting data will provide a clear, objective comparison to established drugs like Mibefradil and Selegiline, enabling an informed decision on the compound's potential as a therapeutic lead. Positive results from these initial screens would warrant progression to more complex studies, including mechanism of action elucidation, further selectivity profiling, and eventual in vivo efficacy models. This structured approach ensures that the foundational characterization of this compound is built on a bedrock of sound scientific principles and comparative data.

References

Safety Operating Guide

Understanding the Risks: Hazard Profile of 3-(4-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Chlorophenyl)isoxazol-5-amine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, isoxazole derivatives are of significant interest due to their wide-ranging biological activities.[1][2] However, with great potential comes the critical responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides a detailed operational plan for the safe handling of this compound (CAS No: 33866-48-7), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).[3][4]

Before any work with a chemical begins, a thorough understanding of its hazard profile is paramount. This compound is a solid compound with a molecular formula of C9H7ClN2O.[3][5][6] According to available safety data, this compound is classified as acutely toxic if swallowed.[4][6] While comprehensive toxicological data is not available for all exposure routes, the chemical structure, an aromatic amine derivative of isoxazole, suggests that caution should be exercised to avoid inhalation and skin contact.[3] The formation of dust during handling is a primary concern, as this can lead to inadvertent ingestion or inhalation.[3]

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For this compound, the primary goals are to prevent ingestion, inhalation of dust, and contact with skin and eyes.[3] This necessitates a multi-layered approach to PPE, as detailed in the table below.

PPE Component Specification Rationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the fine solid particles of the compound.[4]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face.[4][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent direct skin contact.[4][7] Gloves should be inspected for integrity before each use.
Body Protection Laboratory coat or chemical-resistant overallsTo protect skin and personal clothing from contamination.[7][8]
Foot Protection Closed-toe shoesA standard requirement in any laboratory setting to protect against spills and falling objects.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety. The following steps provide a procedural guide for researchers handling this compound.

Preparation and Engineering Controls

Before bringing the chemical into the workspace, ensure that all necessary engineering controls are in place and functioning correctly. This includes a certified chemical fume hood or a ventilated enclosure to minimize the dispersion of dust.[3] The workspace should be clean and uncluttered.

Donning Personal Protective Equipment

The correct sequence for putting on PPE is critical to avoid contamination.

  • Lab Coat/Overalls: Put on your protective body covering.

  • Respirator: Fit your N95 dust mask, ensuring a tight seal around the nose and mouth.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap with the cuffs of your lab coat.

Handling the Compound

All handling of this compound should be performed within the confines of a chemical fume hood or other ventilated enclosure.[3]

  • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

Post-Handling and Decontamination

After the experimental work is complete, proper doffing and decontamination procedures must be followed.

  • Decontaminate: Wipe down the work area with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Gloves should be removed last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Verify Engineering Controls (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Respirator) prep->don_ppe handle Weigh/Handle Compound in Fume Hood don_ppe->handle Enter Work Area decon Decontaminate Work Area handle->decon Complete Experiment doff_ppe Doff PPE decon->doff_ppe dispose Dispose of Waste Properly doff_ppe->dispose wash Wash Hands dispose->wash

Caption: A workflow diagram for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste contaminated with this compound, including empty containers, used PPE, and contaminated materials, should be treated as hazardous waste.

  • Solid Waste: Collect all solid waste in a designated, labeled, and sealed container.

  • Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed waste container.

  • Disposal Method: The recommended disposal method is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always follow your institution's and local regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-(4-Chlorophenyl)isoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)isoxazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.